Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCYGPJBWGQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372317 | |
| Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-28-2 | |
| Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive overview of a robust and efficient synthetic route to ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages the fundamental principles of isocyanide chemistry, offering a reliable pathway for researchers and professionals in the field.
Introduction
Oxazole-containing compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The specific target of this guide, this compound, incorporates a substituted aryl group and an ester functionality, making it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the 4-chlorophenyl group and the ethyl carboxylate at positions 5 and 4, respectively, allows for further chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.
Recommended Synthetic Approach: The Schöllkopf Oxazole Synthesis
After careful consideration of various classical and modern oxazole syntheses, the most direct and efficient route for the preparation of this compound is a modification of the Schöllkopf oxazole synthesis.[2] This method involves the condensation of an α-metalated isocyanide with an acylating agent, in this case, the reaction of ethyl isocyanoacetate with 4-chlorobenzoyl chloride.[2] This approach is advantageous due to the ready availability of the starting materials and the generally high yields and clean conversions associated with this type of reaction.
The core of this strategy lies in the nucleophilic character of the carbanion generated from ethyl isocyanoacetate upon treatment with a suitable base. This carbanion readily attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the desired oxazole ring.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism, which can be visualized as a two-step process: acylation followed by intramolecular cyclization.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Ethyl isocyanoacetate (≥98%)
-
4-Chlorobenzoyl chloride (≥99%)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Formation of the Carbanion: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl isocyanoacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes. Maintain the temperature at 0 °C and continue stirring for an additional 30 minutes after the addition is complete to ensure complete formation of the carbanion.
-
Acylation: To the resulting solution, add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes, while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [4] |
| Molecular Weight | 251.67 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >98% (by HPLC) | |
| Typical Yield | 70-85% |
Process Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and a well-understood reaction mechanism makes this protocol highly accessible to researchers in both academic and industrial settings. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules, and this guide serves as a practical resource for its efficient preparation.
References
- El Kaïm, L., Grimaud, L., & Schiltz, A. (2009).
- Ganem, B., & Bérubé, G. (1981).
- PrepChem. (n.d.). Synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-chloro-3-oxopropanoate.
- Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
- Singh, S. P., et al. (2015). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 856-862.
- ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.
- Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- ResearchGate. (n.d.). A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence.
- Semantic Scholar. (n.d.). Oxazole Synthesis from Isocyanides.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
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- Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 1436–1443.
- ResearchGate. (n.d.). A [3+2] Cyclization of Siloxyalkynes and Isocyanides for the Synthesis of Oxazoles.
Sources
An In-Depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, bearing the CAS number 127919-28-2, is a heterocyclic compound belonging to the oxazole class of molecules. The oxazole scaffold is a prominent feature in numerous biologically active compounds, drawing significant attention in the field of medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and an exploration of its potential therapeutic applications based on the well-documented activities of structurally related oxazole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Oxazole Moiety
The oxazole nucleus, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in the architecture of many pharmacologically active molecules.[1] Its unique electronic and structural characteristics facilitate diverse interactions with a multitude of biological targets, such as enzymes and receptors. This versatility has propelled the discovery and synthesis of a vast array of oxazole derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and hypolipidemic effects.[1][2] this compound, as a member of this important class, holds considerable potential for further investigation and development in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 127919-28-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [3] |
| Molecular Weight | 251.67 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Appearance | Solid (form may vary) | |
| Storage | Room temperature | [3] |
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Caption: Representative synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-3-oxobutanoate in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Reaction with Amide: To the cooled solution from step 1, add 4-chlorobenzamide.
-
Base Addition: Slowly add a strong base, such as sodium hydride (NaH), to the reaction mixture. The base facilitates the deprotonation and subsequent reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cyclization and Dehydration: Upon completion of the initial reaction, the intermediate adduct is typically cyclized and dehydrated to form the oxazole ring. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using various analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Potential Therapeutic Applications
The therapeutic potential of this compound can be inferred from the extensive research on structurally similar oxazole derivatives. The following sections explore promising areas of investigation.
Anticancer Activity
Oxazole derivatives are a well-established class of compounds with significant anticancer properties.[6][7] Their mechanisms of action are diverse and often involve targeting key pathways in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many oxazole-containing compounds have been shown to inhibit protein kinases that are crucial for tumor growth and angiogenesis.[8]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Induction of Apoptosis: Oxazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[1]
Caption: A standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Hypolipidemic Activity
Structurally related oxazole derivatives have demonstrated potent hypolipidemic effects, suggesting that this compound may also possess the ability to lower lipid levels. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate has been shown to reduce serum cholesterol and triglyceride levels in rats.[2]
The exact mechanisms for the hypolipidemic effects of oxazole derivatives are still under investigation but may involve:
-
Inhibition of Cholesterol Biosynthesis: Interference with key enzymes in the cholesterol synthesis pathway.[11]
-
Modulation of Lipid Metabolism: Affecting the expression of genes involved in lipid uptake, transport, and catabolism.
The in vivo hypolipidemic activity can be assessed using a rat model.[2][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound, suspended in a suitable vehicle (e.g., carboxymethyl cellulose), to the treatment group of rats via oral gavage for a specified duration (e.g., 7-14 days). A control group should receive the vehicle only.
-
Blood Collection: At the end of the treatment period, collect blood samples from the rats.
-
Lipid Profile Analysis: Analyze the serum samples for total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) levels using commercially available kits.
-
Data Analysis: Compare the lipid profiles of the treated group with the control group to determine the percentage reduction in lipid levels.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related oxazole derivatives, this compound warrants further investigation, particularly in the areas of oncology and metabolic disorders. Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis protocol.
-
In-depth Biological Evaluation: Comprehensive screening against a wide range of cancer cell lines and in various models of dyslipidemia.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify compounds with improved potency and selectivity.
References
- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-oxazole-derivatives-a-technical-guide-for-drug-discovery-professionals/
- This compound 127919-28-2 wiki. Guidechem. URL: https://www.guidechem.com/wiki/ethyl-5-(4-chlorophenyl)
- Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3831415/
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40511644/
- This compound, min 98%, 1 gram. CP Lab Safety. URL: https://www.cplabsafety.
- Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3834164/
- This compound. RR Scientific. URL: https://www.rrscientific.
- 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. URL: https://www.chemistryviews.org/13-oxazoles-as-anticancer-compounds/
- Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2788554/
- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr. URL: https://ijrpr.com/uploads/V5ISSUE10/IJRPR21509.pdf
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. URL: https://www.benthanscience.com/abstract/2019010101
- 127919-28-2 this compound. AKSci. URL: https://www.aksci.com/item_detail.php?
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. URL: https://www.mdpi.com/1420-3049/27/18/5948
- Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. CymitQuimica. URL: https://cymitquimica.com/base/files/https%3A//s3.eu-west-1.amazonaws.com/files.cymit.es/ficha_tecnica/FT-DA00BZQO.pdf
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. URL: https://pubs.thesciencein.org/journal/index.php/jpc/article/view/516
- CAS 127919-28-2 | this compound. Alchem Pharmtech. URL: https://www.alchem-pharmtech.com/product/x-02324.html
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. URL: https://www.ijpps.com/innovare-journals/index.php/ijpps/article/view/39294
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34032312/
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. URL: https://www.researchgate.
- Hypolipidemic activities of a new oxazole derivative. ResearchGate. URL: https://www.researchgate.
- Hypolipidemic agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/4556425/
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/764958
- Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm00288a018
- This compound. CymitQuimica. URL: https://cymitquimica.
- Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives. Chemical and Pharmaceutical Bulletin. URL: https://www.jstage.jst.go.jp/article/cpb1958/37/11/37_11_3036/_article
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402081/
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381667/
- Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. MDPI. URL: https://www.mdpi.com/1420-3049/28/11/4475
- Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39496668/
- Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. MySkinRecipes. URL: https://myskinrecipes.
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b39976f642f424f740e53a
- Hypolipidemic analogues of ethyl 4-benzyloxybenzoate. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/1179830/
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An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the molecular structure, physicochemical properties, and plausible synthetic routes for this molecule. Furthermore, it explores the characteristic spectroscopic signatures based on closely related analogues and discusses potential applications informed by the biological activities of the broader 5-phenyloxazole class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific oxazole derivative.
Introduction
Oxazole heterocycles are a prominent structural motif in a vast array of biologically active natural products and synthetic compounds. The unique electronic and structural features of the oxazole ring allow it to serve as a versatile scaffold in drug design, capable of engaging in various non-covalent interactions with biological targets. This has led to the discovery of oxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].
This compound (CAS Number: 127919-28-2; Molecular Formula: C₁₂H₁₀ClNO₃) is a specific derivative that combines the oxazole core with a 4-chlorophenyl substituent at the 5-position and an ethyl carboxylate group at the 4-position. The presence of the halogenated phenyl ring and the ester functionality provides avenues for further chemical modification, making it a valuable building block in synthetic chemistry. This guide will delve into the core chemical and physical characteristics of this molecule, providing a foundational understanding for its potential use in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar five-membered oxazole ring. The 4-chlorophenyl group at the C5 position and the ethyl carboxylate group at the C4 position are key functional groups that influence the molecule's overall properties.
While a definitive crystal structure for this compound is not publicly available, analysis of closely related compounds, such as ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, reveals important structural insights[2]. In these analogues, the dihedral angle between the phenyl and oxazole rings is a key conformational feature. It is expected that in this compound, there will be a degree of torsion between the phenyl and oxazole rings to minimize steric hindrance.
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted based on its structure due to the limited availability of experimental data.
| Property | Value | Source |
| CAS Number | 127919-28-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [5] |
| Molecular Weight | 251.67 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | N/A |
| Purity | ≥98% (as available from commercial suppliers) | [5] |
Synthesis of this compound
The synthesis of 5-substituted oxazole-4-carboxylates is well-documented in the chemical literature. A highly convergent and efficient method involves the reaction of an appropriate acyl chloride with ethyl isocyanoacetate. This approach is a variation of the well-established methods for oxazole synthesis.
Proposed Synthetic Route
A plausible and efficient synthesis of this compound involves the base-mediated condensation of 4-chlorobenzoyl chloride with ethyl isocyanoacetate. This reaction proceeds through an initial acylation of the isocyanoacetate, followed by an intramolecular cyclization to form the oxazole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar oxazole derivatives. Optimization may be required.
Materials:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of ethyl isocyanoacetate (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (DBU, 1.2 eq, or K₂CO₃, 2.0 eq).
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons of the 4-chlorophenyl ring, and the proton on the oxazole ring.
-
Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -CH₂-).
-
Aromatic protons: Two doublets in the aromatic region (7.4-7.8 ppm), each integrating to 2H, corresponding to the AA'BB' system of the 4-substituted phenyl ring.
-
Oxazole proton: A singlet for the C2-H of the oxazole ring, typically appearing downfield around 8.0-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-CH₂-).
-
Ester carbonyl: A signal in the range of 160-165 ppm.
-
Oxazole ring carbons: Signals for C2, C4, and C5 of the oxazole ring, typically in the region of 120-160 ppm.
-
Aromatic carbons: Four signals for the 4-chlorophenyl ring, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the oxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C stretch (oxazole ring): Absorptions in the region of 1500-1650 cm⁻¹.
-
C-O stretch (ester and oxazole): Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.67 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.
Potential Applications in Research and Drug Development
While specific biological studies on this compound are limited, the broader class of 5-phenyloxazole derivatives has shown significant promise in various therapeutic areas. This suggests potential avenues for investigation for the title compound.
Anticancer Activity
Numerous studies have reported the anticancer properties of substituted oxazoles[6]. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it a candidate for screening in anticancer assays.
Caption: Potential mechanisms of anticancer activity for oxazole derivatives.
Antimicrobial Activity
The oxazole scaffold is a common feature in many antimicrobial agents[1][2]. The incorporation of a halogenated phenyl ring can enhance the antimicrobial properties of a molecule. Therefore, this compound warrants investigation for its potential activity against a range of bacterial and fungal pathogens.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide has provided a detailed overview of its molecular structure, plausible synthetic routes, and predicted spectroscopic properties based on sound chemical principles and data from closely related analogues. The known biological activities of the 5-phenyloxazole class of compounds suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a valuable resource for researchers embarking on studies involving this intriguing oxazole derivative.
References
- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2009). Letters in Drug Design & Discovery, 6(1), 21-28.
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(9).
- Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o682-o683.
- Synthesis of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate. PrepChem.com.
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Pharmaceuticals, 15(9), 1115.
- Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. AVESİS.
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology, 13(2), 105-110.
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2020). Molbank, 2020(4), M1163.
- Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1741.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2020). Ukrainica Bioorganica Acta, 15(2), 13-21.
- This compound, min 98%, 1 gram. CP Lab Safety.
- Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate. SpectraBase.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). Molbank, 2023(1), M1581.
- Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate. PubChem.
- RNA-Independent DNA Cleavage Activities of Cas9 and Cas12a. (2018). mSphere, 3(4), e00322-18.
- Harnessing noncanonical trans-cleavage characteristics of Cas12 and Cas13a to enhance CRISPR-based diagnostics. (2023). Communications Biology, 6(1), 1018.
- ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.
- Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook.
- Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. MySkinRecipes.
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2022). Tetrahedron Letters, 107, 154117.
- ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis.
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"Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" physical and chemical properties
An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Heterocyclic Building Block
This compound, identified by CAS Number 127919-28-2, is a substituted oxazole derivative that represents a valuable building block in modern medicinal chemistry and materials science.[1][2] The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its rigid planar structure and its ability to participate in hydrogen bonding and π-stacking interactions. The specific substitution pattern of this compound—featuring a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position—provides chemists with versatile synthetic handles for further molecular elaboration. This guide offers a detailed examination of its core physical and chemical properties, a plausible synthetic workflow, and its relevance in contemporary research, particularly in the development of targeted therapeutics.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical entity is paramount for its effective use in any research or development setting. These characteristics govern its solubility, reactivity, and handling requirements.
Structural and Identity Data
| Property | Value | Source(s) |
| CAS Number | 127919-28-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [2] |
| Molecular Weight | 251.7 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=C(N=CO1)C2=CC=C(C=C2)Cl | |
| InChI Key | Not readily available in search results. |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Typically a solid. Purity is commercially available at ≥95-98%. | [2][3] |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not explicitly available in search results. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water due to its aromatic and ester functionalities. | |
| Storage | Store at room temperature or long-term in a cool, dry place. | [2][3] |
Part 2: Synthesis and Reactivity Profile
The synthesis of substituted oxazoles is a well-established field in organic chemistry. While the exact protocol for this specific molecule is not detailed in the provided search results, a highly plausible and common synthetic route can be constructed based on established methodologies for similar structures, such as the Robinson-Gabriel synthesis or related cyclization reactions.
Plausible Synthetic Workflow: A Mechanistic Perspective
The construction of the 5-aryl-oxazole-4-carboxylate core can be efficiently achieved via the cyclization of an N-acyl amino ester precursor. The choice of starting materials is critical; in this case, the synthesis would logically begin with a derivative of the amino acid serine or a related α-hydroxy-β-amino acid ester, which provides the necessary C-N-C backbone for the oxazole ring.
The workflow below illustrates a logical synthetic pathway. The key transformation is the intramolecular cyclodehydration, a reaction that forms the oxazole ring. This step is often promoted by a dehydrating agent (like phosphorus oxychloride or sulfuric acid) which activates the amide carbonyl for nucleophilic attack by the hydroxyl group, followed by elimination of water to yield the aromatic ring.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a stirred solution of ethyl isocyanoacetate in an anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen), a suitable non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise at 0°C.
-
Acylation: 4-Chlorobenzoyl chloride is added slowly to the reaction mixture. The causality here is the generation of a nucleophilic carbanion from the ethyl isocyanoacetate, which then attacks the electrophilic carbonyl carbon of the acid chloride.
-
Cyclization & Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mechanism proceeds through an initial addition followed by an intramolecular cyclization and subsequent aromatization to form the stable oxazole ring.
-
Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Part 3: Applications in Research & Drug Development
The true value of a molecule like this compound lies in its application as a versatile intermediate.
-
Scaffold for Medicinal Chemistry: Oxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This compound serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a vector for attaching other pharmacophores.
-
Building Block for Protein Degraders: This compound is explicitly categorized as a "Protein Degrader Building Block".[2] This strongly suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule would be chemically linked to a ligand for an E3 ubiquitin ligase and a ligand for a target protein, creating a hetero-bifunctional molecule that induces the degradation of the target protein.
Part 4: Safety, Handling, and Regulatory Information
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Every protocol must be a self-validating system, which includes a thorough understanding of a compound's hazards.
Hazard Identification and Precautionary Measures
The Globally Harmonized System (GHS) provides a clear framework for the hazards associated with this compound.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. The material can typically be handled by a licensed chemical destruction facility.[6]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it a valuable asset for medicinal chemists. From serving as a foundational scaffold for novel therapeutics to its specific application as a building block for targeted protein degraders, its utility is clear. A comprehensive understanding of its physicochemical properties, synthetic routes, and safety protocols, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
References
- CP Lab Safety: Ethyl 5-(4-chlorophenyl)
- PrepChem: Synthesis of ethyl 2-(4-chlorophenyl)
- MySkinRecipes: Ethyl 5-(4-nitrophenyl)
- National Center for Biotechnology Information (NCBI): Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
- National Center for Biotechnology Information (NCBI): Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate: (PDF)
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A Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes its known attributes, places it within the broader context of oxazole-containing scaffolds, and elucidates its potential as a crucial building block in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This guide will cover its chemical identity, inferred physicochemical properties based on related structures, a plausible synthetic approach, and its emerging role in the design of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Oxazole Moiety as a Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of many biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological targets, including enzymes and receptors.[1][2] Consequently, oxazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The versatility of the oxazole scaffold makes it a subject of continuous exploration in the quest for novel and more effective drugs.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structural Identifiers
The unequivocally established IUPAC name for the topic compound is This compound .
| Identifier | Value | Source |
| CAS Number | 127919-28-2 | [4] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [4] |
| Molecular Weight | 251.7 g/mol | [4] |
| Canonical SMILES | CCOC(=O)c1c(ocn1)c2ccc(Cl)cc2 | Inferred |
| InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-11(18-8-14-10)9-3-5-7(13)6-4-9/h3-6,8H,2H2,1H3 | Inferred |
| InChIKey | Not readily available |
Physicochemical Characteristics
Specific, experimentally determined physicochemical properties such as melting point, boiling point, and solubility for this compound are not extensively reported in peer-reviewed literature. However, based on analogous structures, it can be inferred that the compound is likely a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the oxazole core can be envisioned through the cyclocondensation of an α-halo ketone with an amide. For the title compound, a logical route would involve the reaction of ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate with formamide.
Caption: Proposed Hantzsch-type synthesis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane, add formamide (a slight excess, e.g., 1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the chlorophenyl ring, and the proton on the oxazole ring.
-
¹³C NMR would display distinct resonances for the carbonyl carbons of the ester, the carbons of the oxazole and chlorophenyl rings, and the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be anticipated for the C=O stretch of the ester, C=N and C=C stretching of the oxazole and aromatic rings, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 251.7 g/mol , along with a characteristic isotopic pattern for the presence of a chlorine atom.
Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
A significant and emerging application for this compound is its use as a "Protein Degrader Building Block".[4] This positions the molecule as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[5][6] They consist of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[5]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6]
Caption: Mechanism of PROTAC action.
Role of this compound in PROTAC Synthesis
The structure of this compound makes it an ideal precursor for the linker component of a PROTAC. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a reactive handle for conjugation with either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The oxazole and chlorophenyl groups provide a rigid and chemically stable scaffold that can influence the spatial orientation and physicochemical properties of the resulting PROTAC, which are critical for its efficacy.
Biological Activity and Mechanism of Action
While specific biological activity data for this compound is not extensively documented, the broader class of 2,4,5-trisubstituted oxazoles has been shown to possess a wide range of pharmacological effects. For instance, related compounds have demonstrated hypolipidemic activity by reducing serum cholesterol and triglyceride levels.[1][7] Other oxazole derivatives have been investigated for their potential as anticancer agents.[6][8]
The mechanism of action for this specific compound would be dependent on the final molecule it is incorporated into. As a PROTAC building block, its primary role is structural, contributing to the overall conformation and properties of the degrader molecule, which in turn dictates the efficiency of ternary complex formation and subsequent protein degradation.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chemical entity for drug discovery and development. While a comprehensive experimental profile of the compound itself is not yet widely available, its structural features and classification as a protein degrader building block highlight its significant potential. Future research should focus on the full characterization of this molecule, including detailed synthesis optimization, elucidation of its physicochemical properties, and exploration of its incorporation into novel PROTACs and other therapeutic agents. The continued investigation of such scaffolds is crucial for expanding the toolbox of medicinal chemists and addressing unmet medical needs.
References
- Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. PubMed.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
- This compound, min 98%, 1 gram. CP Lab Safety.
- Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed.
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health.
- PROTACs– a game-changing technology. National Institutes of Health.
- PROTACs: great opportunities for academia and industry. National Institutes of Health.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. National Institutes of Health.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health.
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- 1. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
"Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
The structural elucidation of novel organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle.[2] This guide explains the causality behind the expected spectral features, offering field-proven insights for professionals in drug development and chemical synthesis.
Molecular Structure and Properties
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.
-
Molecular Formula: C₁₂H₁₀ClNO₃
-
Molecular Weight: 251.67 g/mol [1]
-
Core Components:
-
A central 1,3-oxazole ring.
-
A 4-chlorophenyl substituent at position 5 of the oxazole ring.
-
An ethyl carboxylate (ester) group at position 4 of the oxazole ring.
-
The strategic placement of these functional groups dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data.
Caption: Molecular structure with atom numbering for NMR assignments.
Mass Spectrometry (MS)
2.1 Experimental Protocol: Electron Ionization (EI) Mass spectrometry using Electron Ionization (EI) is a standard method for determining the molecular weight and fragmentation pattern of small organic molecules.
-
Sample Introduction: A microgram-level quantity of the solid sample is introduced into the instrument, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
2.2 Predicted Mass Spectrum Data
| m/z (Predicted) | Assignment | Rationale |
| 251 / 253 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight. The M+2 peak at m/z 253, with ~1/3 the intensity, is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). |
| 206 / 208 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (•OC₂H₅, 45 Da) via alpha-cleavage, a common fragmentation pathway for esters.[3][4] |
| 178 / 180 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate radical (•COOC₂H₅, 73 Da), resulting in the stable 5-(4-chlorophenyl)oxazole cation. |
| 139 / 141 | [C₇H₄Cl]⁺ | Fragment corresponding to the chlorophenylacetylene cation, likely formed after ring cleavage. |
| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, resulting from cleavage of the bond between the phenyl and oxazole rings. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, potentially formed via rearrangement and cleavage of the chlorophenyl group. This is a very stable and common fragment for phenyl-carbonyl structures.[4] |
2.3 Analysis and Fragmentation Pathway The fragmentation of this compound under EI conditions is expected to be initiated by the formation of the molecular ion at m/z 251 , accompanied by its isotopic partner at m/z 253 . The primary fragmentation pathways are dictated by the lability of the ester group and the stability of the aromatic systems.
The most favorable initial cleavage is the loss of the ethoxy radical (•OC₂H₅), yielding a highly stable acylium ion at m/z 206/208 .[3] Subsequent loss of carbon monoxide (CO) from this fragment could lead to the ion at m/z 178/180 . Cleavage of the oxazole ring itself can lead to a variety of smaller fragments, including the chlorophenyl cation at m/z 111/113 .[5]
Caption: Predicted major fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
3.1 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR-ATR is a rapid and common technique for analyzing solid samples.
-
Background Scan: An initial scan is taken without the sample to record the background spectrum of the diamond crystal and atmosphere.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the sample is scanned with IR radiation. The instrument records the absorbance at each wavenumber.
3.2 Predicted IR Absorption Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale & Insights |
| 3100 - 3000 | C-H Stretch | Aromatic (C-H) | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[6] |
| 2985 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Asymmetric and symmetric stretching of the ethyl group's C-H bonds.[7] |
| ~1725 | C=O Stretch | Ester (α,β-unsaturated) | This is a strong, sharp, and highly characteristic peak. Its position is slightly lowered from a typical saturated ester (1750-1735 cm⁻¹) due to conjugation with the oxazole ring.[1][8] |
| 1600, 1550, 1480 | C=C and C=N Stretches | Aromatic & Oxazole Rings | Multiple bands corresponding to the stretching vibrations within the phenyl and oxazole rings. |
| ~1240 | C-C-O Asymmetric Stretch | Ester | A strong, characteristic band for the ester group, often part of a "Rule of Three" pattern for esters.[9] |
| ~1100 | C-O-C Symmetric Stretch | Ester & Oxazole Ring | A strong band resulting from the stretching of the C-O single bonds in the ester and within the oxazole ring.[9] |
| ~770 | C-Cl Stretch | Aryl Halide | The C-Cl stretch for chlorobenzene derivatives typically appears in this region of the fingerprint domain.[10] |
3.3 Analysis The IR spectrum is dominated by three intense absorptions characteristic of the ethyl ester group: the C=O stretch around 1725 cm⁻¹ and two strong C-O stretches around 1240 cm⁻¹ and 1100 cm⁻¹ .[7][9] The C=O frequency confirms conjugation, distinguishing it from a simple aliphatic ester. The presence of both aromatic and aliphatic C-H stretches in their respective regions (above and below 3000 cm⁻¹) confirms the hybrid nature of the molecule. The various peaks in the 1600-1450 cm⁻¹ range are definitive for the aromatic and heteroaromatic ring systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Experimental Protocol: ¹H and ¹³C NMR NMR provides the most detailed structural information, revealing the chemical environment and connectivity of every carbon and hydrogen atom.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum to single lines for each unique carbon.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
4.2 Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment (see diagram) | Rationale & Insights |
| ~161.5 | C=O (Ester) | The ester carbonyl carbon is significantly deshielded. This value is typical for an α,β-unsaturated ester. |
| ~155.0 | C2 (Oxazole) | C2 of oxazoles is highly deshielded due to being bonded to two heteroatoms (O and N).[11] |
| ~149.0 | C5 (Oxazole) | The C5 carbon is attached to the electron-withdrawing chlorophenyl group, causing a downfield shift from its position in unsubstituted oxazole (~125.6 ppm).[11] |
| ~136.0 | C4 (Oxazole) | The C4 carbon is attached to the electron-withdrawing carboxylate group, leading to a deshielding effect. |
| ~135.0 | C-Cl (Aromatic) | The ipso-carbon bearing the chlorine atom. |
| ~129.5 | CH (Aromatic, meta to oxazole) | The two aromatic carbons meta to the oxazole ring. |
| ~128.0 | CH (Aromatic, ortho to oxazole) | The two aromatic carbons ortho to the oxazole ring. |
| ~127.0 | C (Aromatic, ipso to oxazole) | The quaternary aromatic carbon attached to the oxazole ring. |
| ~61.5 | -OC H₂- (Ethyl) | The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield.[12] |
| ~14.0 | -C H₃ (Ethyl) | A typical chemical shift for a terminal methyl carbon in an ethyl ester.[12] |
4.3 Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Proton Assignment (see diagram) | Rationale & Insights |
| ~8.10 | s (singlet) | 1H | H9 (Oxazole C2-H) | The sole proton on the oxazole ring is expected to be significantly deshielded, appearing as a sharp singlet. In parent oxazole, this proton is at ~8.18 ppm.[13][14] |
| ~7.75 | d (doublet) | 2H | Aromatic (ortho to oxazole) | These protons are on the carbons adjacent to the oxazole ring. They appear as a doublet due to coupling with the meta protons. They form one half of a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. |
| ~7.45 | d (doublet) | 2H | Aromatic (meta to oxazole) | These protons are on the carbons adjacent to the chlorine atom. They appear as a doublet due to coupling with the ortho protons, completing the AA'BB' pattern. |
| ~4.40 | q (quartet) | 2H | -OCH₂ - (Ethyl) | The methylene protons are deshielded by the adjacent oxygen. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.40 | t (triplet) | 3H | -CH₃ (Ethyl) | The terminal methyl protons are in a typical aliphatic region. The signal is split into a triplet by the two neighboring methylene protons. |
Conclusion
This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and comparative data from related structures. The predicted data provides a robust framework for researchers to confirm the identity and purity of this compound. The key identifying features are the characteristic isotopic pattern in the mass spectrum (m/z 251/253), the strong conjugated ester C=O stretch in the IR spectrum (~1725 cm⁻¹), and the distinct sets of signals for the ethyl, 4-chlorophenyl, and oxazole moieties in the ¹H and ¹³C NMR spectra. This synthesized data serves as a reliable benchmark for experimental verification.
References
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Introduction: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry
The field of medicinal chemistry is in a perpetual state of innovation, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. Within the vast landscape of heterocyclic chemistry, the oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold."[1] This distinction is attributed to its remarkable versatility in drug design, where its unique electronic and structural properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[1][2] The oxazole moiety is a key structural component in a wide array of clinically used drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This technical guide focuses on a specific, yet promising, member of this class: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . The strategic placement of a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position of the oxazole ring presents a unique combination of lipophilicity, electronic effects, and potential hydrogen bonding capabilities that warrant a thorough investigation of its biological potential. This document will serve as a comprehensive resource for researchers and drug development professionals, providing a scientifically grounded exploration of the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound. We will delve into the scientific rationale for its investigation, provide detailed experimental protocols for its evaluation, and present hypothetical data to illustrate potential outcomes, thereby offering a roadmap for its journey from a chemical entity to a potential therapeutic lead.
Chemical Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned through a multi-step process, commencing with readily available starting materials. The following protocol is a proposed synthetic pathway based on established methodologies in heterocyclic chemistry.
Proposed Synthetic Pathway:
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added ethyl isocyanoacetate (1.1 eq.).
-
Base Addition: The reaction mixture is cooled to 0 °C in an ice bath, and a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.), is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Potential Anticancer Activity: A Primary Focus for Investigation
The oxazole scaffold is a recurring motif in numerous potent anticancer agents.[3][6] Several derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[1] The presence of the 4-chlorophenyl group in the target compound is of particular interest, as halogenated phenyl rings are common in tubulin inhibitors, potentially enhancing binding affinity to the colchicine binding site.
Scientific Rationale
The structural similarity of this compound to known tubulin polymerization inhibitors provides a strong rationale for investigating its anticancer potential.[1] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing anticancer activity.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Screening (MTT Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HepG2 - liver) and a non-cancerous human cell line (e.g., HEK293) should be used to assess both potency and selectivity.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration that inhibits 50% of cell growth).
-
2. Tubulin Polymerization Assay:
-
Principle: This assay measures the ability of the compound to inhibit the polymerization of purified tubulin into microtubules.
-
Procedure:
-
Reconstitute purified bovine brain tubulin in a polymerization buffer.
-
Add varying concentrations of this compound or a known inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Hypothetical Data Presentation
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | HepG2 (IC50, µM) | HEK293 (IC50, µM) |
| This compound | 1.5 | 2.1 | 1.8 | >50 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 5.6 |
Potential Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have demonstrated promising antibacterial and antifungal activities, making this compound a candidate for investigation in this therapeutic area.[4]
Scientific Rationale
The oxazole ring system is present in some natural and synthetic antimicrobial agents. The 4-chlorophenyl substituent can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The overall electronic properties of the molecule may allow it to interact with essential microbial enzymes or proteins, leading to the inhibition of growth.
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
1. In Vitro COX-1 and COX-2 Inhibition Assay:
-
Principle: This assay measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Incubate the respective enzyme with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
2. Lipopolysaccharide (LPS)-stimulated Macrophage Assay:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Pre-treat RAW 264.7 cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Hypothetical Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.3 | 5.2 | 4.9 |
| Celecoxib (Control) | >100 | 0.1 | >1000 |
Conclusion and Future Directions
This compound represents a molecule of significant interest at the crossroads of synthetic chemistry and pharmacology. The foundational knowledge of the oxazole scaffold as a versatile pharmacophore provides a strong impetus for the comprehensive biological evaluation of this specific derivative. The outlined experimental workflows for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities offer a clear and structured approach for researchers to unlock its therapeutic potential.
Future research should focus on a systematic structure-activity relationship (SAR) study by modifying the substituents on the phenyl ring and the ester group to optimize potency and selectivity for a particular biological target. Furthermore, promising in vitro results should be followed by robust in vivo studies to evaluate the compound's efficacy, pharmacokinetic profile, and safety in relevant animal models. The journey of this compound from a laboratory chemical to a potential clinical candidate is a challenging yet potentially rewarding endeavor that could lead to the development of novel therapeutics for a range of human diseases.
References
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- Singh, G. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Kulkarni, S. et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- Der Pharma Chemica. (2016).
- Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design.
- MDPI.
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An In-Depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have led to its incorporation into a wide array of pharmacologically active compounds.[1] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] Several marketed drugs, such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole, feature the oxazole core, underscoring its therapeutic relevance.[1]
This technical guide focuses on a specific and promising class of oxazole derivatives centered around the Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate core. We will delve into the synthetic strategies for this scaffold and its analogs, explore their primary mechanism of action as potent inhibitors of tubulin polymerization, and provide a structure-activity relationship (SAR) analysis based on available data. Furthermore, this guide will present detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, designed for researchers and scientists in drug development.
Synthesis of the Core Scaffold and its Analogs
The synthesis of 5-aryloxazole-4-carboxylates can be achieved through several established methodologies. The Van Leusen reaction stands out as a particularly efficient method for constructing the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative.
Logical Flow of the Van Leusen Oxazole Synthesis
Caption: Van Leusen reaction workflow for oxazole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Van Leusen oxazole synthesis.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Ethyl 2-isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M solution).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Add ethyl 2-isocyanoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Biological Activity and Mechanism of Action
Derivatives of the 5-phenyloxazole scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[2] Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division (mitosis), intracellular transport, and cell shape maintenance.
Mechanism of Action: Tubulin Polymerization Inhibition
Compounds based on the this compound core are hypothesized to act as microtubule destabilizing agents. They are believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Caption: Proposed mechanism of action for the oxazole derivatives.
Structure-Activity Relationship (SAR) Studies
While extensive SAR data for the exact this compound core is limited in publicly accessible literature, we can infer key relationships from closely related analogs, such as the 5-sulfonyl derivatives.[3]
| Compound/Analog | R1 (Position 2) | R2 (Position 5) | Key Observations | GI₅₀ (µM) - Representative Cell Line (e.g., NCI-H522) |
| Core Structure | H | -COOEt | The foundational scaffold for derivatization. | Data not available |
| Analog 1 [3] | Phenyl | -SO₂-benzyl | Demonstrates potent and broad-spectrum anticancer activity. | 5.37 (average) |
| Analog 2 [3] | 4-Chlorophenyl | -SO₂-benzyl | The effect of a chloro-substituent on the phenyl at C2 can be evaluated. | Data varies by cell line |
| Analog 3 [3] | Phenyl | -SO₂-ethyl | A smaller alkyl sulfonyl group to probe the effect of steric bulk. | Generally less active than benzylsulfonyl |
| Analog 4 | 4-Methoxyphenyl | -COOEt | An electron-donating group on the C5 phenyl ring. | Potentially modulates activity |
| Analog 5 | 4-Nitrophenyl | -COOEt | An electron-withdrawing group on the C5 phenyl ring. | Potentially modulates activity |
Key SAR Insights:
-
Substitution at Position 5: The nature of the substituent at the 5-position of the oxazole ring is critical for activity. Large, aromatic groups like benzylsulfonyl have shown potent activity.[3] The ethyl carboxylate of the core compound serves as a key point for modification, for instance, through amidation to explore further interactions with the biological target.
-
Substitution at Position 2: The aryl group at position 2 also plays a significant role in the compound's potency. Halogen substitutions, such as the chloro group in the core compound, are common in tubulin inhibitors and can enhance binding affinity.
-
The 4-Chlorophenyl Moiety: The 4-chlorophenyl group at the 5-position is a common feature in many tubulin polymerization inhibitors. The chlorine atom can engage in favorable interactions within the colchicine binding pocket.
Experimental Workflows for Biological Evaluation
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. A fluorescence-based assay is described here for its high sensitivity.
Materials and Reagents:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin polymerization reaction mix on ice containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), glycerol (10%), and the fluorescent reporter.
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions and controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding the tubulin polymerization reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the inhibition of polymerization as a function of compound concentration.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the cell cycle distribution of cancer cells.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The likely mechanism of action, inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The synthetic accessibility of this core allows for extensive derivatization and optimization of its biological activity.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing a broader range of analogs with modifications at the 2, 4, and 5 positions of the oxazole ring to develop a more comprehensive understanding of the structural requirements for potent tubulin inhibition.
-
Mechanism of Action Confirmation: Utilizing techniques such as competitive binding assays with radiolabeled colchicine and X-ray crystallography of the compound bound to tubulin to definitively confirm its binding site and mode of action.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for researchers to embark on the exploration and development of this exciting class of oxazole derivatives as next-generation anticancer therapeutics.
References
- Sharma, H., & Sharma, K. (2007). Principles of pharmacology. Paras Medical Publisher.
- Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
- Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(52), 5337-5340.
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An In-Depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug discovery. Derivatives of oxazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on a specific, yet underexplored member of this family: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . We will delve into its plausible synthesis, detailed characterization, and projected therapeutic applications, drawing upon established chemical principles and data from closely related analogues to provide a comprehensive and scientifically rigorous overview.
Physicochemical Properties
Commercially available data provides the fundamental physicochemical properties of this compound, which are summarized in the table below.[1]
| Property | Value |
| CAS Number | 127919-28-2 |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like DMSO and DMF |
Synthesis of this compound: A Plausible Approach
Experimental Protocol: A Proposed Synthetic Pathway
This protocol is a representative example based on general synthetic methods for oxazole derivatives.[2]
Step 1: Synthesis of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
-
To a solution of 4-chloroacetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The resulting α-bromo-4-chloroacetophenone is then reacted with hexamethylenetetramine (Sommelet reaction) followed by acidic hydrolysis to yield 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.
Step 2: N-Acylation of 2-amino-1-(4-chlorophenyl)ethan-1-one
-
The 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride is acylated using ethyl oxalyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane at 0°C.
-
The reaction is stirred at room temperature until completion.
-
Work-up involves washing with dilute acid and brine, followed by drying and concentration to yield the N-(2-(4-chlorophenyl)-2-oxoethyl)oxalamic acid ethyl ester.
Step 3: Cyclization to form the Oxazole Ring
-
The N-acylamino ketone from Step 2 is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid.
-
The mixture is heated to promote cyclization.
-
After cooling, the reaction mixture is poured onto ice and neutralized with a base.
-
The crude product is extracted with an organic solvent, dried, and purified by column chromatography to afford this compound.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the expected spectroscopic data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (around 7.5-8.0 ppm). A singlet for the oxazole ring proton at the 2-position would be expected, though in this fully substituted oxazole, this signal will be absent.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester at around 160-165 ppm, and the carbons of the oxazole ring between 120-160 ppm. The carbons of the chlorophenyl ring and the ethyl group will also show characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O-C stretching (around 1050-1250 cm⁻¹).[3][4][5][6]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.67 g/mol ).[7][8] The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Potential Biological Activities and Therapeutic Applications
The 5-aryloxazole-4-carboxylate scaffold is a recurring motif in compounds with significant biological activity. While specific studies on this compound are limited, the activities of structurally related compounds provide strong indications of its therapeutic potential.
Anti-inflammatory Activity
Several 5-aryloxazole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[9] For instance, N-aryl-5-aryloxazol-2-amine derivatives have demonstrated significant 5-LOX inhibitory activity.[9] The presence of the 4-chlorophenyl group at the 5-position of the oxazole ring in the title compound suggests that it may also exhibit anti-inflammatory properties by targeting the 5-LOX pathway.[10][11][12]
Anticancer Activity
The oxazole core is present in numerous anticancer agents. Aryloxazole derivatives have been reported as antimitotic and vascular-disrupting agents, showing cytotoxicity against various human cancer cell lines.[13][14][15] Furthermore, some 2-aryl-5-(piperazin-1-yl)oxazoles and related sulfonamides have shown pronounced activity against breast and renal cancer cell lines.[16] Given these precedents, this compound warrants investigation for its potential antiproliferative and anticancer effects.
Antimicrobial Activity
Oxazole derivatives have a long history as antimicrobial agents.[17][18][19][20] The substitution pattern on the oxazole ring is crucial for their activity against various bacterial and fungal strains. The combination of the oxazole nucleus with a halogenated phenyl ring, as seen in the target molecule, is a common feature in many antimicrobial compounds. Therefore, it is plausible that this compound could possess antibacterial or antifungal properties.
Conclusion and Future Directions
This compound is a molecule of significant interest within the broader family of pharmacologically active oxazoles. While detailed research on this specific compound is not yet prevalent, this guide has outlined a plausible and scientifically grounded pathway for its synthesis and characterization. Furthermore, by examining the activities of its structural analogues, we have highlighted its considerable potential as an anti-inflammatory, anticancer, and antimicrobial agent.
This in-depth guide serves as a foundational resource for researchers and drug development professionals. It is intended to stimulate further investigation into this promising molecule, encouraging the scientific community to explore its synthesis, fully characterize its properties, and rigorously evaluate its biological activities. The insights provided herein should pave the way for novel research avenues and the potential development of new therapeutic agents based on the this compound scaffold.
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An In-depth Technical Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing one nitrogen and one oxygen atom, are integral to numerous natural products and synthetic molecules demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on a specific, promising derivative: ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . The strategic placement of a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position of the oxazole ring suggests significant potential for this molecule as a versatile intermediate in the synthesis of novel therapeutic agents.
This document serves as a comprehensive technical resource, providing a detailed examination of the synthesis, physicochemical properties, and prospective applications of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this compound in their scientific endeavors.
Synthesis of this compound
The most direct and efficient synthetic route to this compound is the Van Leusen oxazole synthesis.[5][6][7] This powerful reaction facilitates the formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative.[8][9] In this case, the synthesis involves the reaction of 4-chlorobenzaldehyde with ethyl isocyanoacetate.
Reaction Scheme
Caption: Van Leusen synthesis of the target compound.
Experimental Protocol
This protocol is a representative procedure based on established Van Leusen reaction methodologies.[8][10]
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq) and anhydrous methanol.
-
Addition of Reagents: To the stirring solution, add ethyl isocyanoacetate (1.1 eq) followed by anhydrous potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 2H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0 (C=O), 155.0 (C5), 140.0 (C2), 136.0 (C4), 135.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 125.0 (Ar-C), 61.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
Biological Activities and Potential Applications
The oxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][3]
Antimicrobial Potential
Numerous studies have reported the antibacterial and antifungal properties of oxazole-containing compounds.[1][12] The presence of the 4-chlorophenyl moiety in the target molecule may enhance its antimicrobial efficacy, as halogenated aromatic rings are a common feature in many antimicrobial agents. Further investigation into the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi is warranted.
Anticancer Activity
The potential of oxazole derivatives as anticancer agents is well-documented.[2][13][14] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes. The structural features of this compound make it a compelling candidate for evaluation in cancer cell line screening assays. Its utility as a synthetic intermediate could also lead to the development of more complex molecules with enhanced potency and selectivity.
Workflow for Biological Evaluation
Caption: A typical workflow for biological evaluation.
Future Perspectives
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Van Leusen reaction provides a reliable and scalable route to this versatile building block. The anticipated biological activities, particularly in the antimicrobial and anticancer arenas, underscore the need for further investigation.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening against a diverse range of microbial strains and cancer cell lines to elucidate its specific activities.
-
Mechanism of Action Studies: For any confirmed biological activity, in-depth studies to understand the molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that modulate biological activity and to optimize potency and selectivity.
-
Exploration as a Synthetic Intermediate: Utilization of the ester functionality for further chemical modifications to create more complex and potentially more active molecules.
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An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Starting Materials and Strategic Selection
Introduction
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a polysubstituted oxazole, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. The oxazole core is a key structural motif found in numerous biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents. The specific substitution pattern of this target molecule—featuring a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position—makes it a valuable and versatile building block for the synthesis of more complex chemical entities and potential drug candidates.[1]
This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection, synthesis, and rationale behind the use of the requisite starting materials. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Retrosynthetic Analysis: Deconstructing the Target Molecule
To logically devise a synthesis, we must first perform a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary and highly effective disconnection strategies emerge, defining the two main synthetic pathways discussed in this guide.
The first approach, a Van Leusen-type synthesis , disconnects the oxazole ring between the C2-N3 and C4-C5 bonds. This leads to an aldehyde (4-chlorobenzaldehyde) and an isocyanoacetate ester, which provides the remaining atoms for the heterocyclic core.
The second approach, a Hantzsch-type synthesis , involves the disconnection of the N3-C4 and O1-C5 bonds. This strategy identifies a primary amide (formamide) and a key α-haloketoester intermediate, ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate, as the principal precursors.
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The Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Among the vast family of oxazole derivatives, ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate stands out as a key intermediate in the synthesis of more complex molecules, owing to its strategically placed functional groups. This guide provides a comprehensive overview of the formation of this important synthetic building block, delving into the underlying reaction mechanism and offering a field-proven experimental protocol for its synthesis. As Senior Application Scientists, our focus is not merely on the procedural steps but on the rationale behind them, ensuring a reproducible and well-understood synthetic strategy.
Core Synthetic Strategy: A Modified van Leusen Approach
The most direct and efficient route to this compound is a variation of the classic van Leusen oxazole synthesis. This powerful reaction constructs the oxazole ring from an aldehyde and a derivative of isocyanoacetic acid. In this specific case, the synthesis involves the base-mediated condensation of 4-chlorobenzaldehyde with ethyl isocyanoacetate.
Reagent Deep Dive: Understanding the Key Players
-
4-Chlorobenzaldehyde: This aromatic aldehyde serves as the foundational electrophile, contributing the 5-aryl substituent to the final oxazole ring. Its electron-withdrawing chloro group can influence the reactivity of the aldehyde carbonyl, making it susceptible to nucleophilic attack. It is a stable, commercially available solid.
-
Ethyl Isocyanoacetate: This is the lynchpin of the reaction, providing the C4, N3, and C2 atoms of the oxazole ring, along with the appended ethyl carboxylate group. The methylene protons alpha to both the isocyano and ester groups are acidic, allowing for deprotonation by a suitable base to form a potent nucleophile.[2]
-
Base: The choice of base is critical for the deprotonation of ethyl isocyanoacetate. While various bases can be employed, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a particularly effective, non-nucleophilic organic base for this transformation.[1]
-
Catalyst and Oxidant: In some modern iterations of this reaction, a copper(I) catalyst, such as copper(I) bromide (CuBr), is used in conjunction with an oxidant, typically molecular oxygen, to facilitate the final aromatization step.[1]
The Reaction Mechanism: A Step-by-Step Elucidation
The formation of this compound proceeds through a well-defined, multi-step mechanism. Understanding this pathway is paramount for troubleshooting and optimizing the reaction conditions.
-
Deprotonation: The reaction is initiated by the deprotonation of ethyl isocyanoacetate at the α-carbon by a base, such as DABCO. This generates a resonance-stabilized carbanion, a potent nucleophile. The acidity of this proton is enhanced by the electron-withdrawing effects of both the adjacent isocyano and ethyl ester groups.[2]
-
Nucleophilic Addition: The generated carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This addition reaction forms a tetrahedral alkoxide intermediate.
-
Intramolecular Cyclization (5-endo-dig): The alkoxide intermediate undergoes a rapid intramolecular cyclization. The oxygen anion attacks the electrophilic carbon of the isocyano group in a 5-endo-dig cyclization, forming a five-membered oxazoline ring.
-
Aromatization: The final step is the aromatization of the oxazoline intermediate to the stable oxazole ring. This is an elimination reaction that results in the formation of the aromatic system. In modern protocols, this step is often facilitated by an oxidant.[1]
Below is a diagrammatic representation of the reaction mechanism.
Caption: Mechanism of this compound Formation.
Field-Proven Experimental Protocol
The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for the synthesis of 5-aryloxazole-4-carboxylates.[1] This protocol emphasizes safety, efficiency, and the generation of a high-purity product.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 4-Chlorobenzaldehyde | ≥98% purity |
| Ethyl Isocyanoacetate | ≥97% purity |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% purity |
| Copper(I) Bromide (CuBr) | 98% purity |
| Toluene | Anhydrous |
| Schlenk tube | --- |
| Magnetic stirrer with heating | --- |
| Oxygen balloon | --- |
| Standard glassware for workup | --- |
| Flash chromatography system | --- |
| Silica gel | 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube, add 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv), DABCO (2.0 mmol, 2.0 equiv), and CuBr (0.1 mmol, 0.1 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with oxygen from a balloon. This step is crucial for the oxidative aromatization.
-
Reagent Addition: Add anhydrous toluene (3.0 mL) followed by ethyl isocyanoacetate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Quantitative Data and Characterization
| Parameter | Expected Value/Observation |
| Yield | 50-70% (expected) |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), aromatic protons, and the oxazole proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the oxazole ring. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀ClNO₃, MW: 251.67 g/mol ). |
| Infrared (IR) | Strong absorption bands for the C=O stretch of the ester and characteristic peaks for the C=N and C-O-C stretches of the oxazole ring. |
Conclusion
The synthesis of this compound via a modified van Leusen reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to a well-defined experimental protocol are key to achieving a successful outcome. This guide provides the necessary theoretical framework and practical insights for researchers to confidently incorporate this synthesis into their drug discovery and development workflows.
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An In-depth Technical Guide on the Stability and Storage of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS No. 127919-28-2), a key building block in medicinal chemistry and drug discovery. The document synthesizes information on the inherent chemical stability of the oxazole ring, potential degradation pathways, and the impact of environmental factors such as temperature, light, and humidity. Methodologies for assessing the compound's purity and degradation are also discussed, providing a framework for establishing robust handling and storage protocols within a research and development setting.
Introduction: Chemical Profile and Significance
This compound is a substituted oxazole derivative with the molecular formula C12H10ClNO3 and a molecular weight of 251.7 g/mol .[1] Its structure, featuring an oxazole core, a substituted phenyl ring, and an ethyl carboxylate group, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Oxazole-containing compounds are known to exhibit a wide range of biological activities, and thus, understanding the stability of this specific building block is paramount to ensuring the integrity and reproducibility of synthetic routes and biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 127919-28-2 | [1] |
| Molecular Formula | C12H10ClNO3 | [1] |
| Molecular Weight | 251.7 | [1] |
| Purity (Typical) | ≥95-98% | [1][2] |
| Form | Solid | [3] |
The Core of Stability: Understanding the Oxazole Ring
The stability of this compound is intrinsically linked to the chemical nature of the oxazole ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[4]
Inherent Stability
Generally, the oxazole ring is a thermally stable entity.[4][5] Unlike some highly volatile liquids, it does not typically decompose at high boiling temperatures.[4][5] This thermal stability is a key advantage in many synthetic applications. However, the aromaticity of the oxazole ring is considered to be less pronounced than that of other heterocycles like thiazoles, which contributes to its susceptibility to certain chemical conditions.[5]
Susceptibility to Degradation
Despite its general thermal stability, the oxazole ring can be prone to cleavage under specific conditions:
-
Strongly Acidic Conditions: Concentrated acids can lead to the decomposition of the oxazole ring.[6][7]
-
Strongly Basic Conditions: Strong bases, such as organolithium reagents, can deprotonate the C2 position, potentially leading to a ring-opened isonitrile intermediate.[6]
-
Nucleophilic Attack: Direct nucleophilic attack, particularly at the C2 position, often results in ring cleavage rather than substitution.[6][8] For instance, reactions with ammonia or formamide can lead to the formation of imidazoles through a ring-opening and recyclization pathway.[6][8]
-
Strong Oxidizing Agents: Potent oxidizing agents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and ozone (O3) can cleave the oxazole ring.[6][7]
-
Certain Reducing Conditions: Some reduction methods can also lead to ring-opened products.[6]
The presence of substituents on the oxazole ring, such as the 4-chlorophenyl and ethyl carboxylate groups in the topic compound, can influence the ring's reactivity and stability.
Recommended Storage and Handling Protocols
Based on available safety data sheets and general chemical principles for substituted oxazoles, the following storage and handling guidelines are recommended to maintain the integrity of this compound.
Storage Conditions
Several suppliers recommend storing the compound at room temperature .[1] A more detailed recommendation is to store the container tightly closed in a dry, cool, and well-ventilated place .[9] For long-term storage, keeping it in a cool, dry environment is advised.[2]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature; Cool for long-term storage | Prevents thermally induced degradation. |
| Atmosphere | Tightly sealed container | Minimizes exposure to moisture and atmospheric contaminants. |
| Light | Store in an opaque container or in the dark | Protects against potential light-induced degradation (photolysis). |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | Prevents chemical reactions that could degrade the compound.[6][10] |
Handling Procedures
Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10][11] Handling should be done in a well-ventilated area or under a fume hood.[10]
Experimental Workflow: Stability Assessment
To empirically determine the stability of a given batch of this compound, a structured stability testing protocol is essential. This self-validating system ensures the reliability of the compound for downstream applications.
Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Step-by-Step Protocol for Purity Assessment by RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach for assessing the purity of organic compounds and monitoring their degradation over time.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Prepare working standard solutions by serial dilution.
-
Prepare sample solutions from the stability study time points at the same concentration as a working standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3). The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 225 nm). This can be determined by a UV scan.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks.
-
The appearance of new peaks in the chromatograms of the stressed samples indicates degradation. These new peaks can be further investigated using LC-MS to identify the degradation products.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data. For this compound, two primary pathways are of concern:
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid. This is a common metabolic reaction for similar compounds.
-
Cleavage of the Oxazole Ring: As discussed in Section 2.2, the oxazole ring can be cleaved under harsh conditions. For example, in a metabolic study of a similar compound, cleavage of a furan ring (another five-membered heterocycle) was observed.[12]
Conclusion and Recommendations
This compound is a stable compound when stored under appropriate conditions. To ensure its long-term integrity, it is recommended to:
-
Store the compound in a tightly sealed, opaque container at room temperature in a dry, well-ventilated area.
-
For prolonged storage, consider refrigeration in a desiccated environment.
-
Avoid exposure to strong acids, strong bases, strong oxidizing agents, and high humidity.
-
Routinely assess the purity of the compound, especially for long-term studies, using a validated analytical method like RP-HPLC.
By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of this compound for their research and development activities.
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"Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" solubility profile
An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the solubility of a potential therapeutic agent is a cornerstone physicochemical property that dictates its fate. Poor solubility can severely impede a compound's absorption and bioavailability, leading to unreliable in vitro assay results and posing significant challenges for formulation.[1][2] The oxazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5][6] This guide provides a comprehensive technical overview of the solubility profile of this compound, a representative oxazole derivative. We will delve into a theoretical analysis of its structural attributes to predict its solubility behavior and present detailed, field-proven methodologies for its empirical determination.
Theoretical Solubility Profile: A Structural Analysis
The solubility of an organic compound is fundamentally governed by its molecular structure, which dictates its polarity, capacity for hydrogen bonding, and molecular size.[7][8] The principle of "like dissolves like" serves as a guiding tenet: polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.[7][9]
A structural examination of this compound (Molecular Formula: C₁₂H₁₀ClNO₃, Molecular Weight: 251.7 g/mol [10]) reveals several key features that influence its solubility:
-
The Oxazole Ring: The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the molecule's polarity.[4][5]
-
The 4-chlorophenyl Group: This large, non-polar aromatic group is a significant contributor to the molecule's hydrophobicity, which will likely decrease its solubility in aqueous solutions.[11]
-
The Ethyl Carboxylate Group (-COOCH₂CH₃): This ester group can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar, protic solvents.[12] However, the ethyl group itself adds to the non-polar character of the molecule.[13]
Based on this structural analysis, it is predicted that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The overall polarity is a balance between the polar oxazole and ester functionalities and the non-polar chlorophenyl and ethyl groups.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several external factors:
-
pH: The molecule does not possess strongly acidic or basic functional groups that would ionize significantly within a physiological pH range. Therefore, its aqueous solubility is expected to be largely independent of pH.
-
Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps to overcome the intermolecular forces in the solid state.[8]
-
Solvent Polarity: As predicted, the choice of solvent will have the most dramatic impact on the solubility of this compound.
Below is a diagram illustrating the interplay of these structural features on the predicted solubility.
Caption: Predicted influence of structural features on solubility.
Experimental Determination of Solubility
To move from theoretical prediction to empirical data, two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.[14][15]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in the early stages of drug discovery to quickly assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[15][16][17] This method is valued for its speed and suitability for screening large numbers of compounds.[1]
Caption: Workflow for a typical kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[18]
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add an appropriate volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Seal the plate and mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period, typically 1-2 hours.[16]
-
Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is considered the "gold standard" as it measures the saturation concentration of a compound in a solvent at equilibrium.[19][20] This method is more time and resource-intensive but provides a more accurate representation of a compound's true solubility.[2] It is typically performed during lead optimization and pre-formulation stages.[14]
Caption: Workflow for a shake-flask thermodynamic solubility assay.
-
Preparation: Add an excess amount of solid this compound to vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[19] The presence of undissolved solid should be visually confirmed at the end of the incubation period.[21]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed or by filtering the solution through a low-binding filter (e.g., 0.45 µm PVDF).[22]
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the saturated filtrate/supernatant using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.[2][14]
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility in the respective solvent at the specified temperature.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (e.g., Water, PBS) | Low | The large, non-polar chlorophenyl group dominates the structure. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Moderate to High | Good dipole-dipole interactions are possible with the oxazole and ester groups. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate | Capable of hydrogen bonding with the ester and oxazole moieties. |
| Non-polar (e.g., Hexane, Toluene) | Low to Moderate | The molecule possesses significant polar character, limiting solubility in highly non-polar solvents. |
Table 2: Experimental Solubility Data for this compound
| Assay Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | Experimental Value | Experimental Value |
| Thermodynamic | Water | ~7.0 | 25 | Experimental Value | Experimental Value |
| Thermodynamic | PBS | 5.0 | 25 | Experimental Value | Experimental Value |
| Thermodynamic | PBS | 7.4 | 25 | Experimental Value | Experimental Value |
| Thermodynamic | Ethanol | N/A | 25 | Experimental Value | Experimental Value |
Conclusion
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Unlocking the Therapeutic Potential of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: A Technical Guide for Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . While direct biological data for this compound is sparse, its structural features—a 5-aryl substituted oxazole with a carboxylate group—place it at the intersection of several promising therapeutic avenues. This document serves as a comprehensive resource for researchers, synthesizing data from closely related analogs to build a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. We provide detailed, adaptable experimental protocols and conceptual frameworks to empower scientists to explore the full therapeutic potential of this intriguing molecule.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The five-membered oxazole ring is a privileged structure in drug design, prized for its metabolic stability and its ability to engage with various biological targets through diverse non-covalent interactions.[2] Derivatives of this heterocyclic system have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[3][4] The presence of both a nitrogen and an oxygen atom within the ring allows for a unique electronic distribution and hydrogen bonding capabilities, making it an attractive scaffold for medicinal chemists.[1]
Our focus, this compound, features key pharmacophoric elements:
-
A 5-Aryl Substitution: The 4-chlorophenyl group at the 5-position is a common feature in many bioactive molecules, often contributing to target binding affinity.
-
An Ethyl Carboxylate Group: This group at the 4-position can influence the molecule's solubility, pharmacokinetic properties, and potential for esterase-mediated prodrug strategies.
This guide will explore the most promising research applications for this compound, drawing on established structure-activity relationships (SAR) from analogous compounds to provide a data-driven starting point for new research endeavors.
Synthetic Pathways: Accessing the Oxazole Core
A robust and versatile synthetic route is paramount for any drug discovery program. The synthesis of 5-aryl-oxazole-4-carboxylates is well-established, with the Van Leusen oxazole synthesis being a particularly powerful method.[2][5][6] This reaction utilizes tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde to construct the oxazole ring.
Proposed Synthetic Workflow via Van Leusen Reaction
The following diagram outlines a general, adaptable workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Synthetic Protocol (Adaptable)
This protocol is a generalized procedure based on the Van Leusen reaction and may require optimization.[6][7]
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol, add ethyl isocyanoacetate (1.1 eq).
-
Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired this compound.
Potential Research Application I: Anticancer Agent
The oxazole scaffold is a recurring motif in compounds with potent anticancer activity.[8][9] Several derivatives bearing a 5-aryl group have been shown to exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and disruption of the cellular cytoskeleton.
Hypothesized Mechanisms of Action
Based on studies of structurally similar compounds, two primary anticancer mechanisms are proposed for this compound:
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[10][11] Several classes of heterocyclic compounds, including oxazoles, have been identified as potent VEGFR-2 inhibitors.[12][13][14] The 4-chlorophenyl moiety is a common feature in many kinase inhibitors and may contribute to binding within the ATP-binding pocket of VEGFR-2.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[15] The colchicine binding site on β-tubulin is a target for many small molecule inhibitors.[16] Several 5-phenyloxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]
Experimental Protocols for Anticancer Evaluation
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates and allow them to adhere overnight.[12][18]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[15][19][20]
-
Reaction Preparation: In a 96-well plate, combine purified tubulin with a GTP-containing buffer.
-
Compound Addition: Add various concentrations of the test compound to the wells.
-
Polymerization Initiation: Incubate the plate at 37°C to initiate polymerization.
-
Absorbance Monitoring: Measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits polymerization by 50%.
| Closely Related Analog | Cancer Cell Line | Activity (IC50) | Reference |
| 2,5-dichloro phenyl substituted benzoxazole | MCF-7 | 6.87 µM | [12] |
| 2,5-dichloro phenyl substituted benzoxazole | HepG2 | 6.70 µM | [12] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole derivative | MCF-7 | Active | [21] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various | GI50 = 5.37 µM | [22] |
Potential Research Application II: Anti-inflammatory Agent
Inflammation is a key pathological feature of numerous chronic diseases. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a major strategy for the development of anti-inflammatory drugs.[23] The diaryl heterocycle motif, present in our target compound, is a well-known pharmacophore for selective COX-2 inhibition.[24]
Hypothesized Mechanism of Action: COX-2 Inhibition
The larger active site of the COX-2 enzyme compared to COX-1 allows for the accommodation of bulkier ligands, a principle that has been exploited in the design of selective inhibitors.[24] The 5-(4-chlorophenyl)oxazole core of our target molecule is structurally analogous to the diaryl heterocycles found in established COX-2 inhibitors. It is hypothesized that this compound could selectively bind to and inhibit the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.[25][26]
Experimental Protocols for Anti-inflammatory Evaluation
This is a standard and well-validated model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[27][28][29][30][31]
-
Animal Acclimatization: Acclimate Wistar rats or Swiss albino mice to the laboratory conditions.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally or orally. A standard NSAID like indomethacin or diclofenac should be used as a positive control.[27][32]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Caption: Workflow for the in vivo anti-inflammatory activity assay.
| Closely Related Analog | Assay | Activity (IC50 / SI) | Reference |
| Isoxazole derivative C6 | COX-2 Inhibition | IC50 = 0.55 µM | [24] |
| Isoxazole derivative C5 | COX-2 Inhibition | IC50 = 0.85 µM | [24] |
| Oxazolidine derivative | COX-2 Inhibition | IC50 = 0.21 µM, SI > 476 | [23] |
Potential Research Application III: Antimicrobial Agent
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including oxazoles, have historically been a rich source of antimicrobials.[33][34]
Rationale for Antimicrobial Investigation
The 5-(4-chlorophenyl)oxazole moiety is present in various compounds that have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][35][36] The specific structural features of this compound warrant its investigation as a potential antimicrobial agent.
Experimental Protocol for Antimicrobial Evaluation
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[37]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Closely Related Analog | Microorganism | Activity (MIC) | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | S. aureus | 125 µg/mL | [36] |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | B. subtilis | 125 µg/mL | [36] |
| N'-(4-fluorobenzylidene)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | E. coli | 9.45 µM | [38] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on extensive analysis of structurally related compounds, there is a strong rationale for its investigation in the fields of oncology, inflammation, and infectious diseases. This guide provides the foundational knowledge and detailed experimental frameworks necessary to embark on such an investigation. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, key inflammatory enzymes, and a diverse range of microbial pathogens. Positive initial findings would warrant further studies into its mechanism of action, in vivo efficacy, and pharmacokinetic properties, paving the way for its potential development as a clinical candidate.
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Methodological & Application
Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: A Detailed Protocol and Application Guide
Introduction: The Significance of Oxazole Scaffolds in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and natural products.[1][2] These five-membered heterocyclic rings are prized for their ability to engage in various non-covalent interactions, making them privileged structures in the design of targeted therapeutics.[1][2] Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and anti-proliferative compounds.[2][3]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is grounded in the principles of the Van Leusen oxazole synthesis, a robust and versatile reaction for constructing the oxazole ring system.[1][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures, and offer insights into process optimization and characterization of the final product.
Reaction Principle: The Van Leusen Oxazole Synthesis
The synthesis of this compound is achieved via a modification of the classic Van Leusen reaction. This reaction facilitates the formation of a 5-substituted oxazole through a [3+2] cycloaddition of an aldehyde with a suitable isocyanide derivative under basic conditions.[1][5] In this specific application, 4-chlorobenzaldehyde reacts with ethyl 2-isocyanoacetate in the presence of a base.
The reaction is initiated by the deprotonation of the α-carbon of ethyl 2-isocyanoacetate by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. A subsequent intramolecular cyclization, driven by the attack of the resulting alkoxide on the isocyanide carbon, forms a 5-membered oxazoline intermediate. The final step involves the elimination of water to yield the aromatic oxazole ring.
Experimental Workflow Overview
The synthesis can be logically divided into three main stages: reaction setup, workup and extraction, and finally, purification. The following diagram illustrates the overall workflow.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 4-Chlorobenzaldehyde | 140.57 | 104-88-1 | White to off-white solid |
| Ethyl 2-isocyanoacetate | 113.12 | 2999-46-4 | Liquid with a strong odor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | White, hygroscopic solid |
| Methanol (MeOH) | 32.04 | 67-56-1 | Volatile, flammable liquid |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Volatile, flammable liquid |
| Hexanes | - | - | Flammable liquid mixture |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | White crystalline solid |
| Silica Gel (for column chromatography) | - | 7631-86-9 | Fine powder |
Safety Precautions:
-
Ethyl 2-isocyanoacetate is a lachrymator and has an extremely unpleasant odor. Handle this reagent exclusively in a well-ventilated fume hood.
-
Methanol is toxic and flammable. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
Step-by-Step Synthesis Protocol
1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 equiv.).
-
Add methanol (40 mL) to the flask and stir until the aldehyde has completely dissolved.
-
To this solution, add ethyl 2-isocyanoacetate (1.13 g, 10 mmol, 1.0 equiv.) via syringe.
-
Finally, add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.) to the reaction mixture. The addition of the base is the key initiation step. Potassium carbonate is a suitable base for this transformation, as it is effective in deprotonating the isocyanoacetate without promoting significant side reactions.[6]
2. Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a 3:1 mixture of hexanes and ethyl acetate. The product spot should be more non-polar than the starting aldehyde. The reaction is typically complete within 4-6 hours.
3. Workup and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (upper) layer. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
4. Purification and Characterization
-
Filter off the sodium sulfate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a solid.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to effectively separate the product from any unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Expected Results and Characterization
The final product, this compound (C₁₂H₁₀ClNO₃), has a molecular weight of 251.67 g/mol .[7] The expected yield for this reaction, after purification, is typically in the range of 70-85%. The product should appear as a white to off-white solid.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The Van Leusen oxazole synthesis offers an efficient route to this valuable heterocyclic building block. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for use in a variety of drug discovery and development applications. The versatility of the oxazole scaffold ensures that this and similar synthetic methodologies will remain highly relevant in the field of medicinal chemistry.
References
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- Van Leusen Reaction. Organic Chemistry Portal. [Link]
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
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- Van Leusen reaction. Wikipedia. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
- (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. The Royal Society of Chemistry. [Link]
- Isocyanoacetate Derivatives: Synthesis, Reactivity, and Applic
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Applicable Chemistry. [Link]
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- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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Application Note: High-Purity Isolation of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The inherent challenges in separating this target compound from reaction byproducts and starting materials necessitate a robust and reproducible purification strategy. We present a systematic approach utilizing normal-phase flash column chromatography on silica gel. The methodology is built upon a logical workflow, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to column preparation, sample loading, elution, and product isolation. This protocol is designed for researchers, chemists, and drug development professionals seeking to achieve >98% purity for this specific oxazole derivative.
Principle of Chromatographic Separation
The purification of this compound relies on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol (-Si-OH) groups. These groups serve as active sites for adsorption.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is used as the eluent.
-
Mechanism of Separation: The crude sample is introduced at the top of the column. As the mobile phase flows through the column, a competition for adsorption to the silica surface occurs between the solvent molecules and the molecules in the sample mixture.
-
Polar Compounds: Molecules with higher polarity (e.g., more polar byproducts) will adsorb more strongly to the polar silica gel and will therefore travel down the column more slowly.
-
Non-polar Compounds: Less polar molecules will spend more time in the mobile phase and will be eluted from the column more quickly.
-
By carefully selecting the ratio of polar to non-polar solvents in the mobile phase, a differential migration of components is achieved, leading to their effective separation. The polarity of this compound, conferred by its ester and oxazole functionalities, allows it to be selectively eluted with a specific solvent mixture, separating it from impurities.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing the entire crude product to a preparative column, it is imperative to determine the optimal mobile phase composition using TLC. This analytical step provides a rapid and material-sparing method to predict the separation behavior on a larger scale. The goal is to find a solvent system that gives the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35 .
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., start with 20% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the target spot's Rƒ is too high (>0.4), the mobile phase is too polar. Decrease the proportion of Ethyl Acetate.
-
If the Rƒ is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of Ethyl Acetate.
-
Based on literature for structurally similar oxazole compounds, a mobile phase consisting of 20% Ethyl Acetate in Hexane (or petroleum ether) is an excellent starting point for optimization.[3][4]
Protocol: Preparative Flash Column Chromatography
This protocol details the purification of the crude product using a standard silica gel flash column.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 200-300 mesh |
| Mobile Phase Solvents | n-Hexane (or Petroleum Ether), HPLC Grade |
| Ethyl Acetate, HPLC Grade | |
| Sample Loading Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Crude Product | This compound |
| Apparatus | Glass chromatography column, Test tubes/vials |
| TLC plates, chamber, and UV lamp | |
| Rotary Evaporator |
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Secure a glass column of appropriate size vertically on a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).
-
In a separate beaker, create a slurry of silica gel in the initial, non-polar mobile phase (e.g., Hexane). The consistency should be that of a pourable, uniform suspension.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a final layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Preparation and Loading
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as Dichloromethane.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the silica bed.
-
Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure a complete transfer.
-
Drain the solvent until the sample is fully absorbed onto the silica.
Step 3: Elution and Fraction Collection
-
Carefully add the optimized mobile phase (e.g., 20% Ethyl Acetate in Hexane) to the top of the column, filling the reservoir.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or vials. Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
Step 4: Analysis of Fractions
-
Monitor the separation by spotting alternating fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Section 2.
-
Identify the fractions that contain the pure target compound (single spot at the correct Rƒ).
Step 5: Product Isolation
-
Combine all fractions identified as containing the pure product into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified this compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect mobile phase polarity.- Column overloaded with crude sample. | - Re-optimize mobile phase with TLC.- Use a larger column or reduce the amount of sample loaded. |
| Cracked or Channeled Column Bed | - Silica gel was not packed uniformly.- Column ran dry during the process. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain the solvent level above the silica bed. |
| Product Does Not Elute | - Mobile phase is not polar enough.- Compound has very high polarity. | - Gradually increase the polarity of the mobile phase (gradient elution).- Consider reverse-phase chromatography if the compound is very polar. |
| Bands are Tailing or Smeared | - Sample is not soluble in the mobile phase.- Sample was loaded in too much solvent. | - Use dry loading: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. |
Conclusion
The described methodology provides a reliable and systematic protocol for the high-purity isolation of this compound. By leveraging preliminary TLC analysis for method optimization, this protocol ensures an efficient and successful separation using standard flash column chromatography. The approach is robust, scalable, and can be adapted for other oxazole derivatives with similar polarity profiles, making it a valuable technique for synthetic and medicinal chemists.
References
- PrepChem.com. Synthesis of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate.
- Reddy, T. J., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Molecules, 26(17), 5225.
- CP Lab Safety. This compound, min 98%, 1 gram.
- Krasavin, M., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Majumdar, S., et al. (2022). Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][5] Sigmatropic Rearrangement-Annulation Cascade. Chemistry – An Asian Journal, 17(1), e202101140.
- Semantic Scholar. Organic Compounds.
- Pisano, S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122.
- Zhang, L., et al. (2010). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2817.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this compound is paramount for the successful synthesis of downstream products and for ensuring the reliability and reproducibility of biological assay results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[1][2][3] This document provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal growth. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve a high degree of purity for this critical building block.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for developing a robust purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [4] |
| Molecular Weight | 251.7 g/mol | [4] |
| Purity (typical) | ≥98% | [4] |
| Storage | Room temperature | [4] |
| CAS Number | 127919-28-2 | [4] |
Recommended Recrystallization Protocol
This protocol is adapted from established methods for structurally similar oxazole derivatives and general best practices in crystallization.[1][2][3][5] Ethanol is a recommended starting solvent based on its effectiveness for similar compounds.[5]
Solvent Selection Rationale
Ethanol is a polar protic solvent that is effective at dissolving many organic compounds when heated. Its relatively low boiling point (78 °C) facilitates easy removal from the purified crystals. Furthermore, it is a "green" solvent, which is an important consideration in modern chemical synthesis.[6]
Step-by-Step Protocol
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of hot ethanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a new receiving Erlenmeyer flask to prevent premature crystallization.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent. If oiling persists, try a different solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod.[1] |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound is significantly soluble in the solvent at low temperatures. | Concentrate the filtrate by evaporating some of the solvent and re-cooling. Ensure the wash solvent is ice-cold. Consider a different recrystallization solvent. |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. |
| Colored Impurities in Crystals | The impurities were not fully removed. | Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when working with hot, flammable solvents like ethanol.
-
Use a heating mantle or a steam bath for heating flammable solvents. Avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs.
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of this compound via recrystallization. By understanding the principles behind each step and adhering to the detailed procedure, researchers can consistently obtain high-purity material, which is essential for the advancement of their research and development activities.
References
- BenchChem. (n.d.). Purification of Oxazole Carboxylic Acids.
- BenchChem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
- Efimov, I., Slepukhin, P., & Bakulev, V. (n.d.). Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate. National Institutes of Health.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained to ensure methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of novel chemical entities.
Introduction: The Need for Unambiguous Characterization
Substituted oxazoles are a prominent class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules and functional materials. This compound serves as a key synthetic intermediate, and its precise molecular structure is paramount to understanding its reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive, definitive structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide establishes a self-validating workflow for confirming the identity and purity of the title compound, adhering to the principles of Good Laboratory Practice (GLP).[2]
Experimental Design and Rationale
The successful acquisition of high-quality NMR data begins with meticulous sample preparation and the selection of appropriate experimental parameters. Our methodology is designed to yield spectra with high resolution and an excellent signal-to-noise ratio (S/N).
Protocol: NMR Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[3] This protocol ensures a homogeneous, contaminant-free sample suitable for high-field NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[3]
-
Glass Pasteur pipette and bulb
-
Small piece of cotton wool or a pipette filter
-
Vial for initial dissolution
Procedure:
-
Weighing: Accurately weigh the required amount of the solid compound into a clean, dry vial. For routine ¹H spectra, 5-10 mg is sufficient.[3][4] For ¹³C spectra, which are inherently less sensitive, a higher concentration (20-30 mg) is recommended to reduce acquisition time.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] CDCl₃ is an excellent choice as it is a versatile solvent for a wide range of organic compounds and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with analyte signals.[5] Gently swirl the vial to ensure the compound is fully dissolved.
-
Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette to create a microfilter. This crucial step removes any particulate matter that could degrade spectral resolution by interfering with magnetic field homogeneity.[4][6]
-
Filling the NMR Tube: Using the filter pipette, transfer the solution into the NMR tube. The optimal sample height for most spectrometers is 4-5 cm, corresponding to a volume of 0.6-0.7 mL.[3][4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Final Check: Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[6]
Protocol: Spectrometer Setup and Data Acquisition
The following parameters are optimized for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: zg30 (A standard 30° pulse experiment)
-
Solvent: Chloroform-d
-
Number of Scans (NS): 16. This provides an excellent S/N for a sample of this concentration.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm). This range comfortably encompasses all expected proton signals.
¹³C {¹H} NMR Acquisition (Proton Decoupled):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H system)
-
Pulse Program: zgpg30 (Inverse-gated decoupling for better baseline)
-
Number of Scans (NS): 1024. A higher number of scans is necessary due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm). This covers the full range of carbon chemical shifts for organic molecules.
Data Interpretation and Structural Assignment
The analysis of the acquired spectra involves assigning each signal to a specific nucleus in the molecule. The structure with atom numbering for assignment is shown below:
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides four distinct signals, consistent with the four unique proton environments in the molecule.
-
Oxazole Proton (H-2): A sharp singlet is expected in the downfield region (δ ≈ 8.1-8.3 ppm). This significant deshielding is characteristic of protons attached to electron-deficient heteroaromatic rings. Its singlet multiplicity confirms the absence of adjacent protons.
-
4-Chlorophenyl Protons (H-2'/6' and H-3'/5'): The symmetrically substituted phenyl ring gives rise to an AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the oxazole ring (H-2', H-6') are expected around δ ≈ 7.7-7.9 ppm.
-
The protons ortho to the chlorine atom (H-3', H-5') are expected at a slightly higher field, around δ ≈ 7.4-7.6 ppm, due to the electronic effects of the substituents.
-
-
Ethyl Ester Protons (-OCH₂CH₃): This group is identified by its characteristic coupling pattern.
-
The methylene protons (H-a) appear as a quartet around δ ≈ 4.4 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
The methyl protons (H-b) appear as a triplet around δ ≈ 1.4 ppm. This signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as the plane of symmetry runs through the C1'-C4' bond and the oxazole ring, making C2'/C6' and C3'/C5' chemically equivalent.
-
Ester Carbonyl (C-6): This is the most deshielded carbon, appearing at δ ≈ 161-163 ppm.
-
Oxazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. Based on data for similar oxazole systems, their shifts can be predicted.[7]
-
C-5: (Attached to the phenyl group) δ ≈ 155-158 ppm.
-
C-2: δ ≈ 151-153 ppm.
-
C-4: (Attached to the carboxylate) δ ≈ 130-132 ppm.
-
-
4-Chlorophenyl Carbons:
-
C-4': (Attached to Chlorine) δ ≈ 136-138 ppm.
-
C-1': (Ipso-carbon attached to the oxazole) δ ≈ 125-127 ppm.
-
C-2'/C-6' and C-3'/C-5': These pairs will appear as two distinct signals in the δ ≈ 128-131 ppm range.
-
-
Ethyl Ester Carbons:
-
C-a (-OCH₂-): Deshielded by the oxygen atom, appearing at δ ≈ 61-63 ppm.
-
C-b (-CH₃): Found in the upfield aliphatic region at δ ≈ 14-15 ppm.
-
Summary of Spectral Data
The expected NMR data is summarized in the tables below for quick reference.
Table 1: Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.20 | Singlet (s) | 1H | H-2 |
| ~ 7.80 | Doublet (d) | 2H | H-2', H-6' |
| ~ 7.50 | Doublet (d) | 2H | H-3', H-5' |
| ~ 4.41 | Quartet (q) | 2H | H-a (-OCH₂) |
| ~ 1.40 | Triplet (t) | 3H | H-b (-CH₃) |
Table 2: Summary of Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 162.0 | C-6 (C=O) |
| ~ 156.5 | C-5 |
| ~ 152.0 | C-2 |
| ~ 137.0 | C-4' |
| ~ 131.0 | C-4 |
| ~ 129.5 | C-3', C-5' |
| ~ 129.0 | C-2', C-6' |
| ~ 126.0 | C-1' |
| ~ 61.5 | C-a (-OCH₂) |
| ~ 14.3 | C-b (-CH₃) |
Workflow Visualization
The logical flow from sample to confirmed structure is a critical component of a validated analytical method. The following diagram illustrates this workflow.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The protocols and data presented in this application note provide a robust framework for the unambiguous structural characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the identity and purity of this compound. The combination of ¹H and ¹³C NMR spectroscopy offers a complete and self-validating picture of the molecular architecture, which is an essential requirement for advancing research in drug discovery and chemical development.
References
- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
- NMR sample prepar
- Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
- MIT OpenCourseWare.
- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
- Scribd.
- GOOD LAB PRACTICE-NMR. [Link]
- Organomation.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
- Doc Brown's Chemistry.
- University of Bath. (2017). How to Prepare and Run a NMR Sample. YouTube. [Link]
- University of Calgary. CSD Solution #13. [Link]
Sources
Application Notes & Protocols: In Vitro Anticancer Evaluation of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Abstract: The oxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and diverse pharmacological activities, including significant anticancer effects.[1][2][3] Compounds incorporating this moiety have been shown to target critical cellular pathways involved in cancer cell proliferation, survival, and metastasis, often exhibiting cytotoxicity in the nanomolar range.[1][4] This guide presents a comprehensive, multi-assay workflow for the initial in vitro characterization of a novel compound, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . The protocols provided are designed to first establish cytotoxic and anti-proliferative activity, and then to elucidate the preliminary mechanism of action, specifically focusing on the induction of apoptosis and cell cycle disruption. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer agents.
Rationale and Investigational Strategy
The core rationale for investigating this compound is based on the established anticancer potential of the broader oxazole class. These compounds are known to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and disruption of STAT3 signaling, ultimately leading to apoptosis and cell cycle arrest.[5][6]
Our investigational strategy follows a logical, tiered approach. We begin with broad cytotoxicity screening to determine the compound's potency (IC50) across a panel of cancer cell lines. Positive hits then advance to mechanistic assays to answer the fundamental question: How does the compound inhibit cancer cell growth? This workflow ensures a cost-effective and scientifically rigorous evaluation.
Caption: High-level workflow for the in vitro evaluation of the target compound.
Cell Line Selection and Culture
The choice of cell lines is critical for assessing the breadth and selectivity of an anticancer agent. We recommend initiating screening with a diverse panel representing common cancer types. The National Cancer Institute's NCI-60 panel provides a well-characterized set of 60 human tumor cell lines for this purpose.[7][8][9]
Table 1: Recommended Initial Cancer Cell Line Panel
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
|---|---|---|
| MCF-7 | Breast (Adenocarcinoma) | 8,000 |
| A549 | Lung (Carcinoma) | 5,000 |
| HCT116 | Colon (Carcinoma) | 7,000 |
| HeLa | Cervical (Carcinoma) | 6,000 |
| PC-3 | Prostate (Adenocarcinoma) | 7,500 |
General Culture Protocol: All cell lines should be maintained in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be kept in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method that estimates cell number by measuring total cellular protein content.[10] Sulforhodamine B, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions.[11] The amount of bound dye is directly proportional to the cell mass. This assay is independent of metabolic activity and is the standard for large-scale screening, including the NCI-60 screen.[12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Expert Insight: TCA fixation not only immobilizes the cells but also precipitates proteins, ensuring they are retained for staining.[11]
-
-
Washing: Discard the TCA. Wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA and serum proteins. Air dry the plates completely.[10][13]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.[11]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.[14]
-
Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[10][15]
Data Analysis:
-
Calculate the percentage growth inhibition using the formula: % Growth Inhibition = (1 - (OD_Treated / OD_Control)) * 100
-
Plot percentage growth inhibition against the log of compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[16] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[17][18] The amount of formazan is proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the 48-72 hour incubation, add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.[16][19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will develop visible purple crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution. Read the absorbance at 570 nm, with a reference wavelength of 630 nm to correct for background.[16]
Data Analysis:
-
Calculate the percentage viability: % Viability = (OD_Treated / OD_Control) * 100
-
Determine the IC50 value as described for the SRB assay. Comparing results from SRB and MTT can reveal if the compound is cytotoxic (killing cells) or cytostatic (halting proliferation).
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[21] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[22] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Methodology:
-
Cell Culture: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and allow them to attach.
-
Treatment: Treat cells with the test compound at concentrations around its IC50 and 2x IC50 for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1x10^6 cells/mL.[24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[22]
-
Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
Data Analysis:
-
Quantify the percentage of cells in each of the four quadrants (see diagram above). A significant increase in the Annexin V positive populations (Q4 + Q2) in treated samples compared to the control indicates apoptosis induction.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content.[25] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate fluorescence.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-2 from the Annexin V protocol.
-
Harvesting: Collect and wash cells as described in step 3 of the Annexin V protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Expert Insight: RNase A is essential because PI also binds to double-stranded RNA. Its inclusion ensures that the signal comes exclusively from DNA.[26]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a low flow rate and doublet discrimination gating to ensure high-quality data.[27][28]
Data Analysis:
-
Generate a histogram of fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase in treated samples suggests cell cycle arrest at that checkpoint.
Protocol 5: Preliminary Target Validation by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[29] After treatment with the test compound, changes in the expression levels or post-translational modifications (e.g., cleavage, phosphorylation) of key proteins involved in apoptosis or cell cycle regulation can be assessed.[30][31]
Caption: Hypothetical apoptotic pathway initiated by an oxazole derivative.
Table 2: Suggested Protein Targets for Western Blot Analysis
| Pathway | Primary Antibody Target | Expected Change with Active Compound |
|---|---|---|
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Bcl-2 (Anti-apoptotic) | Decrease | |
| Bax (Pro-apoptotic) | Increase | |
| Cell Cycle | Cyclin B1 | Decrease (G2/M arrest) |
| Phospho-Histone H3 | Increase (Mitotic arrest) |
| Housekeeping | β-Actin or GAPDH | No change (Loading control) |
Methodology (Abbreviated):
-
Protein Extraction: Treat cells as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[30]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (see Table 2) overnight at 4°C, following the manufacturer's recommended dilution.[32]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[30]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control (β-Actin or GAPDH).
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Sulforhodamine B (SRB) Assay Protocol.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Assaying cell cycle st
- The Annexin V Apoptosis Assay. University of Virginia.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- MTT assay protocol. Abcam.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.
- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Oxazole-Based Compounds As Anticancer Agents.
- NCI-60 Screening Methodology.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.
- Cytotoxicity MTT Assay Protocols and Methods.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays). ZELLX.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Western Blotting Protocol. Cell Signaling Technology.
- MTT Cell Proliferation Assay.
- Cell Cycle Analysis.
- Cell Cycle Analysis with Flow Cytometry. Biocompare.
- Western blot protocol. Abcam.
- NCI-60. Wikipedia.
- Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". Benchchem.
- NCI-60 Human Tumor Cell Line Screen.
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers.
- 1.
- NCI-60 Human Tumor Cell Lines Screen. Norecopa.
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Application Note: Standardized Methods for Evaluating the Antimicrobial Activity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for testing the antimicrobial activity of the novel compound, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. Oxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest for their wide spectrum of biological activities, including antimicrobial properties.[1][2] This guide details two primary, universally accepted protocols: the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for qualitative screening. The protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and trustworthiness.[3][4]
Scientific Principles & Experimental Rationale
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[5] Oxazole-containing compounds are promising scaffolds in medicinal chemistry due to their ability to interact with various biological receptors and enzymes.[1][6] this compound is a synthetic compound whose antimicrobial potential requires systematic evaluation. The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[7]
Broth Microdilution Method
This is the reference method for quantitative AST, as recommended by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7] The technique involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium.[8] Its primary advantages are providing a quantitative MIC value and its suitability for high-throughput screening using 96-well microtiter plates. The MIC value is critical for further pharmacological studies, including determining therapeutic dosage.
Agar Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative technique used for preliminary screening.[9][10] It involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate swabbed with a uniform lawn of bacteria.[11] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk where bacterial growth is prevented.[12] The diameter of this zone is proportional to the susceptibility of the microorganism. This method is valued for its simplicity, low cost, and flexibility in testing multiple compounds simultaneously.[13]
A tiered approach is often employed: initial screening with the disk diffusion method to identify activity, followed by the broth microdilution method to quantify the potency (MIC) of active compounds.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC® 29213™)
-
Gram-negative: Escherichia coli (e.g., ATCC® 25922™)
-
Quality Control Strain: Enterococcus faecalis (e.g., ATCC® 29212™)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Nutrient Broth
-
-
Reagents:
-
0.5 McFarland Turbidity Standard
-
Sterile 0.85% saline solution
-
-
Labware & Equipment:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Sterile cotton swabs
-
Calipers or ruler
-
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the CLSI M07 guidelines for determining the MIC of aerobic bacteria.[3][14] The entire procedure must be performed in a sterile environment (e.g., a biological safety cabinet).
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for non-polar compounds. The initial concentration should be high enough to allow for serial dilutions while keeping the final DMSO concentration in the test wells at a non-inhibitory level (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] A spectrophotometer (625 nm) or nephelometer can be used for accuracy.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution of the standardized suspension.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 1 through 12 of a 96-well plate.
-
Add 100 µL of the compound stock solution to well 1. Mix thoroughly by pipetting up and down. This creates the first dilution.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this twofold serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This results in a gradient of compound concentrations.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading and Interpreting the MIC:
-
After incubation, check the controls. Well 11 (Growth Control) should be turbid, and well 12 (Sterility Control) should be clear.[8]
-
Visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7]
-
Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.
-
Workflow Diagram: Broth Microdilution
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.
Data Presentation and Interpretation
Experimental data should be recorded systematically for clear interpretation and comparison.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| S. aureus ATCC® 29213™ | Positive | 16 | 0.5 |
| E. coli ATCC® 25922™ | Negative | 64 | 0.015 |
| E. faecalis ATCC® 29212™ | Positive | 32 | 1 |
| P. aeruginosa ATCC® 27853™ | Negative | >128 | 0.5 |
Table 2: Example Zone of Inhibition Data for this compound (Disk Load: 30 µg)
| Test Microorganism | Gram Stain | ZOI (mm) of Test Compound | ZOI (mm) of Positive Control (e.g., Ampicillin 10 µg) |
| S. aureus ATCC® 25923™ | Positive | 14 | 29 |
| E. coli ATCC® 25922™ | Negative | 8 | 17 |
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- European Committee on Antimicrobial Susceptibility Testing. (2022). Reading guide for disk diffusion testing.
- Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives.
- Journal of Medicinal Chemistry and Drug Design. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives.
- Microbiology Info. Broth Microdilution.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Khan, Z. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Wikipedia. Disk diffusion test.
- Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
- Journal of Al-Nahrain University. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
- Humphries, R. M., et al. (2024). Modification of antimicrobial susceptibility testing methods.
- Singh, R. K., et al. (2014).
- MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
- International Journal of Medical and Pharmaceutical Research. (2022).
- Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing.
- Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF.
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Application Notes and Protocols: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a detailed guide to the synthesis and application of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate , a key intermediate in the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document offers in-depth technical insights, field-proven protocols, and a discussion of the underlying chemical principles.
Introduction: The Significance of the Oxazole Core and the Utility of this compound
The oxazole ring is a privileged five-membered heterocyclic motif present in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in drug discovery.[1] Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
This compound (CAS No: 127919-28-2) is a valuable bifunctional intermediate.[3] The presence of an ester group at the 4-position and a 4-chlorophenyl group at the 5-position offers multiple avenues for further chemical modification. The ester can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids, while the chlorophenyl moiety can participate in various cross-coupling reactions. This versatility makes it an attractive starting material for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug development programs.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% |
| Storage | Room temperature |
Synthesis of this compound: A Protocol Based on Condensation with Ethyl Isocyanoacetate
A robust and widely applicable method for the synthesis of 5-substituted oxazole-4-carboxylates involves the condensation of an aldehyde with ethyl isocyanoacetate. This reaction, a variation of the Van Leusen oxazole synthesis, provides a direct route to the desired oxazole core. The following protocol details the synthesis of the title compound from 4-chlorobenzaldehyde and ethyl isocyanoacetate.
Reaction Principle
The reaction proceeds via an initial base-catalyzed condensation of the enolate of ethyl isocyanoacetate with the aldehyde. The resulting intermediate undergoes cyclization and subsequent dehydration (aromatization) to furnish the oxazole ring. Various bases and reaction conditions can be employed to optimize the yield and purity of the product.
Figure 1: Synthetic workflow for the preparation of the target intermediate.
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethyl isocyanoacetate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzaldehyde (1.0 eq) and anhydrous toluene.
-
To the stirred solution, add ethyl isocyanoacetate (1.2 eq) followed by DBU (1.5 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Application as an Intermediate: Synthesis of 5-(4-Chlorophenyl)oxazole-4-carbohydrazide
The ester functionality of this compound serves as a versatile handle for further derivatization. A common and highly useful transformation is its conversion to the corresponding hydrazide. Hydrazides are key intermediates for the synthesis of a variety of heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, which are of significant interest in medicinal chemistry.[4]
Reaction Principle
The reaction involves the nucleophilic acyl substitution of the ethyl ester with hydrazine. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the stable hydrazide.
Sources
Application Notes & Protocols: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate in Drug Discovery and Development
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This document provides a comprehensive technical guide on the utility of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate as a pivotal starting material and core scaffold in drug discovery. While direct extensive research on this specific molecule is emerging, its structural motifs—the 5-aryloxazole-4-carboxylate core and the 4-chlorophenyl substituent—are well-represented in potent therapeutic agents. This guide will synthesize data from closely related analogues to delineate potential mechanisms of action, guide structure-activity relationship (SAR) studies, and provide detailed protocols for its synthesis and subsequent biological evaluation. The primary focus will be on its promising application in oncology, with secondary discussions on its potential in antimicrobial and anti-inflammatory research.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing novel therapeutic agents. The substitution pattern on the oxazole ring plays a crucial role in defining the biological activity of its derivatives, which have been explored as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1]
This compound, with its 5-aryl and 4-carboxylate substitution, represents a key pharmacophore. The 4-chlorophenyl group is a common feature in many approved drugs, often enhancing binding affinity to target proteins through halogen bonding and hydrophobic interactions. The ethyl carboxylate at the 4-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.
Potential Therapeutic Applications and Mechanisms of Action
Based on extensive research into structurally related compounds, the this compound scaffold is a promising candidate for development in several therapeutic areas.
Anticancer Activity
The oxazole core is a well-established pharmacophore in the design of anticancer agents.[2][3][4][5][6] Derivatives have been shown to exert their effects through multiple mechanisms of action:
-
Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds, particularly those with a 5-phenyl substituent, have been identified as inhibitors of tubulin polymerization.[2][7] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The 5-(4-chlorophenyl) moiety in the title compound is analogous to the 5-phenyl group found in other tubulin inhibitors, suggesting a similar potential mechanism.[7][8]
-
Kinase Inhibition: Various protein kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of cancer. Oxazolo[5,4-d]pyrimidine derivatives, which share the oxazole core, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9] The planar aromatic nature of the 5-(4-chlorophenyl)oxazole scaffold makes it a suitable candidate for insertion into the ATP-binding pocket of various kinases.
-
Other Mechanisms: Oxazole derivatives have also been reported to inhibit other key cancer targets, including STAT3, G-quadruplex DNA structures, and DNA topoisomerases.[2][3]
Signaling Pathway: Postulated Mechanism of Action in Cancer
The following diagram illustrates the potential mechanism of action for derivatives of this compound as anticancer agents, focusing on tubulin polymerization inhibition.
Caption: Postulated mechanism of anticancer activity.
Antimicrobial Activity
The oxazole nucleus is a key component of several antibacterial agents.[1][10] The 4-chlorophenyl moiety is also present in various antimicrobial compounds, suggesting that this compound derivatives could be effective against a range of bacterial and fungal pathogens.[11][12] The mechanism of action for such compounds can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
Anti-inflammatory Activity
Certain oxazole derivatives have demonstrated significant anti-inflammatory properties.[13][14][15] The anti-inflammatory drug Oxaprozin, for instance, features an oxazole ring. The potential mechanism for derivatives of the title compound could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
Synthesis and Characterization
The synthesis of this compound can be achieved through several established synthetic routes for 5-aryloxazole-4-carboxylates. A common and effective method is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone.
Experimental Workflow: Synthesis
Caption: General workflow for synthesis and characterization.
Protocol 3.1: Synthesis of this compound
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
N-Acylation:
-
To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
-
-
Cyclization and Dehydration:
-
Dissolve the crude intermediate in a suitable solvent such as toluene or chloroform.
-
Add a dehydrating agent like phosphorus oxychloride (POCl₃) (1.5 eq) or triflic anhydride at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Protocols for Biological Evaluation
The following protocols are designed to assess the potential anticancer activity of the title compound and its derivatives.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4.2: Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on tubulin assembly.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (polymerization inhibitor, positive control)
-
96-well plates suitable for fluorescence reading
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain polymerization buffer, GTP, and the fluorescent reporter.
-
Add the test compound at various concentrations. Include wells for a negative control (DMSO), a positive control for inhibition (colchicine), and a positive control for promotion (paclitaxel).
-
-
Initiation of Polymerization:
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the DMSO control.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The this compound scaffold offers numerous opportunities for chemical modification to optimize biological activity and pharmacokinetic properties.
| Position of Modification | Potential Modifications | Rationale |
| 4-Carboxylate Group | Amide formation with various amines, reduction to alcohol, conversion to other esters. | To explore interactions with target proteins and modulate solubility and cell permeability. |
| 5-(4-Chlorophenyl) Group | Substitution of the chloro group with other halogens, alkyl, or alkoxy groups. | To probe the importance of halogen bonding and hydrophobic interactions for target binding. |
| 2-Position of Oxazole | Introduction of small alkyl or aryl groups. | To investigate the impact of substitution at this position on overall activity. |
Future research should focus on synthesizing a focused library of derivatives based on these modifications and screening them in the biological assays described above. Promising lead compounds should then be advanced to more complex cellular assays, such as cell cycle analysis and apoptosis assays, and eventually to in vivo animal models of disease.
Conclusion
This compound is a high-potential scaffold for the development of novel therapeutic agents. Drawing on the extensive literature of related oxazole derivatives, this compound is particularly promising for the discovery of new anticancer drugs, with a likely mechanism involving the inhibition of tubulin polymerization. The protocols provided herein offer a robust framework for the synthesis, characterization, and biological evaluation of this compound and its future analogues. The versatility of its structure provides a rich platform for medicinal chemists to explore and optimize, paving the way for the potential discovery of next-generation therapeutics.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Ovid. [Link]
- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (2023).
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Medicinal Chemistry. [Link]
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014).
- Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2019).
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]
- Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2016). ResearchGate. [https://www.researchgate.net/publication/305391297_Synthesis_of_N'-Substituted-2-5-4-Chlorophenyl-134-oxadiazol-2-ylthioacetohydrazide_Derivatives_as_Suitable_Antibacterial_Agents]([Link] antibacterial_Agents)
- Biological activity of oxadiazole and thiadiazole derivatives. (2020).
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).
- A comprehensive review on biological activities of oxazole derivatives. (2019).
- Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymeriz
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2018). SciELO. [Link]
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021).
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024).
- Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (2013). PubMed. [Link]
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022).
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
- Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (2019).
- Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2019).
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018).
- Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2017). PubMed. [Link]
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2020).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (2005). PubMed. [Link]
- Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (2021).
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Application Notes and Protocols: Nucleophilic Reactions of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Introduction: The Versatility of the Oxazole Scaffold in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both oxygen and nitrogen, offers a rigid framework with unique electronic properties, making it an ideal scaffold for designing novel therapeutics.[3] Specifically, derivatives of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate are of significant interest to researchers in drug development. The ester functionality at the 4-position serves as a versatile chemical handle, allowing for the introduction of diverse functional groups through reactions with various nucleophiles. This modification capability is crucial for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn modulates its pharmacological profile and target engagement.[2]
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with common classes of nucleophiles, including amines, hydroxide, and thiols. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the underlying reaction mechanisms and the rationale behind experimental choices, empowering researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
I. Reaction with Amine Nucleophiles: Synthesis of Oxazole-4-Carboxamides
The conversion of the ethyl ester of 5-(4-chlorophenyl)oxazole-4-carboxylate to its corresponding amide is a pivotal transformation in the synthesis of many bioactive molecules. The resulting oxazole-4-carboxamides are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Aminolysis
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the oxazole ring. The intermediate then collapses, expelling the ethoxide leaving group and yielding the more stable amide product. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.
Caption: Mechanism of Aminolysis of this compound.
Experimental Protocol: Synthesis of N-Benzyl-5-(4-chlorophenyl)oxazole-4-carboxamide
This protocol details the synthesis of a representative oxazole-4-carboxamide using benzylamine as the nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (approximately 10 mL per gram of ester).
-
Add benzylamine (1.2 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation: Aminolysis with Various Amines
| Nucleophile | Product | Reaction Conditions | Typical Yield |
| Benzylamine | N-Benzyl-5-(4-chlorophenyl)oxazole-4-carboxamide | Toluene, reflux | High |
| Piperidine | (5-(4-chlorophenyl)oxazol-4-yl)(piperdin-1-yl)methanone | Toluene, reflux | High |
| Aniline | N-phenyl-5-(4-chlorophenyl)oxazole-4-carboxamide | Toluene, reflux | Moderate to High |
II. Reaction with Hydroxide Nucleophiles: Saponification to the Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(4-chlorophenyl)oxazole-4-carboxylic acid, is a fundamental transformation that opens up further synthetic possibilities. The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents or converted to other functional groups. This reaction, known as saponification, is a base-catalyzed hydrolysis.
Mechanism of Saponification
The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion. In an irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols for the Derivatization of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a valuable scaffold for designing therapeutic agents.[2][3] Numerous clinically approved drugs and biologically active natural products feature the oxazole core, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[1][3][4]
The core compound, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS No. 127919-28-2), serves as an excellent starting point for chemical exploration.[5] It possesses three key regions amenable to chemical modification: the C4-ester, the C5-aryl group, and the C2-position of the oxazole ring. A systematic derivatization of this scaffold allows researchers to probe the chemical space around the core, leading to a detailed understanding of its Structure-Activity Relationship (SAR). This guide provides a strategic framework and detailed experimental protocols for synthesizing a library of derivatives to identify compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties.[1][4]
Strategic Derivatization Plan
A successful SAR campaign relies on a logical and systematic approach to molecular modification. For the this compound scaffold, we propose a three-pronged derivatization strategy targeting the key functional handles of the molecule. This approach allows for a comprehensive exploration of how modifications to sterics, electronics, and hydrogen bonding potential impact biological activity.
Figure 1: A strategic workflow for the derivatization of the core scaffold to generate a chemical library for SAR studies.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen methodology, ensuring both reproducibility and a clear understanding of the chemical transformation.
Part 1: Modification at the C4-Carboxylate Position
The ethyl ester at the C4 position is the most accessible functional group for initial derivatization. Hydrolysis to the corresponding carboxylic acid provides a versatile intermediate that can be coupled with a wide array of amines to generate a diverse amide library.
Protocol 1: Base-Catalyzed Hydrolysis of the C4-Ethyl Ester
This procedure converts the starting ester into the corresponding carboxylic acid, a critical building block for subsequent amide couplings. Microwave-assisted hydrolysis offers a significant acceleration of reaction times compared to traditional heating methods.[6]
-
Rationale: The use of a base like potassium carbonate in a polar protic solvent (ethanol) under microwave irradiation facilitates the saponification of the ester.[6] This method is often high-yielding and allows for a simple workup to isolate the carboxylate salt or the free acid after acidification.
-
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Microwave synthesis reactor
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 eq, e.g., 251 mg, 1.0 mmol).
-
Add potassium carbonate (3.0 eq, 414 mg, 3.0 mmol) and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in deionized water (10 mL) and cool the solution in an ice bath.
-
Slowly acidify the aqueous solution to pH 2-3 using 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-(4-chlorophenyl)oxazole-4-carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: Amide Bond Formation via HATU Coupling
This protocol describes the synthesis of amides from the carboxylic acid intermediate. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and often provides high yields of the desired amide product.[7]
-
Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[7]
-
Materials:
-
5-(4-chlorophenyl)oxazole-4-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Step-by-Step Procedure:
-
Dissolve 5-(4-chlorophenyl)oxazole-4-carboxylic acid (1.0 eq, e.g., 223 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq, 435 µL, 2.5 mmol) and stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq, 456 mg, 1.2 mmol) in one portion.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and saturated NaHCO₃ solution (25 mL).
-
Separate the layers and wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by flash column chromatography on silica gel or by recrystallization.
-
Part 2: Modification at the C2-Position
Functionalization of the C2 position of the oxazole ring typically requires deprotonation with a strong base, creating a nucleophilic center that can react with various electrophiles. This modification can introduce significant structural diversity.
Protocol 3: C2-Lithiation and Electrophilic Quench
This protocol provides a general method for introducing substituents at the C2 position. The choice of electrophile determines the final functional group introduced.
-
Rationale: The C2 proton of an oxazole is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures.[8] The resulting C2-lithiated oxazole is a potent nucleophile. Trapping this intermediate with an electrophile (e.g., an aldehyde, alkyl halide, or CO₂) introduces a new substituent at this position. Maintaining a very low temperature (-78 °C) is critical to prevent side reactions, such as ring-opening of the oxazole.[8]
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Selected electrophile (e.g., Iodomethane, Benzaldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum.
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 45-60 minutes.
-
Add the chosen electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Structure-Activity Relationship (SAR) Analysis
Once a library of derivatives has been synthesized and their biological activity has been assessed (e.g., IC₅₀ values against a specific enzyme or cell line), the data must be systematically analyzed to derive the SAR.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
A hypothetical SAR data table for a series of C4-amide derivatives is presented below. Analysis of such a table can reveal critical insights. For instance, comparing compounds 1 and 2 might suggest that small, aliphatic amides are tolerated. A comparison between 2 and 3 could indicate that bulky substituents are detrimental to activity. The improved activity of compound 4 might highlight the importance of an aromatic ring with hydrogen bond accepting capabilities at this position.
Table 1: Hypothetical SAR Data for C4-Amide Derivatives
| Compound ID | C4-Amide R Group | Target Inhibition IC₅₀ (nM) | Notes |
| Parent Acid | -OH | >10,000 | Inactive |
| 1 | -NHCH₃ | 850 | Modest activity |
| 2 | -N(CH₃)₂ | 790 | Similar to mono-methyl |
| 3 | -NH-t-Butyl | 5,600 | Steric hindrance likely reduces activity |
| 4 | -NH-(4-pyridyl) | 95 | Potent; suggests H-bond acceptor is favorable |
| 5 | -NH-CH₂Ph | 250 | Moderate activity |
| 6 | -NH-(4-methoxyphenyl) | 150 | Potent; electron-donating group tolerated |
| 7 | -NH-(4-fluorophenyl) | 120 | Potent; electron-withdrawing group tolerated |
By systematically evaluating these trends, researchers can build a pharmacophore model to guide the design of new, more potent compounds, ultimately accelerating the drug discovery process.[1]
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
- Structure activity relationship of synthesized compounds. (2024). ResearchGate.
- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2018). National Institutes of Health (NIH).
- One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2006). National Institutes of Health (NIH).
- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (2023). ChemRxiv.
- Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. (2022). National Institutes of Health (NIH).
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2023). ChemRxiv.
- Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. (2017). PubMed Central.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
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- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). National Institutes of Health (NIH).
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed Central.
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Application Notes & Protocols: In Vivo Experimental Design for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate belongs to the oxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The specific substitution pattern of this molecule, featuring a 4-chlorophenyl group, suggests potential for targeted biological interactions. While direct in vivo data for this exact compound is limited, the known pharmacological profiles of structurally related oxazole derivatives provide a strong rationale for investigating its potential as a therapeutic agent. For instance, oxazole derivatives have been shown to possess anti-inflammatory and anticancer activities.[2][3][4] Specifically, some 5-substituted oxazole-4-carboxylic acid derivatives have demonstrated inhibitory activity on blood platelet aggregation.[5] Furthermore, studies on similar compounds have highlighted their potential cytotoxic effects against various cancer cell lines.[4][6]
This guide provides a comprehensive framework for the in vivo evaluation of this compound, outlining a phased experimental approach from initial tolerability and pharmacokinetic assessments to efficacy studies in relevant disease models. The proposed design emphasizes a logical, data-driven progression to thoroughly characterize the compound's therapeutic potential and safety profile.
Pre-formulation and Formulation Development
A critical initial step in any in vivo study is the development of a suitable formulation for administration to animals. Many investigational compounds, particularly those with aromatic and heterocyclic structures, exhibit poor aqueous solubility, which can significantly hinder their bioavailability.[7][8][9][10][11]
2.1. Physicochemical Characterization
Before formulation, the following physicochemical properties of this compound should be determined:
-
Solubility: Assessed in a range of pharmaceutically acceptable solvents and buffers (e.g., water, saline, ethanol, DMSO, polyethylene glycol, Tween 80).
-
LogP/LogD: To predict its lipophilicity and potential for membrane permeability.
-
pKa: To understand its ionization state at physiological pH.
-
Solid-state properties: Including crystallinity and polymorphism, which can impact solubility and dissolution rates.
2.2. Formulation Strategies for Poorly Soluble Compounds
Should the compound exhibit poor water solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo studies:[7][8][9][10][11]
| Strategy | Description | Advantages | Considerations |
| Co-solvents | A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., ethanol, PEG 400). | Simple to prepare. | Potential for drug precipitation upon dilution in aqueous physiological fluids. |
| Surfactants | Use of non-ionic surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.[7] | Can significantly increase solubility. | Potential for vehicle-induced toxicity at higher concentrations. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the GI tract.[8][9] | Can enhance absorption of lipophilic drugs. | More complex to develop and characterize. |
| Nanosuspensions | Reduction of particle size to the nanometer range to increase surface area and dissolution rate.[10] | Applicable to a wide range of poorly soluble drugs. | Requires specialized equipment for production. |
2.3. Protocol: Formulation Preparation and Quality Control
-
Based on the solubility data, select a primary formulation strategy.
-
Prepare a small-scale batch of the formulation.
-
Assess the physical stability of the formulation (e.g., visual inspection for precipitation, particle size analysis).
-
Determine the concentration of the active compound in the formulation using a validated analytical method (e.g., HPLC).
-
Ensure the formulation is sterile if intended for parenteral administration.
Phase 1: Preliminary In Vivo Safety, Tolerability, and Pharmacokinetics
The initial in vivo phase aims to establish a safe dose range and understand the pharmacokinetic profile of the compound. These studies are typically non-GLP but should be conducted with rigorous documentation.[12][13]
3.1. Acute Toxicity Study
An acute toxicity study provides an initial assessment of the compound's safety and helps determine the maximum tolerated dose (MTD).[13]
Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats), with both male and female animals.
-
Dose Administration: Administer the compound as a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Doses should be escalated in different groups of animals.
-
Observation Period: Monitor the animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.[13]
-
Data Collection: Record all clinical signs of toxicity and any mortalities. At the end of the study, perform a gross necropsy on all animals.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
3.2. Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A study in rats has shown that a similar compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, is metabolized through hydrolysis of the ester linkage followed by glucuronidation and ring cleavage.[14]
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.
-
Dose Administration: Administer a single, non-toxic dose of the compound (based on the acute toxicity study) via the intended route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Analyze the plasma concentrations of the parent compound and any major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Workflow for Initial In Vivo Assessment
Caption: Workflow for initial in vivo assessment.
Phase 2: In Vivo Efficacy Evaluation
Based on the known biological activities of oxazole derivatives, two primary therapeutic areas for investigation are inflammation and cancer.
4.1. Anti-inflammatory Activity
Several well-established animal models can be used to evaluate the anti-inflammatory potential of the compound.[15][16][17][18][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[15][16][17]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin)
-
Test Compound (at least 3 dose levels, based on MTD)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
4.2. Anticancer Activity
Xenograft models using human cancer cell lines implanted into immunodeficient mice are a cornerstone of preclinical cancer drug development.[20][21][22][23][24]
Protocol: Human Tumor Xenograft Model
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a breast cancer line like MDA-MB-231 or a colon cancer line like HCT116) based on in vitro screening data for the compound.[23]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice).[20]
-
Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle Control
-
Positive Control (a standard-of-care chemotherapy for the chosen cancer type)
-
Test Compound (at least 2-3 dose levels)
-
-
Dosing and Monitoring: Administer the treatments according to a predetermined schedule (e.g., daily for 21 days). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include analysis of biomarkers in the tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).[22]
Signaling Pathway for a Putative Anticancer Mechanism
Caption: A potential signaling pathway for anticancer activity.
Phase 3: Advanced Safety and Toxicokinetics
If promising efficacy is observed, more comprehensive toxicology studies will be required, guided by regulatory bodies like the FDA and ICH.[25][26][27]
5.1. Repeat-Dose Toxicity Study
This study evaluates the toxic effects of the compound after repeated administration over a longer period.
Protocol: 28-Day Repeat-Dose Toxicity Study in Rodents
-
Guidelines: Conduct the study in compliance with Good Laboratory Practice (GLP) principles.[25]
-
Animal Model: Use one rodent species (e.g., Sprague-Dawley rats), including both sexes.
-
Groups:
-
Vehicle Control
-
Low, Medium, and High doses of the test compound.
-
A recovery group for the high dose and control groups.
-
-
Administration: Administer the compound daily for 28 days.
-
Observations: Conduct detailed clinical observations, monitor body weight and food consumption, and perform ophthalmological and neurological examinations.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the treatment period.
-
Histopathology: At termination, conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
Toxicokinetics: Collect blood samples at specified time points to assess systemic exposure to the compound.[27]
Data Interpretation and Decision Making
The collective data from these in vivo studies will provide a comprehensive profile of this compound.
| Study Phase | Key Questions Answered | Potential Outcomes and Next Steps |
| Phase 1 | What is the MTD? What is the PK profile? | Favorable: Safe at relevant doses with good bioavailability. Proceed to efficacy studies. Unfavorable: High toxicity or poor PK. Re-evaluate the compound or formulation. |
| Phase 2 | Is the compound efficacious in a relevant disease model? | Positive: Significant anti-inflammatory or anticancer activity. Proceed to advanced safety studies. Negative: Lack of efficacy. Consider alternative disease models or terminate development. |
| Phase 3 | What is the safety profile after repeated dosing? | Clean: No significant target organ toxicity. Proceed with IND-enabling studies. Concerns: Target organ toxicity identified. Further investigation is needed to determine the risk to humans. |
This structured, phased approach ensures that resources are used efficiently and that a robust data package is generated to support the further development of this compound as a potential therapeutic agent.
References
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- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
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- Preclinical Drug Testing Using Xenograft Models. Preclinical Drug Testing.
- Cell Line-Derived Xenograft (CDX) Models Development for Preclinical Cancer Research. Alfa Cytology.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Xenograft Models. Ichor Life Sciences.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Life Sciences.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Understanding FDA Guidelines for Toxicity Studies. HistologiX.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. National Institute of Environmental Health Sciences.
- Formulation strategies for poorly soluble drugs.
- Safety Guidelines.
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- Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. WuXi AppTec.
- Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggreg
- Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
- A comprehensive review on biological activities of oxazole deriv
- Oxazole-4-carboxylic acid ethyl ester. Chem-Impex.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
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Application Notes & Protocols: Formulation of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate for Biological Testing
Introduction: The Oxazole Scaffold and the Formulation Imperative
The oxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous natural products and synthetically developed therapeutic agents.[1] Its unique electronic properties and structural versatility have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[2][3][4] Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (ECOC) is a representative member of this class, holding potential for investigation in various disease models.
However, like a significant majority of new chemical entities (NCEs) in modern drug discovery pipelines, ECOC is characterized by poor aqueous solubility.[5][6] This presents a critical challenge for biological testing, as a compound must be in a dissolved state to be absorbed across biological membranes and interact with its molecular target.[7] Inadequate formulation can lead to underestimated potency in in vitro assays and poor or highly variable bioavailability in in vivo studies, ultimately masking the true therapeutic potential of a promising candidate.[8][9]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic formulation of ECOC for reliable and reproducible biological evaluation. The protocols herein are designed to be self-validating, explaining the causality behind each step to empower the researcher with the foundational knowledge to adapt these strategies as needed.
Compound Profile: this compound (ECOC)
A thorough understanding of the compound's physicochemical properties is the mandatory first step in designing any formulation strategy.[8][10] These properties dictate the selection of solvents, excipients, and delivery vehicles.
| Property | Value | Source |
| CAS Number | 127919-28-2 | [11][12] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [12] |
| Molecular Weight | 251.67 g/mol | [13] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Predicted Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Methanol | Inferred from structure |
| Storage (Powder) | Store at Room Temperature or 2-8°C, protect from moisture | [12][14] |
Formulation for In Vitro Biological Evaluation
For cellular assays, the primary goal is to create a concentrated stock solution in a water-miscible organic solvent that can be subsequently diluted into the aqueous culture medium without precipitation, while keeping the final solvent concentration below cytotoxic levels.
Rationale and Strategy
Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing primary stock solutions for most in vitro screening applications.[15] Its high solvating power for a wide range of organic molecules and miscibility with aqueous media make it ideal. The key strategic considerations are:
-
Stock Concentration: A high stock concentration (e.g., 10-50 mM) is desirable as it allows for minimal volumes to be added to the assay, thereby minimizing the final DMSO concentration.
-
DMSO Toxicity: Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to keep this concentration as low as possible (ideally ≤0.1%) and consistent across all wells, including vehicle controls.[16]
-
Stability: Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon moisture absorption by DMSO.[16]
Workflow for In Vitro Formulation
Caption: Workflow for preparing ECOC for in vitro assays.
Protocol: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (ECOC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator bath
Procedure:
-
Calculation: Determine the mass of ECOC required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 251.67 g/mol × 1000 mg/g = 2.52 mg
-
-
Weighing: Accurately weigh out 2.52 mg of ECOC powder and place it into a sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If dissolution is slow, use a brief sonication bath until the solution is completely clear with no visible particulates.[15]
-
Aliquoting & Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes or cryovials. Store immediately at -80°C.[16]
-
Preparation of Working Solution: For a cell-based assay, perform serial dilutions. For example, to achieve a final assay concentration of 10 µM with 0.1% DMSO:
-
Perform a 1:100 intermediate dilution of the 10 mM stock into cell culture medium to get a 100 µM solution (with 1% DMSO).
-
Add 10 µL of this 100 µM solution to 90 µL of medium in the assay well for a final volume of 100 µL. This yields a final ECOC concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Crucially, prepare a vehicle control by performing the same dilutions with DMSO alone.
-
Formulation for In Vivo Preclinical Studies
Formulating a poorly soluble compound for animal studies is significantly more complex than for in vitro work. The objective is to create a safe, stable, and homogenous vehicle that can maximize drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), or toxicology studies.[9][17]
Rationale and Strategy
Direct administration of a DMSO solution is generally avoided for in vivo studies due to potential toxicity and the high probability of the compound "crashing out" (precipitating) upon contact with physiological fluids.[16] A multi-component vehicle is typically required. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection), the required dose, and the specific animal model.[18][19]
A common and effective strategy is the use of a co-solvent/surfactant system.[20][21]
-
Co-solvents (e.g., PEG 400, Propylene Glycol): These are water-miscible organic solvents that help solubilize the compound.[21]
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): These agents improve the wetting of the compound particles and form micelles, which help to keep the drug in a solubilized or finely dispersed state upon dilution in the GI tract or bloodstream.[22]
-
Aqueous Component (e.g., Saline, Water for Injection): This makes up the bulk of the vehicle volume.
The formulation process must be logical and sequential to prevent premature precipitation.
Decision-Making Framework for In Vivo Formulation
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol: Preparation of a Vehicle for Oral Administration (Gavage)
This protocol describes the preparation of a common vehicle suitable for oral administration in rodents. The final composition is 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline (v/v/v/v) . The goal is to prepare a 1 mg/mL solution of ECOC.
Materials:
-
ECOC powder
-
Anhydrous DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline solution
-
Sterile glass vial and magnetic stir bar or vortex mixer
Procedure (for 10 mL final volume):
-
Weigh Compound: Accurately weigh 10 mg of ECOC powder and place it into the sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial. Mix vigorously (vortex or stir) until the ECOC is completely dissolved. This step is critical; ensure a clear solution is formed before proceeding.
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the DMSO solution. Mix thoroughly. The solution should remain clear.
-
Add Surfactant: Add 0.5 mL of Tween® 80. Mix thoroughly. This creates the organic phase of the vehicle.
-
Add Aqueous Phase: While continuously mixing, slowly add 4.5 mL of sterile saline to the organic mixture. Add the saline dropwise or in small increments to prevent the compound from precipitating out of solution.
-
Final Homogenization: Once all components are added, mix the final formulation for an additional 5-10 minutes to ensure homogeneity. The ideal final product is a clear, particle-free solution. If a fine, stable suspension forms, it may still be suitable for oral gavage, but homogeneity must be maintained during dosing.
-
Pre-Dosing Check: Before administration, visually inspect the formulation for any precipitation or phase separation. If it is a suspension, ensure it is easily re-suspended with gentle mixing.
| Vehicle Component | Purpose | Example % (v/v) | Notes |
| DMSO | Primary Solubilizer | 5 - 10% | Use the minimum amount necessary to dissolve the compound. |
| PEG 400 | Co-solvent | 30 - 60% | Helps maintain solubility upon dilution. |
| Tween® 80 | Surfactant / Emulsifier | 2 - 10% | Prevents precipitation and aids in absorption. |
| Cyclodextrins (e.g., HP-β-CD) | Solubilizer (Alternative) | 10 - 40% (w/v) | Forms inclusion complexes to enhance aqueous solubility.[22] |
| Saline / Water | Aqueous Carrier | q.s. to 100% | The final diluent. Must be added last and slowly. |
Troubleshooting
-
Problem: Compound precipitates during dilution for in vitro assays.
-
Solution: Decrease the concentration of the working solution. Perform an additional intermediate dilution step. Ensure rapid and thorough mixing when adding the compound to the aqueous medium.
-
-
Problem: In vivo formulation is cloudy or forms a precipitate.
-
Solution 1 (Cloudiness/Haze): The formulation may be a microemulsion, which is often acceptable. Check for stability over a short period (1-2 hours).
-
Solution 2 (Precipitation): The vehicle is not strong enough for the desired concentration. Increase the ratio of the organic components (DMSO/PEG 400) or decrease the final drug concentration. Alternatively, explore different excipients like Kolliphor® EL or Solutol® HS 15.
-
-
Problem: High inter-animal variability in PK studies.
-
Solution: This can be due to poor formulation stability or homogeneity. If using a suspension, ensure it is continuously mixed during the dosing procedure to guarantee each animal receives the same dose. Prepare the formulation fresh daily.
-
References
- Jain, A. K., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University. [Link]
- Tejaras, A. (2024). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Tejara&Co. [Link]
- Savjani, K. T., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
- Verma, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]
- Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Adesina, S. K., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
- protocols.io. (2021).
- Rago, B., et al. (2015).
- Li, Z., et al. (2014). Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. European Journal of Medicinal Chemistry. [Link]
- Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. [Link]
- Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
- Singh, A. K., et al. (2021). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. [Link]
- Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
- Ensign, L. M., et al. (2012). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Controlled Release. [Link]
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]
- Tsume, Y., et al. (2025). In Vivo Animal Spices and Experimental Technique to Evaluate Sustained Release Granules. Biopharmaceutics & Drug Disposition. [Link]
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- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- PubChem. (n.d.). Ethyl 5-(4-fluorophenyl)
- ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Aurigene. (n.d.). In vivo Pharmacology Services and Studies. Aurigene. [Link]
- Na-Bangchang, K., et al. (2022).
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. [Link]
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- Bakunov, S. A., et al. (2022).
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The Oxazole Advantage: Application Notes for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Oxazole Core - A Privileged Scaffold in Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent electronic properties, planarity, and capacity for hydrogen bonding and other non-covalent interactions allow for effective engagement with a multitude of biological targets.[2] From natural products to synthetic chemotherapeutics, the oxazole motif is a recurring feature in compounds demonstrating a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
This guide focuses on a particularly promising scaffold: ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . The strategic placement of a 4-chlorophenyl group at the 5-position and an ethyl carboxylate at the 4-position provides a versatile platform for chemical elaboration. The 4-chlorophenyl moiety often enhances lipophilicity and can engage in favorable hydrophobic and halogen-bonding interactions within protein binding pockets. The ethyl ester at the adjacent position serves as a key handle for derivatization, allowing for the generation of diverse libraries of amides, hydrazides, and other functional groups to probe structure-activity relationships (SAR).
These application notes will provide a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and detailed protocols for evaluating its potential as an anticancer and anti-inflammatory agent. The insights provided are grounded in established methodologies and aim to empower researchers to effectively leverage this promising scaffold in their drug discovery programs.
Part 1: Synthesis of the Core Scaffold
A robust and efficient synthesis of the core scaffold is paramount for any medicinal chemistry program. The Van Leusen oxazole synthesis offers a reliable method for constructing the 4,5-disubstituted oxazole ring from an appropriate aldehyde and tosylmethyl isocyanide (TosMIC).[4] This reaction is characterized by its operational simplicity and the formation of the oxazole ring in a single, high-yielding step.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis based on the Van Leusen oxazole synthesis methodology.[4][5]
Reaction Scheme:
Caption: Van Leusen synthesis of the target scaffold.
Materials and Reagents:
-
Ethyl 2-formyl-2-(4-chlorophenyl)acetate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-2-(4-chlorophenyl)acetate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq).
-
Solvent and Base Addition: Add anhydrous methanol to dissolve the reactants (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (2.0 eq).
-
Causality Note: Potassium carbonate is a crucial base for the deprotonation of TosMIC, initiating the nucleophilic attack on the aldehyde. Methanol serves as the solvent and facilitates the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality Note: The aqueous washes remove inorganic salts and any remaining base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization Strategies for SAR Studies
The this compound scaffold offers several points for chemical modification to explore structure-activity relationships (SAR). The primary handle for derivatization is the ethyl ester at the C4 position.
Strategy 1: Amide Analogs
Conversion of the ethyl ester to a diverse range of amides is a classic medicinal chemistry strategy to modulate physicochemical properties and explore new interactions with the biological target.
Workflow for Amide Synthesis:
Caption: Workflow for synthesizing amide derivatives.
Protocol 2: Synthesis of 5-(4-chlorophenyl)-N-(substituted)oxazole-4-carboxamide
-
Hydrolysis of the Ester:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-(4-chlorophenyl)oxazole-4-carboxylic acid.[6]
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
-
Part 3: Biological Evaluation Protocols
Based on the known activities of related oxazole scaffolds, the primary therapeutic areas to investigate for derivatives of this compound are oncology and inflammation.[3][7]
Application in Oncology: Targeting Tubulin Polymerization
Many small molecule heterocycles exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[8] The following protocols outline a workflow to assess the potential of new analogs as tubulin polymerization inhibitors.
Workflow for Evaluating Tubulin Polymerization Inhibitors:
Caption: Experimental workflow for identifying tubulin inhibitors.
Protocol 3: Cell Viability MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HeLa or HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[9]
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1][2]
-
Materials: Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol, fluorescent reporter dye, 96-well plates (black, clear bottom).
-
Reaction Setup: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (10-15%), and the fluorescent reporter in the general tubulin buffer.
-
Compound Addition: In a pre-warmed (37°C) 96-well plate, add your test compounds, a positive control (e.g., Nocodazole or Colchicine), a negative control (vehicle), and a polymerization enhancer (e.g., Paclitaxel).
-
Initiation and Measurement: Initiate polymerization by adding the cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a decreased rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ for inhibition of polymerization.[8]
Application in Inflammation: Targeting the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy.[10] Oxazole-containing compounds have been reported to modulate this pathway.[11]
Protocol 5: NF-κB Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7 macrophages) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS, 1 µg/mL) or tumor necrosis factor-alpha (TNF-α, 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. A reduction in normalized luciferase activity indicates inhibition of the NF-κB pathway.[10]
Part 4: Structure-Activity Relationship (SAR) Insights and Data Interpretation
While specific SAR data for this compound is emerging, valuable insights can be drawn from closely related scaffolds. For instance, studies on furan and thiophene-based tubulin inhibitors sharing the 5-(4-chlorophenyl) core have highlighted key structural features for potent activity.[8]
Table 1: Representative SAR Data for Tubulin Inhibitors with Related Scaffolds
| Compound ID | Core Scaffold | R Group Modification | Anticancer Activity (IC₅₀) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c | 5-(4-chlorophenyl)furan | Pyrazoline with 3,4,5-trimethoxyphenyl | 0.09 µM (Leukemia SR) | 95.2% | [8] |
| 7e | 5-(4-chlorophenyl)furan | Pyrazoline with 4-methoxyphenyl | 0.05 µM (Leukemia SR) | 96.0% | [8] |
| 11a | 5-(4-chlorophenyl)furan | Pyridine with 3,4,5-trimethoxyphenyl | 0.06 µM (Leukemia SR) | 96.3% | [8] |
Interpretation and Forward Strategy:
-
The 4-chlorophenyl group at the 5-position appears to be a favorable feature for potent anticancer activity, likely contributing to binding at the colchicine site of tubulin.
-
Modification of the C4-ester to incorporate larger, rigid heterocyclic systems (like pyrazolines and pyridines) can significantly enhance potency.
-
The presence of methoxy groups on the appended aromatic rings (e.g., 3,4,5-trimethoxyphenyl) is a common feature in potent tubulin inhibitors, suggesting these groups engage in key interactions within the binding pocket.
These findings strongly suggest that converting the ethyl ester of the title scaffold to amides bearing these privileged moieties (e.g., a 3,4,5-trimethoxyphenyl benzylamide) is a highly promising strategy for developing potent anticancer agents.
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and amenable derivatization points allow for the rapid generation of compound libraries. The established link between similar heterocyclic structures and key anticancer and anti-inflammatory targets, such as tubulin and NF-κB, provides a clear rationale for biological evaluation. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to unlock the full potential of this valuable medicinal chemistry scaffold.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for Tubulin Polymerization Inhibitors in Oncology Research. Benchchem.
- Bio-protocol. (n.d.). 3.7.
- National Center for Biotechnology Information. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.
- National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central.
- Benchchem. (2025). Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine. Benchchem.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-chlorophenyl)
- Santa Cruz Biotechnology. (n.d.). 5-(4-Chlorophenyl)oxazole-4-carboxylic acid. SCBT.
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Van Leusen reaction. Wikipedia.
- MDPI. (2018).
- National Center for Biotechnology Information. (2018). Design and synthesis of novel 5-(4-chlorophenyl)
- MDPI. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
- OUCI. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI.
- National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
- National Center for Biotechnology Information. (2005).
- Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
- CymitQuimica. (n.d.). Ethyl 5-(4-hydroxyphenyl)
- Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.
- ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- OAText. (n.d.). New scaffolds of inhibitors targeting the DNA binding of NF-κB.
- National Center for Biotechnology Information. (2020).
- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important oxazole scaffold in their work. Oxazole-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals with diverse biological activities.[1][2]
The synthesis of this specific target molecule is typically achieved through a variation of the Van Leusen reaction, which involves the condensation of an aldehyde with an active isocyanide component.[1] This guide provides a structured approach to troubleshooting common experimental hurdles, ensuring a higher success rate, improved yields, and greater product purity. We will address issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.
Section 1: The Synthetic Pathway at a Glance
The formation of this compound proceeds via the base-mediated condensation of 4-chlorobenzaldehyde and ethyl isocyanoacetate. The reaction can be broken down into four critical stages: deprotonation, nucleophilic addition, intramolecular cyclization to an oxazoline intermediate, and finally, dehydration to the aromatic oxazole.
Sources
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, optimization strategies, and detailed protocols to improve the yield and purity of this valuable heterocyclic compound. The core synthesis discussed is the base-catalyzed cyclocondensation of 4-chlorobenzaldehyde with ethyl 2-isocyanoacetate, a robust method for constructing the 4,5-disubstituted oxazole core.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is most efficiently achieved through a modified Van Leusen-type reaction. This pathway involves the condensation of an aldehyde with an active methylene isocyanide, in this case, ethyl 2-isocyanoacetate.
Overall Reaction Scheme:
The reaction proceeds through a well-established mechanism that can be broken down into three key stages:
-
Deprotonation: A suitable base abstracts the acidic α-proton from ethyl 2-isocyanoacetate, generating a nucleophilic carbanion. The stability of this anion is crucial for the reaction's success.
-
Nucleophilic Addition & Cyclization: The carbanion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide intermediate then undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a 5-hydroxyoxazoline intermediate.[1]
-
Dehydration & Aromatization: The oxazoline intermediate is then dehydrated under the reaction conditions. This base-assisted elimination of water is the final, irreversible step that forms the stable aromatic oxazole ring.[2]
Reaction Mechanism Diagram
Caption: Mechanism of oxazole formation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?
Answer: Low yields are the most common issue and can typically be traced to one of four areas: reagent quality, base selection, reaction conditions, or workup procedure.
-
Reagent Integrity:
-
4-Chlorobenzaldehyde: This aldehyde is susceptible to air oxidation, forming 4-chlorobenzoic acid. The presence of this acid can quench the base and inhibit the reaction.
-
Validation: Check the purity by NMR or melting point. If oxidation is suspected, purify by recrystallization from a hexane/ether mixture or use a fresh bottle.
-
-
Ethyl 2-isocyanoacetate: This is a pungent and reactive reagent. It can degrade upon storage, especially if exposed to moisture or acid.
-
Validation: The reagent should be a clear, colorless to pale yellow liquid. Purity can be checked via IR (strong isocyanide stretch ~2150 cm⁻¹) or NMR spectroscopy. Consider synthesizing it fresh if degradation is suspected.[3]
-
-
Solvent: The reaction is highly sensitive to protic impurities like water or alcohol, which will protonate the carbanion intermediate.
-
Validation: Always use anhydrous solvents. Purchase a new, sealed bottle or dry the solvent over appropriate drying agents (e.g., molecular sieves for acetonitrile, sodium/benzophenone for THF).
-
-
-
Base Selection and Stoichiometry:
-
Weak Base: If the base is not strong enough to efficiently deprotonate the ethyl 2-isocyanoacetate (pKa ~18-20), the reaction will not initiate.
-
Heterogeneous Base: Solid bases like potassium carbonate (K₂CO₃) are common, but their effectiveness depends entirely on vigorous, efficient stirring to maximize surface area contact. Inconsistent stirring can lead to variable and often low yields.
-
Optimization: For a more reliable and homogeneous system, consider switching to an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). It is fully soluble and often provides faster, more reproducible results.
-
-
Reaction Temperature:
-
The initial addition and cyclization can be exothermic. However, the final dehydration step often requires thermal energy. If the temperature is too low, the reaction may stall at the oxazoline intermediate stage.
-
Optimization: A typical temperature range is 60-80°C. If stalling is observed on TLC, consider increasing the temperature to reflux. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[4]
-
Question 2: I see a major byproduct on my TLC that is difficult to separate from the desired product. What could it be?
Answer: The most likely culprit is the 5-hydroxyoxazoline intermediate . If the final dehydration step is incomplete, this stable intermediate can accumulate.
-
Identification: The oxazoline is more polar than the final oxazole product and will have a lower Rf value on a normal-phase silica TLC plate. Its presence can be confirmed by mass spectrometry, where it will show a mass corresponding to the product + 18 amu (the mass of water).
-
Solution:
-
Increase Temperature: As mentioned, higher temperatures favor the elimination of water.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to ensure complete conversion.
-
Acidic Workup (Use with Caution): Sometimes, a mildly acidic workup can promote dehydration. However, this risks hydrolyzing the ethyl ester and should be tested on a small scale first.
-
Question 3: The reaction works, but purification by column chromatography is difficult and results in significant product loss. Are there better methods?
Answer: Purification can indeed be challenging. Here are strategies to improve recovery:
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient of ethyl acetate in hexanes. A common starting point is 5% EtOAc, gradually increasing to 20%. A steep gradient can cause co-elution of closely related impurities.
-
Silica Gel: Ensure the silica gel is properly packed and of high quality. Deactivated silica (with added triethylamine) is generally not necessary unless the product is proving to be acid-sensitive on the column.
-
-
Crystallization: This is the preferred method for achieving high purity on a larger scale.
-
Procedure: After an initial crude purification or extraction, concentrate the product to a thick oil. Attempt to crystallize from a solvent system like ethanol/water, ethyl acetate/hexanes, or isopropanol. The high crystallinity of the planar oxazole structure often makes this feasible.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best all-around base for this synthesis?
-
A: For small-scale lab synthesis where cost is not the primary driver, DBU often provides the most reproducible and high-yielding results due to its solubility and appropriate basicity. For larger-scale preparations, optimized conditions with potassium carbonate are more economical.
-
-
Q: Can I use a different solvent?
-
A: Yes. While acetonitrile and THF are common, DMF is also effective and its high boiling point can help drive the final dehydration step. However, its removal during workup is more difficult. The choice of solvent can impact reaction rate and solubility of intermediates.
-
-
Q: Is it necessary to run the reaction under an inert atmosphere (Nitrogen or Argon)?
-
A: It is highly recommended. While not all reagents are extremely air-sensitive, an inert atmosphere prevents potential oxidation of the aldehyde and minimizes exposure of the reaction to atmospheric moisture, leading to more consistent and higher yields.
-
Section 4: Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis. Researchers should monitor the reaction by TLC and optimize as needed.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv)
-
Ethyl 2-isocyanoacetate (1.24 g, 11.0 mmol, 1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.83 g, 12.0 mmol, 1.2 equiv)
-
Anhydrous Acetonitrile (CH₃CN) (50 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzaldehyde (10.0 mmol).
-
Place the flask under an inert atmosphere of nitrogen.
-
Add anhydrous acetonitrile (50 mL) via syringe, followed by DBU (12.0 mmol). Stir the solution for 5 minutes.
-
Add ethyl 2-isocyanoacetate (11.0 mmol) dropwise over 2 minutes.
-
Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The starting aldehyde should disappear, and a new, UV-active spot corresponding to the product should appear (typical Rf ≈ 0.4-0.5).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes to afford the pure product as a white or off-white solid.
Section 5: Data Presentation
The choice of base significantly impacts reaction time and yield. The following table provides expected outcomes based on common choices, assuming all other parameters are optimized.
| Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 65 - 75% | Heterogeneous, requires vigorous stirring. Cost-effective for scale-up. |
| DBU | Acetonitrile | 80 | 6 - 8 | 85 - 95% | Homogeneous reaction, highly reproducible. Easier to remove than some inorganic salts. |
| NaH | THF | 60 | 4 - 6 | 80 - 90% | Strong base, requires careful handling (pyrophoric). Generates H₂ gas. |
References
- Van Leusen, D., et al. (1972).A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(30), 3114-3118. DOI: 10.1016/S0040-4039(01)94075-8
- Cortés-Cortés, C., et al. (2017).
- Organic Chemistry Portal.Van Leusen Oxazole Synthesis.URL
- Shtamburg, V. G., et al. (2010).Synthesis of α-Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 110(5), 3075-3142. DOI: 10.1021/cr900278p
- Wang, L., et al. (2020).Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. DOI: 10.3390/molecules25071649
Sources
Technical Support Center: Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific oxazole synthesis. Our focus is on anticipating and resolving issues related to side reactions, reagent stability, and reaction conditions to improve yield, purity, and reproducibility.
Core Synthesis Pathway: An Overview
The formation of this compound is commonly achieved via the reaction of 4-chlorobenzoyl chloride with ethyl 2-isocyanoacetate . This process involves an initial base-mediated acylation of the isocyanoacetate, followed by an intramolecular cyclization to form the oxazole ring. Understanding this primary pathway is essential for diagnosing deviations and side reactions.
Caption: Key hydrolysis side reactions that consume starting materials.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to handle and store ethyl 2-isocyanoacetate?
-
A: Due to its sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C. I[1][2]t is often a dark brown liquid, but significant solid precipitation may indicate decomposition. A[3]lways handle it in a well-ventilated fume hood.
-
-
Q2: Can I use a different base, like sodium hydroxide or triethylamine?
-
A: Strong nucleophilic bases like sodium hydroxide are generally not recommended as they can promote hydrolysis of the ester group on the product and starting material. W[4]hile triethylamine can be used, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hydride base like NaH often provides better results by ensuring rapid and complete deprotonation of the isocyanoacetate.
-
[5]* Q3: The reaction stalls before completion according to TLC. What should I do?
- A: If starting materials are still present after a reasonable time, this suggests an issue with reactivity. First, confirm the quality of your base and reagents. If they are reliable, gentle warming (e.g., to 40-50°C) can sometimes drive the reaction to completion. However, be cautious, as excessive heat can promote side reactions. Alternatively, adding a small additional portion of the base might restart the reaction if the initial charge was insufficient or has been quenched.
-
Q4: What is a reliable method for purifying the final product?
-
A: The primary purification method is column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Before chromatography, an aqueous work-up is recommended to remove inorganic salts and water-soluble impurities like 4-chlorobenzoic acid (see Protocol 3).
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 2-isocyanoacetate (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: Under an inert atmosphere (N₂), add anhydrous K₂CO₃ and anhydrous acetonitrile to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension to 0°C. Add ethyl 2-isocyanoacetate dropwise to the stirred suspension.
-
Acylation: While maintaining the temperature at 0°C, add 4-chlorobenzoyl chloride dropwise over 15-20 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (see Protocol 2).
-
Work-up & Purification: Upon completion, proceed with the work-up and purification as described in Protocol 3.
Protocol 2: TLC Monitoring
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
-
Product: ~0.4-0.5
-
Ethyl 2-isocyanoacetate: ~0.6-0.7
-
4-Chlorobenzoyl chloride: Reacts on the plate, often streaking.
-
4-Chlorobenzoic acid (byproduct): Baseline or very low Rf.
-
Protocol 3: Work-up and Purification
-
Quenching: Filter the reaction mixture to remove the K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude oil/solid.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove 4-chlorobenzoic acid), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography using a gradient of ethyl acetate in hexane.
References
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support. Link
- Santa Cruz Biotechnology. Ethyl isocyanoacetate Safety Data Sheet. Santa Cruz Biotechnology. Link
- Wikipedia. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. Link
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic-Chemistry.org. Link
- Organic Chemistry Portal. Van Leusen Reaction. Organic-Chemistry.org. Link
- NROChemistry. Van Leusen Reaction. NROChemistry. Link
- BenchChem. (2025).
- SynArchive. Van Leusen Reaction. SynArchive.com. Link
- Organic Syntheses. (2012).
- Fisher Scientific.
- Nenajdenko, V. G. (2014). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 114(20), 10408-10492. Link
- Sigma-Aldrich.
- ResearchGate. (2012).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.com. Link
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic-Chemistry.org. Link
- Wikipedia. Ethyl cyanoacetate. Wikipedia, The Free Encyclopedia. Link
- Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 65(9), 2694-2701. Link
- ChemicalBook.
- ResearchGate. (2020).
- Seeberger, P. H., et al. (2016). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic Letters, 18(15), 3842-3845. Link
- ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Link
- ResearchGate. (2021).
- YouTube. (2022). oxazole synthesis and reactions. Link
- Smolecule. Ethyl 3-(3-chlorophenyl)
- ResearchGate. (2019).
- Journal of Chemical and Pharmaceutical Research. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
- CP Lab Safety. Ethyl 5-(4-chlorophenyl)
- Guidechem. Ethyl 5-(4-chlorophenyl)
- Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Link
- Molecules. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- ResearchGate. (2021).
- Molecules. (2016). Design and synthesis of novel 5-(4-chlorophenyl)
- Chemdad. ethyl 5-(4-chlorophenyl)
- CymitQuimica. Ethyl 5-(4-hydroxyphenyl)
Sources
Technical Support Center: Purification of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS 127919-28-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
Understanding the potential impurities is critical for selecting the appropriate purification strategy. The impurities largely depend on the synthetic route employed. Common methods for synthesizing the oxazole core include the Robinson-Gabriel, Hantzsch, and van Leusen syntheses.[1][2][3]
Based on these methods, you may encounter the following:
-
Unreacted Starting Materials: Depending on the specific pathway, these could include 4-chlorobenzaldehyde, ethyl isocyanoacetate, or ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate.
-
Incompletely Cyclized Intermediates: For instance, in a Robinson-Gabriel type synthesis, the 2-acylamino-ketone precursor may not fully cyclize.[4]
-
Byproducts of Side Reactions: The formation of isomeric oxazoles or products from undesired side reactions of the starting materials.
-
Reagents from Workup: Acids, bases, or salts used during the reaction quenching and initial extraction steps.
A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and number of impurities present.
Q2: My primary purification by recrystallization is failing. What are my next steps?
Recrystallization is often the first line of purification. However, its success is highly dependent on the solvent system and the nature of the impurities. If you are facing issues such as the product "oiling out," failing to crystallize, or low purity after recrystallization, consider the following alternative techniques.
Troubleshooting and Alternative Purification Guides
This section provides detailed protocols and troubleshooting advice for alternative purification techniques for this compound.
Guide 1: Advanced Recrystallization Techniques
Recrystallization is a powerful technique, but it can require optimization. If a single solvent recrystallization from ethanol is not yielding the desired purity, a mixed-solvent system or a different single solvent should be explored.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Suggested Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too quickly. | Use a lower-boiling point solvent or a mixed-solvent system. Re-heat the solution to dissolve the oil and allow it to cool more slowly. |
| No Crystals Form | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound. |
| Rapid Crystal Formation | The solution is cooling too quickly, trapping impurities. | Insulate the flask to slow the cooling rate. Re-heat to dissolve the crystals and add a small amount of additional solvent before allowing it to cool slowly. |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
Experimental Protocol: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
This method is particularly useful when your compound is soluble in one solvent (the "soluble solvent") and insoluble in another (the "anti-solvent").
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate back into the solution until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Guide 2: Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography on silica gel is recommended.
Workflow for Column Chromatography
Caption: Workflow for purification by silica gel column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound. A 4:1 to 9:1 hexane:ethyl acetate ratio is often a good starting point for oxazole esters.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase. Column overloading. | Optimize the mobile phase using TLC. Use a larger column or load less sample. |
| Compound Cracks on Column | Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Streaks on TLC | Compound is acidic or basic. Compound is degrading on the silica. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Consider using neutral alumina as the stationary phase. |
Guide 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for removing closely related impurities, preparative HPLC is the method of choice. This technique is scalable and can be used for final purification of research compounds or for larger-scale production.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocol: Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the desired compound from its impurities. A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is common.
-
Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Typical Purity | 95-99% | 98-99.5% | >99.5% |
| Scale | mg to kg | mg to g | µg to g |
| Solvent Consumption | Moderate to High | High | Low to Moderate |
| Time | Hours to Days | Hours | Hours |
References
- Robinson, R. & Gabriel, S. (1909, 1910). The Robinson-Gabriel synthesis. J. Chem. Soc., Trans., 95, 2167-2174 & Ber. Dtsch. Chem. Ges., 43, 134-138.
- van Leusen, A. M., et al. (1977). A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. J. Org. Chem., 42(19), 3114–3118.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
Troubleshooting low yield in Robinson-Gabriel synthesis of oxazoles.
From the desk of a Senior Application Scientist
Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this classic yet powerful reaction. We understand that achieving high yields can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to anticipate and prevent future ones.
Troubleshooting Guide: Addressing Low Yields
This section is formatted to directly address specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<30%), or I'm getting no desired product at all. What is the most common culprit?
A: The most frequent cause of low or no yield in the Robinson-Gabriel synthesis is incomplete cyclodehydration of the 2-acylamino-ketone starting material.[1] The entire reaction hinges on the effective removal of a water molecule to form the aromatic oxazole ring. If this step is inefficient, the reaction will stall or favor side reactions.
Core Issues & Recommendations:
-
Ineffective Dehydrating Agent: The choice and handling of your cyclodehydrating agent are paramount. Historically, concentrated sulfuric acid (H₂SO₄) was used, but it can be overly harsh, leading to charring and decomposition of sensitive substrates.[2]
-
Expert Recommendation: Consider using Polyphosphoric Acid (PPA). PPA often provides superior yields (50-60% has been reported) as it serves as both the acidic catalyst and the solvent, allowing for a homogenous reaction medium and better temperature control.[1]
-
Alternative Agents: For substrates with acid-sensitive functional groups, milder reagents have been developed. Trifluoroacetic anhydride (TFAA) is effective, especially in solid-phase synthesis.[2] Other agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are also commonly used.[2][3]
-
-
Presence of Water: The reaction is a dehydration. Any adventitious water in your reaction vessel will consume your dehydrating agent and inhibit the reaction.
-
Protocol: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous grade solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.
-
Q2: My reaction mixture turns dark or black, and purification is difficult due to tar-like byproducts. How can I prevent this?
A: The formation of tar or char is a clear indication of substrate decomposition, a common issue when using strong, aggressive dehydrating agents at elevated temperatures.
Causality & Mitigation Strategy:
-
Cause: Strong Brønsted acids like concentrated H₂SO₄ can cause extensive side reactions and polymerization, especially with electron-rich aromatic or heterocyclic substrates.
-
Solution:
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Change the Dehydrating Agent: This is the most effective solution. Switching from H₂SO₄ to PPA or trying a milder reagent like TFAA can dramatically reduce charring.
-
Control the Addition: If using a highly reactive agent like POCl₃ or SOCl₂, add it slowly to a cooled solution of your starting material to control the initial exotherm.
-
Q3: How critical is the purity of my starting 2-acylamino-ketone?
A: It is absolutely critical. The quality of your starting material directly impacts the success of the Robinson-Gabriel synthesis. Impurities can have several detrimental effects.
Impact of Impurities:
-
Competitive Reactions: Impurities from the preceding step (often a Dakin-West reaction) can react with the dehydrating agent, leading to a complex mixture of byproducts.[2]
-
Catalyst Quenching: Basic impurities (e.g., residual pyridine from a Dakin-West reaction) will neutralize the acidic catalyst, effectively halting the reaction.
-
Inhibition: Some impurities may coordinate with reaction intermediates, preventing the necessary intramolecular cyclization.
Self-Validating Protocol:
-
Purification: Always purify the 2-acylamino-ketone before use, typically by recrystallization or flash column chromatography.
-
Characterization: Confirm the purity of your starting material via ¹H NMR, ¹³C NMR, and melting point analysis. The data should be clean and match expected values before you proceed. This aligns with regulatory expectations for controlling starting material quality in pharmaceutical synthesis.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Robinson-Gabriel synthesis, and which step is yield-limiting?
A: The reaction proceeds via an intramolecular cyclodehydration.[2] The mechanism involves two key stages:
-
Cyclization: The process begins with the activation of one of the carbonyl groups (typically the amide) by the acid catalyst. This facilitates an intramolecular nucleophilic attack from the enol or enolate of the ketone carbonyl, forming a five-membered ring intermediate, an oxazoline derivative.
-
Dehydration: This is the crucial, often rate-limiting, and yield-determining step. The oxazoline intermediate is then dehydrated under the acidic conditions to eliminate a molecule of water, resulting in the formation of the stable, aromatic oxazole ring.[6][7]
If the dehydration step is not driven to completion, the reaction may stall at the oxazoline stage, leading to low yields of the desired oxazole.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. ipqpubs.com [ipqpubs.com]
- 6. synarchive.com [synarchive.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Aryloxazoles
Welcome to the technical support center for the synthesis of 5-aryloxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions for the successful synthesis of 5-aryloxazoles.
Introduction to 5-Aryloxazole Synthesis
The oxazole ring is a key structural motif in a wide array of biologically active compounds, making its efficient synthesis a significant focus in medicinal chemistry and drug discovery.[1][2] The 5-aryl-substituted oxazoles, in particular, are present in numerous compounds with therapeutic potential, including anti-inflammatory agents and kinase inhibitors.[3][4] This guide will focus on four principal and widely employed methods for the synthesis of 5-aryloxazoles:
-
Robinson-Gabriel Synthesis
-
Fischer Oxazole Synthesis
-
Van Leusen Oxazole Synthesis
-
Oxidative Cyclization of Enamides
Each of these methods offers distinct advantages and is suited to different starting materials and desired substitution patterns. This support center will provide the necessary technical insights to help you select the most appropriate method and troubleshoot any issues that may arise during your experimental work.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of 5-aryloxazoles.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and versatile method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[5][6]
Q1: My Robinson-Gabriel synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Robinson-Gabriel synthesis can often be attributed to several factors:
-
Inefficient Dehydrating Agent: The choice of dehydrating agent is critical. While strong mineral acids like sulfuric acid (H₂SO₄) or reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be used, they can sometimes lead to low yields and side product formation.[7] Polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[7] For sensitive substrates, milder conditions using trifluoroacetic anhydride (TFAA) or the Burgess reagent may be more effective.[6][8]
-
Incomplete Cyclization: The cyclization of the 2-acylamino ketone to the oxazoline intermediate may be incomplete. Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Side Reactions: The acidic conditions can promote side reactions, such as decomposition of the starting material or product. If your substrate is acid-sensitive, consider using milder dehydrating agents.
-
Starting Material Purity: Impurities in the 2-acylamino ketone can interfere with the reaction. Ensure your starting material is of high purity before proceeding with the cyclodehydration.
Troubleshooting Workflow for Low Yield in Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for low yields in the Robinson-Gabriel synthesis.
Q2: I am observing significant side product formation in my Robinson-Gabriel reaction. What are the likely side products and how can I minimize them?
A2: Side products in the Robinson-Gabriel synthesis can arise from the harsh reaction conditions. Common side products include:
-
Polymerization Products: The strong acid can catalyze the polymerization of the starting material or product, especially with electron-rich aromatic rings. Using a less concentrated acid or a milder dehydrating agent can mitigate this.
-
Rearrangement Products: Under strongly acidic conditions, carbocationic intermediates may undergo rearrangement. Again, milder conditions can help to avoid this.
-
Incompletely Dehydrated Products: The oxazoline intermediate may be isolated if the dehydration is not complete. Increasing the reaction temperature or using a more powerful dehydrating agent can drive the reaction to completion.
To minimize side product formation, a careful optimization of the reaction conditions is necessary. Start with milder conditions and gradually increase the strength of the dehydrating agent and the temperature as needed, while closely monitoring the reaction progress.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and another aldehyde in the presence of anhydrous hydrochloric acid.[9][10]
Q1: My Fischer oxazole synthesis is giving a complex mixture of products. What are the common side products and how can I improve the selectivity?
A1: The Fischer oxazole synthesis can be prone to the formation of several side products, leading to purification challenges. Common side products include:
-
4-Chlorooxazoles and 4-Oxazolidinones: When using aromatic aldehydes, chlorination of the oxazole ring can occur, leading to the formation of 4-chlorooxazoles. Additionally, 4-oxazolidinones can be formed as byproducts.[10]
-
Symmetrical Oxazoles: If the aldehyde used to form the cyanohydrin is the same as the aldehyde used in the condensation step, a symmetrical 2,5-disubstituted oxazole will be formed. If a different aldehyde is desired at the 5-position, it is crucial to use a different aldehyde in the second step.
-
Polymerization: The strongly acidic conditions can lead to the polymerization of the aldehydes.
To improve selectivity and minimize side products:
-
Strictly Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. The hydrogen chloride gas must be dry.
-
Control of Stoichiometry: Use equimolar amounts of the cyanohydrin and the aldehyde to avoid side reactions from an excess of either reactant.[10]
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.
Q2: The work-up of my Fischer oxazole synthesis is problematic, and I am losing a lot of product. What is the best way to isolate the 5-aryloxazole?
A2: The product of the Fischer oxazole synthesis is often an oxazole hydrochloride salt, which may precipitate from the reaction mixture.[10]
-
Isolation of the Hydrochloride Salt: The precipitated hydrochloride salt can be collected by filtration and washed with a dry, non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Conversion to the Free Base: The hydrochloride salt is then treated with a mild base, such as aqueous sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize the acid and liberate the free oxazole.
-
Extraction: The free oxazole can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][12]
Q1: My Van Leusen synthesis is not working, and I am recovering my starting aldehyde. What could be the issue?
A1: Failure to form the product in a Van Leusen reaction often points to issues with the reagents or reaction conditions:
-
Inactive TosMIC: TosMIC is sensitive to moisture and can hydrolyze. Ensure you are using high-quality, dry TosMIC.
-
Base Strength: The base used must be strong enough to deprotonate TosMIC. Potassium carbonate (K₂CO₃) is commonly used, but for less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[13]
-
Solvent: Methanol is a common solvent for this reaction. Ensure it is anhydrous.
-
Temperature: While the reaction can often be run at room temperature or with gentle heating, some less reactive aldehydes may require reflux temperatures to proceed at a reasonable rate.
Q2: I am getting a significant amount of a nitrile byproduct instead of the desired oxazole. What is the cause of this side reaction?
A2: The formation of a nitrile is a known side reaction in the Van Leusen synthesis, particularly when ketones are used as the starting material.[12] If you are using an aldehyde and still observing nitrile formation, it could be due to:
-
Ketone Impurities in the Aldehyde: Aldehydes can oxidize to carboxylic acids or contain ketone impurities. Purify the aldehyde by distillation or chromatography before use.[13]
-
Reaction Pathway with Certain Substrates: For some substrates, the intermediate may favor a pathway that leads to nitrile formation.
Q3: The purification of my 5-aryloxazole from the Van Leusen reaction is difficult due to a persistent impurity. What is this impurity and how can I remove it?
A3: A common byproduct in the Van Leusen synthesis is p-toluenesulfinic acid, which is formed during the elimination step.[13] This acidic byproduct can be tricky to remove during purification.
-
Aqueous Wash: During the work-up, washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, can help to remove the sulfinic acid.
-
Sodium Hydrosulfide Wash: A wash with a sodium hydrosulfide (NaHS) solution can also be effective in removing the sulfinic acid byproduct.[13]
-
Column Chromatography: Careful column chromatography on silica gel is usually effective for separating the desired oxazole from any remaining sulfinic acid or other impurities.
Oxidative Cyclization of Enamides
The oxidative cyclization of enamides is a modern and efficient method for the synthesis of oxazoles, often utilizing hypervalent iodine reagents like phenyliodine diacetate (PIDA).[9][14]
Q1: My PIDA-mediated oxidative cyclization of an enamide is giving a low yield. How can I optimize the reaction?
A1: Low yields in this reaction can be due to several factors:
-
Oxidant Activity: Ensure the PIDA is of good quality. PIDA can decompose over time, so using a fresh bottle or a recently purchased batch is recommended.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures (e.g., reflux in 1,2-dichloroethane). Ensure the temperature is maintained consistently.
-
Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can sometimes improve the reaction rate and yield.[14]
-
Substrate Reactivity: The electronic nature of the enamide can influence the reaction efficiency. Electron-rich enamides tend to react more readily.
Q2: What are the common side products in the oxidative cyclization of enamides, and how can I avoid them?
A2: Side products can arise from over-oxidation or alternative reaction pathways:
-
Over-oxidation Products: The use of a strong oxidant can sometimes lead to the oxidation of other functional groups in the molecule. Careful control of the stoichiometry of the oxidant is important.
-
Rearrangement Products: Depending on the substrate, rearrangement of the intermediate carbocation may occur.
-
Unreacted Starting Material: If the reaction is incomplete, you will isolate the starting enamide.
To minimize side products, it is advisable to start with the reported stoichiometric amount of the oxidant and monitor the reaction closely by TLC. If the reaction is sluggish, a slight excess of the oxidant can be added portion-wise.
Experimental Protocols
Here are detailed, step-by-step protocols for the synthesis of a representative 5-aryloxazole using each of the four methods.
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is adapted from established procedures for the Robinson-Gabriel synthesis.[5]
Materials:
-
2-Benzamidoacetophenone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-benzamidoacetophenone (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture with stirring at 130-150 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexane) to afford 2,5-diphenyloxazole.
Protocol 2: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
This protocol is based on the classical Fischer oxazole synthesis.[9][15]
Materials:
-
Benzaldehyde cyanohydrin (mandelonitrile)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the stirred solution for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight. A precipitate of 2,5-diphenyloxazole hydrochloride should form.
-
Collect the precipitate by filtration and wash it with anhydrous diethyl ether.
-
Suspend the hydrochloride salt in a mixture of ethyl acetate and a saturated aqueous NaHCO₃ solution. Stir until all the solid has dissolved and the effervescence has stopped.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Van Leusen Synthesis of 5-Phenyl-4-methyloxazole
This protocol is a representative example of the Van Leusen oxazole synthesis.[11][13]
Materials:
-
Benzaldehyde
-
1-(Isocyanomethylsulfonyl)-4-methylbenzene (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-15% ethyl acetate in hexane) to afford 5-phenyl-4-methyloxazole.
Protocol 4: PIDA-Mediated Oxidative Cyclization for 2-Methyl-5-phenyloxazole
This protocol describes a typical PIDA-mediated oxidative cyclization of an enamide.[9][14]
Materials:
-
(Z)-N-(1-phenylprop-1-en-2-yl)acetamide
-
Phenyliodine diacetate (PIDA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (Z)-N-(1-phenylprop-1-en-2-yl)acetamide (1.0 eq) in DCE, add PIDA (1.2 eq).
-
Add BF₃·OEt₂ (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-25% ethyl acetate in hexane) to obtain 2-methyl-5-phenyloxazole.
Data Summary and Comparison of Methods
The choice of synthetic method for a particular 5-aryloxazole will depend on the availability of starting materials, the desired substitution pattern, and the tolerance of the substrates to the reaction conditions. The following table provides a general comparison of the four methods discussed.
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Robinson-Gabriel | 2-Acylamino ketones | Strong acid (H₂SO₄, PPA), heat | Readily available starting materials, versatile | Harsh conditions, can lead to low yields and side products | 40-70% |
| Fischer | Aldehyde cyanohydrins, Aldehydes | Anhydrous HCl, low temperature | Classic method, good for 2,5-diaryl-oxazoles | Requires handling of toxic cyanohydrins and dry HCl gas, can have side products | 40-60% |
| Van Leusen | Aldehydes, TosMIC | Base (K₂CO₃, t-BuOK), MeOH | Mild conditions, good functional group tolerance, high yields | TosMIC is moisture sensitive, potential for nitrile byproduct formation | 70-95% |
| Oxidative Cyclization | Enamides | Oxidant (e.g., PIDA), heat | Mild conditions, good yields, metal-free | Requires synthesis of enamide precursor | 60-90% |
Visualization of Key Mechanisms
To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the reaction mechanisms.
Robinson-Gabriel Synthesis Mechanism
Caption: Mechanism of the Robinson-Gabriel synthesis.
Fischer Oxazole Synthesis Mechanism
Caption: Mechanism of the Van Leusen oxazole synthesis.
PIDA-Mediated Oxidative Cyclization Mechanism
Caption: Mechanism of PIDA-mediated oxidative cyclization of enamides.
References
- Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]
- Sciforum. (2022).
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
- Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
- Wikipedia. (2023). Van Leusen reaction. [Link]
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules. [Link]
- Organic Chemistry Portal. (n.d.).
- SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
- Wikipedia. (2023). Fischer oxazole synthesis. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Liu, B., Zhang, Y., Huang, G., Zhang, X., Niu, P., Wu, J., ... & Chang, J. (2014). I2/CuI-mediated oxidative cyclization of enamides to polysubstituted oxazoles. Organic & Biomolecular Chemistry, 12(22), 3912-3919. [Link]
- Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]
- NROChemistry. (n.d.). Van Leusen Reaction. [Link]
- PIDA-Mediated Synthesis of Oxazoles Through Oxidative Cycloisomerization of Proparglyamides. (2015). ChemInform. [Link]
- Kumar, A., & El-Sayed, M. A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-285. [Link]
- Li, W., Wang, Y., Zhang, Y., & Wang, J. (2021). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 26(7), 1888. [Link]
- Li, X., et al. (2021). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
- Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides. (2017). Journal of Fluorine Chemistry. [Link]
- A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Reaction Chemistry & Engineering. [Link]
- Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. (2013). Journal of Medicinal Chemistry. [Link]
- Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. (2005). Journal of Medicinal Chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules. [Link]
- A Practical Synthesis of 1,3-Oxazole. (1996). The Journal of Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.).
- Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1973). The Journal of Organic Chemistry. [Link]
- Macmillan Group. (n.d.). Oxazole. [Link]
- Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. (2005). PubMed. [Link]
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Bangladesh Journal of Pharmacology. [Link]
- Quora. (2017).
- Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. (2013). PubMed. [Link]
- Robinson–Gabriel synthesis. (n.d.).
- University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
- RSC Education. (2021).
- ideXlab. (n.d.). Robinson-Gabriel Synthesis. [Link]
- Synthesis of Trisubstituted Oxazoles via Aryne Induced [13][16]Sigmatropic Rearrangement-Annulation Cascade. (2020). The Journal of Organic Chemistry. [Link]
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016).
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
- L.S.College, Muzaffarpur. (2020). Gabriel synthesis. [Link]
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Technical Support Center: Removal of Byproducts from Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and purification of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (Product No. 127919-28-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this important oxazole intermediate.
The synthesis of 5-substituted oxazoles, such as this compound, is a cornerstone in medicinal chemistry due to the oxazole ring's prevalence in biologically active compounds.[3][4] A widely used and efficient method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde (4-chlorobenzaldehyde) with an isocyanide (ethyl isocyanoacetate) in the presence of a base.[3][4][5][6] While robust, this reaction can lead to several byproducts that complicate purification and impact final product purity.
This guide provides a structured, question-and-answer approach to identifying and removing these impurities, ensuring you achieve high-purity material for your downstream applications.
Part 1: Frequently Asked Questions - Byproduct Identification
This section focuses on the common impurities encountered and how to detect them using standard laboratory techniques.
Q1: What are the primary byproducts I should expect from the van Leusen synthesis of this compound?
Answer: In a typical van Leusen reaction using 4-chlorobenzaldehyde, ethyl isocyanoacetate, and a base like potassium carbonate (K₂CO₃), you can anticipate the following main impurities:
-
Unreacted Starting Materials:
-
4-chlorobenzaldehyde: A common impurity if the reaction does not go to completion. It is relatively non-polar and can be persistent.
-
Ethyl isocyanoacetate: A volatile and reactive starting material that may remain if not fully consumed.
-
-
Base-Related Byproducts:
-
If using tosylmethyl isocyanide (TosMIC) as the isocyanide source (a related van Leusen approach), p-toluenesulfinic acid is a common byproduct that can be difficult to remove.[7]
-
-
Side-Reaction Products:
-
Nitrile Byproducts: Ketone impurities in the aldehyde starting material can react with the isocyanide to form nitriles instead of the desired oxazole.[7]
-
Formamides: Hydrolysis of the isocyanide reagent, especially under moist conditions, can lead to formamide impurities.[7]
-
Alternative Ring Structures: Under certain conditions, side reactions can lead to the formation of other heterocyclic structures like oxazolidinones.[8]
-
Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my crude product?
Answer: TLC is an indispensable tool for monitoring reaction progress and developing a purification strategy.[8] For this compound, a standard mobile phase is a mixture of hexanes and ethyl acetate.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Start with a 3:1 or 4:1 mixture of Hexanes:Ethyl Acetate. This system generally provides good separation for moderately polar compounds.[9]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic oxazole product and 4-chlorobenzaldehyde are UV-active.
Interpreting the TLC Plate: A well-run TLC plate will help you identify the product and major impurities based on their relative polarities (Rƒ values).
| Compound | Expected Rƒ Value (Approx.) | Polarity | Notes |
| 4-chlorobenzaldehyde | Higher Rƒ (e.g., 0.6 - 0.7) | Less Polar | Travels further up the plate. |
| Product (Target Oxazole) | Medium Rƒ (e.g., 0.3 - 0.4) | Moderately Polar | This is your target spot. |
| Polar Byproducts | Lower Rƒ (e.g., 0.0 - 0.2) | More Polar | Stays near the baseline. |
Note: Rƒ values are illustrative and will vary based on the exact solvent ratio, temperature, and plate type.
Q3: What key signals in ¹H NMR spectroscopy indicate the presence of common impurities?
Answer: ¹H NMR is the definitive method for identifying and quantifying impurities. When analyzing your crude product in a solvent like CDCl₃, look for these characteristic signals.[10]
| Impurity | Key ¹H NMR Signal (CDCl₃, ~ppm) | Multiplicity | Notes |
| 4-chlorobenzaldehyde | ~9.9 - 10.0 ppm | Singlet (s) | Aldehyde proton, very distinct and downfield. |
| ~7.5 - 7.9 ppm | Two Doublets (d) | Aromatic protons. | |
| Ethyl isocyanoacetate | ~4.2 - 4.3 ppm | Quartet (q) | -OCH₂- protons. |
| ~1.3 - 1.4 ppm | Triplet (t) | -CH₃ protons. | |
| Diethyl Ether (common solvent) | ~3.48 ppm | Quartet (q) | -OCH₂- protons. |
| Ethyl Acetate (common solvent) | ~2.05 ppm | Singlet (s) | -COCH₃ protons.[11] |
The target product, this compound, will have characteristic signals for the ethyl ester group and the aromatic protons from the chlorophenyl ring, as well as a singlet for the oxazole proton.
Part 2: Troubleshooting Guides - Byproduct Removal
This section provides step-by-step solutions to common purification challenges.
Q4: My crude product is a persistent oil and won't solidify for recrystallization. What should I do?
Answer: Oiling out is a common problem when impurities prevent the formation of a crystal lattice. Here is a workflow to address this:
Figure 1. Decision workflow for oily crude products.
-
Solvent Trituration/Wash: Try stirring the oil vigorously with a cold, non-polar solvent in which the product is poorly soluble but the impurities are, such as cold hexanes or diethyl ether. This can wash away non-polar impurities like residual aldehyde, potentially inducing crystallization.
-
Co-evaporation: Dissolve the oil in a solvent like dichloromethane, add a higher-boiling aromatic solvent like toluene, and evaporate under reduced pressure. This can sometimes help to form a solid by removing trace volatile impurities and changing the solid-state morphology.
-
Short Silica Plug Filtration: If the oil is dark or contains baseline impurities on TLC, dissolve it in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with a slightly more polar solvent like 10% ethyl acetate in hexanes. This quick filtration can remove highly polar impurities that inhibit crystallization.[12]
-
If all else fails: Direct purification by column chromatography is the most reliable next step.
Q5: What is the most effective solvent system for recrystallization?
Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. For an ester-containing aromatic compound like this, solvent mixtures are often effective.[13][14]
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. This is often effective for moderately polar compounds.[15]
-
Ethyl Acetate/Hexanes: Dissolve the crude solid in hot ethyl acetate and add hexanes until turbidity persists. Re-heat to clarify and then cool slowly. This is an excellent general-purpose system for separating compounds of moderate polarity from less polar impurities.[13]
-
Isopropanol: This single-solvent system can be effective and is a good starting point if you prefer to avoid mixtures.
Q6: I need to use flash column chromatography. What is a good starting eluent system for effective separation?
Answer: Flash column chromatography is the most powerful method for purifying this compound. The key is choosing a mobile phase that provides good separation (ΔRƒ) between the product and its closest impurities.[16][17]
Workflow for Method Development:
Figure 2. Eluent optimization for flash chromatography.
Detailed Protocol for Flash Chromatography:
-
Develop the Eluent System: Based on your TLC analysis (see Q2 and Figure 2), select a solvent system where the product Rƒ is approximately 0.25-0.35. A common starting point that often works well is 3:2 or 3:1 hexanes:ethyl acetate .[9]
-
Prepare the Column: Dry-pack a silica gel column or use a pre-packed cartridge.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique generally provides superior resolution compared to injecting the sample as a liquid.
-
Run the Column: Elute the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Evaporate and Dry: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to remove any residual solvents.
References
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- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
- BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.
- Caspi, A., et al. (n.d.). Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. Caltech.
- Northrop, B. H. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- University of Colorado Boulder. (n.d.).
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- Knowledge UChicago. (n.d.).
- The Royal Society of Chemistry. (2019).
- Biotage. (2023).
- Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Wikipedia. (n.d.). Van Leusen reaction.
- Organic Letters. (2025).
- ChemicalBook. (n.d.).
- CP Lab Safety. (n.d.). Ethyl 5-(4-chlorophenyl)
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- YouTube. (2022). oxazole synthesis and reactions.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Unknown Source. (n.d.).
- Guidechem. (n.d.). Ethyl 5-(4-chlorophenyl)
- National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)
- Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
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- 17. chem.rochester.edu [chem.rochester.edu]
Preventing hydrolysis of the ester group in "Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge encountered during experimental work: the hydrolysis of the ethyl ester functional group. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound throughout your research endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower-than-expected yield of my target compound, this compound, after my reaction and workup. Could hydrolysis of the ester group be the culprit?
A1: Yes, a lower-than-expected yield is a primary indicator of unintended hydrolysis. The ester functional group in your molecule is susceptible to cleavage, particularly in the presence of water combined with acidic or basic conditions, which are common in many synthetic and purification procedures. This reaction converts your desired ethyl ester into the corresponding carboxylic acid, 5-(4-chlorophenyl)oxazole-4-carboxylic acid, and ethanol.[1]
Q2: How can I confirm that hydrolysis is occurring in my sample?
A2: The presence of the carboxylic acid byproduct can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the parent ester. You will observe a new, lower Rf spot corresponding to the acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, the appearance of a broad singlet, typically downfield, is characteristic of a carboxylic acid proton. The distinct quartet and triplet signals of the ethyl group will diminish in intensity relative to the aromatic signals.
-
Infrared (IR) Spectroscopy: The formation of the carboxylic acid will introduce a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which will overlap with C-H stretches.
-
High-Performance Liquid Chromatography (HPLC): An RP-HPLC method will show a new, earlier-eluting peak for the more polar carboxylic acid impurity. This technique is also excellent for quantifying the extent of degradation.
Q3: At what pH is the ester group of my compound most stable?
Q4: Does temperature play a significant role in the rate of hydrolysis?
A4: Absolutely. Like most chemical reactions, the rate of ester hydrolysis increases with temperature. If you are experiencing hydrolysis, conducting your workup and purification steps at reduced temperatures (e.g., using an ice bath for aqueous washes) can significantly slow down the degradation process.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section is designed to help you pinpoint the source of hydrolysis in your experimental workflow and provides actionable solutions.
Issue 1: Significant product loss is detected after aqueous workup.
-
Underlying Cause: The aqueous solutions used for washing and extraction, especially if acidic or basic, create an environment ripe for hydrolysis. The longer the contact time and the higher the temperature, the more significant the product loss.[1]
-
Solution:
-
Minimize Contact Time: Perform all aqueous extractions and washes as efficiently as possible. Avoid letting the biphasic mixture sit for extended periods.
-
Temperature Control: Conduct all aqueous workup steps at 0-5 °C using an ice bath. Use pre-chilled solutions for all washes.
-
Choice of Base: When neutralizing acid catalysts, use a mild, weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH). Add it slowly and carefully to control effervescence.[1]
-
Brine Wash: A final wash with cold, saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer and decrease the solubility of your ester in the aqueous phase.[1]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Issue 2: My compound appears to be degrading during column chromatography.
-
Underlying Cause: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of sensitive esters, especially if the solvent system contains protic solvents like methanol.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic, sterically hindered base like triethylamine (typically 0.5-1% v/v in your eluent).
-
Solvent Choice: If possible, opt for aprotic solvents for your chromatography. If a protic solvent like methanol is necessary, keep its concentration to a minimum.
-
Expedite Purification: Do not let the compound sit on the column for longer than necessary.
-
Issue 3: I am performing a reaction on another part of the molecule, but the ester is being cleaved.
-
Underlying Cause: The reagents or conditions for your desired transformation are too harsh for the ester group to tolerate. This is common in reactions requiring strong acids, strong bases, or certain nucleophiles.
-
Solution:
-
Milder Reagents: Investigate if milder reagents can achieve your desired transformation. For instance, if you are using a strong base, consider a sterically hindered, non-nucleophilic base.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the carboxylic acid functionality before introducing the ester. The choice of protecting group will depend on the subsequent reaction conditions it needs to withstand.
-
Mechanisms of Ester Hydrolysis
Understanding the mechanisms of hydrolysis is key to preventing it.
Acid-Catalyzed Hydrolysis
This is a reversible equilibrium process. The reaction is driven forward by using a large excess of water.
Caption: Acid-catalyzed ester hydrolysis workflow.
Base-Catalyzed Hydrolysis (Saponification)
This reaction is effectively irreversible because the final step is a highly favorable acid-base reaction, forming a resonance-stabilized carboxylate anion.
Caption: Base-catalyzed ester hydrolysis (saponification).
Experimental Protocols
Protocol 1: Workup Procedure to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-chilled.
-
Neutralization: Wash the organic layer with cold, saturated aqueous NaHCO₃ solution. Continue washing until CO₂ evolution ceases. This step neutralizes any acid catalyst.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl until the drying agent no longer clumps.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible.
Protocol 2: Storage of this compound
Proper storage is critical to prevent degradation over time.
-
Temperature: Store the compound at room temperature as recommended, away from direct heat sources.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Environment: Keep the container in a desiccator to ensure a dry environment.
Summary of Key Parameters for Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| pH | Maintain between 4 and 6. | Minimizes both acid and base-catalyzed hydrolysis rates. |
| Temperature | Keep below 5 °C during aqueous workup. | Slows the kinetics of the hydrolysis reaction. |
| Water Exposure | Use anhydrous solvents when possible and dry organic extracts thoroughly. | Water is a necessary reactant for hydrolysis. |
| Base for Neutralization | Use cold, saturated NaHCO₃ or other weak bases. | Avoids the rapid, irreversible saponification caused by strong bases. |
| Storage | Store in a cool, dry place under an inert atmosphere. | Prevents degradation from atmospheric moisture over time. |
By understanding the chemical vulnerabilities of the ester group in this compound and implementing these preventative and troubleshooting strategies, you can significantly improve your experimental outcomes and ensure the integrity of your valuable research compound.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
Sources
Technical Support Center: Scaling-Up Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. The information herein is structured in a practical question-and-answer format to directly address common issues, from reaction yield and purity to process safety and control.
Section 1: Synthesis Pathway and Core Challenges
The industrial synthesis of this compound typically follows a modified Hantzsch oxazole synthesis. The primary route involves the condensation reaction between 4-chlorobenzamide and ethyl 2-chloroacetoacetate.[1][2] While efficient at the lab scale, scaling this process introduces significant challenges related to mass and heat transfer, impurity control, and ensuring consistent product quality.[3]
The key to a successful scale-up lies in understanding and controlling the critical process parameters (CPPs) that influence reaction kinetics, side-product formation, and final product isolation.
Q1: What is the most common reaction mechanism for this synthesis, and what are its inherent scale-up risks?
A1: The most prevalent method is the reaction of 4-chlorobenzamide with ethyl 2-chloroacetoacetate. This is a type of Hantzsch oxazole synthesis, which proceeds via initial N-alkylation of the amide by the α-halo-β-ketoester, followed by cyclization and dehydration to form the oxazole ring.
The primary scale-up risks include:
-
Exothermic Reaction: The initial condensation and subsequent cyclization steps can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation significantly more challenging and increasing the risk of thermal runaway.[4][5][6][7]
-
Impurity Formation: Poor temperature control or localized "hot spots" due to inefficient mixing can promote side reactions, leading to a complex impurity profile that complicates purification.[8]
-
Reagent Addition: The rate of addition of reagents is critical. An uncontrolled addition can lead to a rapid exotherm or a buildup of unreacted intermediates.[9][10]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the scale-up process.
Q2: My reaction yield is consistently low or variable upon scale-up. What are the likely causes and how can I troubleshoot this?
A2: Low or inconsistent yields are a common scale-up challenge.[3][8] The issue often stems from one or more of the following factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is difficult. This can lead to localized areas of high reactant concentration and others where the reaction stalls, ultimately lowering the overall conversion.
-
Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the specific reactor geometry and reaction mass viscosity. Perform mixing studies if necessary.
-
-
Poor Temperature Control: As mentioned, inadequate heat removal can lead to the degradation of starting materials, intermediates, or the final product.[11]
-
Solution: Utilize a jacketed reactor with an automated temperature control unit. For highly exothermic reactions, consider controlling the addition rate of a key reagent to manage the rate of heat generation.
-
-
Purity of Starting Materials: Impurities in 4-chlorobenzamide or ethyl 2-chloroacetoacetate (such as the 4-chloro isomer) can introduce competing side reactions.[8][12]
-
Solution: Ensure all raw materials meet stringent purity specifications before use. Qualify suppliers and test incoming batches.
-
-
Atmospheric Moisture: Amide chemistry can be sensitive to moisture.
-
Solution: Ensure all solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon blanket).[8]
-
Below is a systematic workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for low yield.
Q3: I am observing a significant new impurity in my HPLC analysis after scaling up. How can I identify and mitigate it?
A3: The impurity profile often changes with scale.[3] At higher temperatures or longer reaction times, side reactions that were negligible at the lab scale can become significant.
| Potential Impurity / Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature. | Optimize mixing and reaction parameters (time, temp). Ensure correct stoichiometry. |
| Isomeric Oxazole | Formation of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate can occur, though it is generally less favored in this specific reaction. | Strict temperature control. This is often difficult to separate, so prevention is key. |
| Hydrolysis Products | Hydrolysis of the ester or amide functionality during reaction or aqueous workup. | Control pH during workup. Minimize contact time with aqueous layers. |
| Dimerization/Polymerization Products | Often caused by excessive temperature or presence of catalytic impurities. | Implement strict temperature control. Ensure reactor cleanliness. |
Identification Strategy:
-
In-Process Control (IPC): Use HPLC or UPLC to track the formation of the impurity over time. This helps determine if it's formed during the reaction or the workup.[13][14]
-
LC-MS Analysis: Obtain a mass spectrum of the impurity peak to determine its molecular weight. This provides crucial clues to its structure.
-
Forced Degradation: Subject the starting materials and final product to the reaction conditions (e.g., high temperature, acidic/basic conditions) to see if you can intentionally generate the impurity, which helps confirm its origin.
Q4: The final product "oils out" or is difficult to crystallize at a larger scale. What purification strategies can I employ?
A4: Crystallization is highly dependent on concentration, cooling rate, and purity. What works for 10 grams may fail for 10 kilograms.[3]
-
Solvent Screening: The ideal solvent system will fully dissolve the product at a high temperature but have very low solubility at a low temperature. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent/anti-solvent mixtures.[15]
-
Controlled Cooling Profile: Slow, controlled cooling is crucial for forming a stable crystal lattice. A crash-cool will often lead to oiling out or amorphous solid. Implement a programmed cooling ramp in your reactor.
-
Seeding: Introduce a small quantity of pure, crystalline product to the supersaturated solution to initiate crystallization. This is one of the most effective methods to control crystal form and prevent oiling.
-
Purity Check: An oily product is often an impure product. Ensure the purity of the material entering the crystallization step is sufficiently high (>95% is a good starting point). An impurity can act as a "crystal poison."
Section 3: FAQs for Process Optimization & Safety
Q5: What are the most Critical Process Parameters (CPPs) I should monitor and control during scale-up?
A5: Based on the chemistry, the following CPPs are vital for ensuring process robustness and product quality.[16]
| Parameter | Target Range (Typical) | Justification | Monitoring Method |
| Reaction Temperature | 70-90 °C | Controls reaction rate and minimizes side product formation. | Calibrated temperature probe in the reactor. |
| Reagent Addition Rate | Dosed over 1-2 hours | Manages the exothermic nature of the reaction to prevent thermal runaway.[7] | Calibrated dosing pump. |
| Agitation Speed | 100-300 RPM (Vessel Dependent) | Ensures homogeneity of temperature and reactant concentration. | Tachometer on the agitator motor. |
| Reaction Time / IPC | Until <1% starting material remains | Ensures maximum conversion and simplifies downstream purification. | In-process HPLC or UPLC analysis.[17] |
Q6: The reaction is exothermic. How do I properly assess and manage thermal safety?
A6: Thermal safety is the most critical consideration during scale-up.[18] A reaction that is easily managed in a round-bottom flask can become a serious hazard in a 100 L reactor.[4][5]
-
Reaction Calorimetry (RC1): Before any large-scale work, perform reaction calorimetry. This experiment measures the heat flow of the reaction in real-time, providing critical data on the total heat of reaction, maximum rate of heat evolution, and the adiabatic temperature rise (ΔTad).[18] A ΔTad greater than 50°C is often considered a high-risk process requiring significant engineering controls.[18]
-
Hazard Assessment: Evaluate the thermal stability of all starting materials, intermediates, and the final product using techniques like Differential Scanning Calorimetry (DSC).[6] This identifies decomposition temperatures, which must be well above your maximum operating temperature.
-
Engineering Controls:
-
Ensure the reactor's cooling system is capable of removing the heat generated at the maximum reaction rate.
-
Implement automated shutdown sequences if the temperature exceeds a defined safety limit.
-
Ensure the reactor is equipped with appropriate pressure relief devices (e.g., rupture discs, relief valves).
-
The workflow for thermal safety assessment is a non-negotiable step in process development.
Caption: Process safety assessment workflow.
Section 4: Experimental Protocols
Protocol: In-Process Control (IPC) by HPLC
This protocol provides a general method for monitoring the reaction progress. It should be validated for your specific system.
-
Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture. Immediately quench it in 10 mL of a known solvent (e.g., acetonitrile) to stop the reaction. Vortex thoroughly. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Integrate the peak areas for starting materials and the product. The reaction is considered complete when the peak area of the limiting starting material is <1% of the total peak area.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs.
- Pharmuni. (n.d.). In-Process Controls (IPC) in Drug Manufacturing.
- Willmot, J. (2020). Solving process safety and scale up.
- Global Center for Pharmaceutical Industry. (n.d.). In-Process Controls in Pharma: Ensuring Quality at Every Stage. Retrieved from Global Center for Pharmaceutical Industry.
- Pharma IQ. (n.d.). Glossary: In-Process Control.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- H.E.L Group. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- GovInfo. (1998). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients.
- Pharmaceutical Processing World. (2011). Safety Testing In Scale-Up.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Department of Chemistry.
- Slideshare. (n.d.). Oxazole.
- ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- ResearchGate. (2025). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- SciSpace. (1909). CCXXXII.—A new synthesis of oxazole derivatives.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds.
- Benchchem. (n.d.). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis.
- NIH. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Google Patents. (n.d.). CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate.
- ResearchGate. (2025). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from Journal of Pharmaceutical Chemistry.
- ResearchGate. (n.d.). (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- Wikipedia. (n.d.). Ethyl chloroacetate.
- ResearchGate. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from International Journal of Chemical and Physical Sciences.
- Guidechem. (n.d.). This compound 127919-28-2 wiki.
- ResearchGate. (2025). ChemInform Abstract: Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides.
- NIH. (n.d.). Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858.
- NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- BLDpharm. (n.d.). 2082-14-6|Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate.
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Sources
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- 12. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Analysis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support center for the analysis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities by High-Performance Liquid Chromatography (HPLC).
I. Troubleshooting Guide: Common HPLC Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Question 1: I'm observing significant peak tailing for the main analyte peak. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the back end of the peak is drawn out, is a common issue that can compromise resolution and accurate integration. The primary causes are typically secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.
Potential Causes & Solutions:
-
Silanol Interactions (Most Common): The stationary phase in C18 columns has residual silanol groups (-Si-OH) which are acidic. If your analyte has basic functional groups, it can interact with these silanols, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte.
-
Solution 2: Use a "Base-Deactivated" Column: Modern columns are often end-capped or use base-deactivated silica to shield these silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting serially diluted samples to find the optimal concentration.[1]
-
-
Column Void or Contamination: A void at the head of the column or contamination from previous samples can create alternative flow paths, causing peak distortion.
-
Solution 1: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (following the manufacturer's instructions) with a strong solvent.
-
Solution 2: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap particulates and strongly retained compounds, protecting the primary column.[2]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[2]
-
Solution: Ensure you are using tubing with the smallest possible internal diameter and length suitable for your HPLC system. This is especially critical for UHPLC systems.
-
Question 2: I see unexpected peaks in my chromatogram, including "ghost peaks" in my blank injections. What is happening?
Answer:
Unexpected or "ghost" peaks are frustrating as they can be mistaken for impurities. They are typically caused by carryover from previous injections or contamination in the mobile phase.
Potential Causes & Solutions:
-
Sample Carryover: The most common cause is residual sample from a previous injection remaining in the autosampler needle, injection valve, or tubing.
-
Solution 1: Optimize Needle Wash: Increase the volume and strength of the needle wash solvent in your autosampler settings. The ideal wash solvent should be stronger than the mobile phase and capable of fully dissolving your analyte (e.g., 100% Acetonitrile or a mix of Acetonitrile/Isopropanol).
-
Solution 2: Inject Blanks: After a high-concentration sample, run one or two blank injections (using your sample solvent) to flush the system before the next sample.
-
-
Mobile Phase Contamination: Ghost peaks can arise from contaminated solvents or additives, or from the degradation of the mobile phase itself.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepare your mobile phase daily. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter before use.[1]
-
-
Leachables from Vials/Caps: Plasticizers or other compounds can leach from low-quality vials or septa into your sample solvent.
-
Solution: Use certified, high-quality glass or polypropylene vials and PTFE-lined septa to minimize the risk of leachables.[3]
-
Question 3: Two impurity peaks are not well-separated from each other (poor resolution). How can I improve the separation?
Answer:
Resolution is a critical parameter in impurity analysis. Achieving baseline separation is essential for accurate quantitation.
Potential Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination is not optimal for separating the analytes.
-
Solution 1: Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., Acetonitrile) to your aqueous buffer. A shallow gradient or a lower percentage of organic solvent (isocratic) will increase retention times and often improve resolution.
-
Solution 2: Change the Organic Solvent: If you are using Acetonitrile, try Methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.
-
Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may be the issue. Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) which will offer different types of interactions.
-
-
Poor Column Efficiency: The column may be old or degraded, leading to broader peaks and reduced resolution.
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for addressing resolution issues.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
II. Frequently Asked Questions (FAQs)
What are the likely process-related impurities for this compound?
The potential process-related impurities are directly linked to its synthesis route. Common syntheses for oxazoles, such as the Robinson-Gabriel synthesis or variations of the van Leusen reaction, can result in specific impurities.[6][7]
-
Starting Materials: Unreacted starting materials are the most common impurities. For a typical synthesis, this could include p-chlorobenzaldehyde or an ethyl isocyanoacetate derivative.
-
Intermediates: Incomplete reaction can lead to the presence of stable intermediates.
-
By-products: Side reactions can generate structurally similar by-products. For instance, isomers or products from alternative cyclization pathways may be present.
The diagram below shows the logical relationship between the active pharmaceutical ingredient (API) and its potential impurities.
Caption: Relationship between the API and its potential process and degradation impurities.
How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. The key is to demonstrate that all potential degradation products are fully resolved from the main peak and from each other. This is achieved through forced degradation studies .[8][9]
Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate the likely degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature or heat gently (e.g., 60°C) for a specified time.
-
Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
Dilute to ~100 µg/mL.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for 24-48 hours.
-
Dissolve the stressed solid to prepare a solution of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) and visible light for a defined period, as specified by ICH Q1B guidelines.
-
Dissolve the stressed solid to prepare a solution of ~100 µg/mL.
-
-
Analysis: Analyze all stressed samples by your HPLC method, along with an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak.
What are the standard System Suitability Test (SST) parameters I should use?
System Suitability Tests (SST) are an integral part of any chromatographic analysis and are used to verify that the system is adequate for the intended analysis before running samples.[4] These parameters are typically defined in pharmacopeial chapters like USP <621>.[5][10]
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (USP <621>) |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. | N > 2000 |
| Relative Standard Deviation (%RSD) | Measures the precision of replicate injections (area and retention time). | For n≥5 injections, %RSD ≤ 2.0% |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest impurity. |
| Signal-to-Noise Ratio (S/N) | Ensures adequate detection sensitivity for the limit of quantitation (LOQ). | S/N ≥ 10 for the LOQ standard. |
Note: These criteria can be adjusted based on the specific method validation and regulatory requirements.
What are the regulatory guidelines for controlling impurities?
The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2): Impurities in New Drug Substances provides a framework for classifying, identifying, and qualifying impurities.[11][12][13]
The guidelines establish three key thresholds based on the Maximum Daily Dose (MDD) of the drug substance:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.[14]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[12]
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Understanding these thresholds is crucial for setting appropriate specifications for your drug substance.[14][15]
References
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- <621> Chromatography. BioGlobaX.
- Are You Sure You Understand USP <621>?. LCGC International.
- Force degradation study of compound A3. ResearchGate.
- Forced Degradation – A Review.
- Forced Degradation Studies. MedCrave online.
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. JOCPR.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- This compound. AKSci.
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate. Sigma-Aldrich.
- This compound 127919-28-2 wiki. Guidechem.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
- Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate. BLDpharm.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- Synthesis and Reactions of Oxazoles. ResearchGate.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.
- Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. CymitQuimica.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR.
Sources
- 1. youtube.com [youtube.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. usp.org [usp.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. agilent.com [agilent.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jpionline.org [jpionline.org]
Technical Support Center: Degradation Pathways of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies of its degradation pathways. The information herein is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your stability studies.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a core oxazole structure. The stability of this molecule is a critical parameter in its development as a potential therapeutic agent. Understanding its degradation pathways is essential for determining its shelf-life, identifying suitable storage conditions, and ensuring the safety and efficacy of any resulting drug product. The molecule possesses several reactive sites susceptible to degradation under stress conditions, primarily the ethyl ester group and the oxazole ring itself. This guide will walk you through the investigation of these degradation pathways.
Part 1: Troubleshooting Guides
This section addresses common problems encountered during the forced degradation studies of this compound.
Scenario 1: Inconsistent or Incomplete Degradation in Hydrolytic Studies
Question: "I am performing acid and base hydrolysis on this compound, but I'm seeing either very slow degradation or highly variable results between experiments. What could be the cause?"
Answer:
Inconsistent hydrolytic degradation can stem from several factors related to both the compound's intrinsic properties and the experimental setup. Let's break down the potential causes and solutions.
-
Scientific Rationale: The primary target for hydrolysis is the ethyl ester at the C4 position, which will yield the corresponding carboxylic acid (Degradant 1). However, the oxazole ring itself can also undergo cleavage under more strenuous acidic or basic conditions. The rate of these reactions is highly dependent on pH, temperature, and solvent composition. Oxazole rings are known to be susceptible to ring cleavage under both acidic and basic conditions[1].
-
Troubleshooting Steps:
-
Verify pH and Buffer Strength: Ensure the pH of your acidic and basic solutions is accurate and maintained throughout the experiment. For basic hydrolysis, the use of a co-solvent like methanol or acetonitrile may be necessary due to the limited aqueous solubility of the parent compound.
-
Optimize Temperature: If degradation is too slow at room temperature, consider increasing the temperature. A common starting point is 60-80°C. Be aware that higher temperatures can promote secondary degradation pathways.
-
Co-solvent Percentage: The percentage of organic co-solvent can significantly impact the reaction rate. A higher percentage of water will favor hydrolysis. Start with a 50:50 mixture of aqueous acid/base and an organic solvent and adjust as needed.
-
Monitor Reaction Over Time: Take time points (e.g., 0, 2, 4, 8, 24 hours) to understand the kinetics of the degradation. This will help you determine the optimal reaction time to achieve the desired level of degradation (typically 10-30%).
-
-
Expected Outcome: Under mild basic conditions (e.g., 0.1 N NaOH), the primary degradation product should be the saponified carboxylic acid. Under more forceful acidic (e.g., 0.1 N HCl, heated) or basic conditions, you may observe cleavage of the oxazole ring.
Scenario 2: Appearance of Unexpected Peaks in Photostability Studies
Question: "During my photostability testing of this compound, I'm observing multiple, unexpected peaks in my HPLC chromatogram. How can I identify these and what might they be?"
Answer:
The appearance of multiple peaks in photostability studies is common for aromatic and heterocyclic compounds like oxazoles. These compounds can undergo complex photochemical reactions.
-
Scientific Rationale: Oxazole rings are known to be sensitive to photolysis, often involving reaction with singlet oxygen.[2][3] This can lead to a [4+2] cycloaddition reaction, forming an unstable endoperoxide intermediate that can rearrange into various products, including triamides.[3][4] The presence of the chlorophenyl ring also introduces the possibility of photo-cleavage of the C-Cl bond, though this is generally less likely under standard photostability conditions.
-
Troubleshooting & Identification Workflow:
-
Control Experiments: Ensure you have a dark control (sample protected from light but otherwise treated identically) to confirm that the degradation is indeed light-induced.
-
LC-MS/MS Analysis: The most effective way to identify unknown photoproducts is through liquid chromatography-mass spectrometry (LC-MS/MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants, and fragmentation patterns (MS/MS) can help elucidate their structures.
-
Forced Oxidation as a Comparison: Run a forced oxidation study (e.g., with 3% H₂O₂) in parallel. Some photo-oxidative pathways can produce similar degradants to chemical oxidation, aiding in identification.
-
-
Plausible Photodegradation Products:
-
Products resulting from the oxidative cleavage of the oxazole ring.
-
Isomeric rearrangement products formed from photochemical transformations of the oxazole ring.[2]
-
Scenario 3: Poor Mass Balance in Forced Degradation Studies
Question: "After conducting forced degradation studies (hydrolytic, oxidative, and photolytic), I'm struggling to achieve good mass balance. The sum of the parent compound and all observed degradants is significantly less than 100%. Where could the missing mass be?"
Answer:
Poor mass balance is a critical issue that can undermine the validity of a stability study. It suggests that not all degradation products are being accounted for.
-
Scientific Rationale: The "missing" mass can be attributed to several possibilities:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to small, non-aromatic fragments that do not have a chromophore and are therefore not detected by a standard UV detector.
-
Formation of Volatile Degradants: Small molecules formed during degradation may be lost to the headspace.
-
Formation of Insoluble Degradants (Precipitates): Polymeric or highly non-polar degradants may precipitate out of solution and not be injected into the analytical system.
-
Adsorption to Container Surfaces: Both the parent compound and its degradants can adsorb to the walls of the container, especially if using plastic vials.
-
-
Troubleshooting Steps:
-
Use a Mass-Sensitive Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector. A mass spectrometer is also an excellent tool for this purpose.
-
Inspect Samples for Precipitates: Visually inspect your stressed samples for any cloudiness or solid particles. If present, attempt to dissolve the precipitate in a stronger organic solvent and analyze the resulting solution.
-
Use Glassware: Whenever possible, use inert glass vials (e.g., silanized glass) to minimize adsorption.
-
Check for Volatiles: While more complex, headspace gas chromatography (GC) can be used to analyze for volatile degradation products if their formation is suspected.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should expect for this compound?
A1: Based on its chemical structure, you should investigate the following pathways:
-
Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form 5-(4-chlorophenyl)oxazole-4-carboxylic acid. Under harsher conditions, the oxazole ring itself may cleave.
-
Oxidation: The oxazole ring is prone to oxidative cleavage.[2] The electron-rich nature of the ring makes it a target for oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to ring cleavage and rearrangement products.[2][3][5]
-
Thermal Degradation: While oxazoles are generally thermally stable, prolonged exposure to high heat can lead to decomposition.[2]
Q2: What are the recommended forced degradation conditions for this compound?
A2: The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[6] Here are recommended starting conditions for this compound:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 48 hours |
| Photolytic | ICH Option 2 (UV/Vis) | Ambient | As per ICH Q1B |
Q3: How do I develop a stability-indicating HPLC method for this compound and its degradants?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.
-
Column Choice: A C18 column is a good starting point for reversed-phase HPLC.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5 for maximum stability of the parent compound) and an organic solvent (acetonitrile or methanol) is recommended to resolve peaks with different polarities.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for each peak, helping to assess peak purity and aiding in the identification of degradants.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
Q4: What is the most likely first step in the metabolic degradation of this compound?
A4: In vivo, the first metabolic reaction is very likely the hydrolysis of the ethyl ester by esterase enzymes to form the corresponding carboxylic acid.[7] This is a common metabolic pathway for ester-containing drugs. The resulting carboxylic acid may then undergo further biotransformation, such as glucuronidation.[7]
Part 3: Visualizations and Protocols
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound under hydrolytic, oxidative, and photolytic stress.
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Forced Degradation
This workflow outlines the key steps in performing a forced degradation study.
Caption: General experimental workflow for forced degradation studies.
Detailed Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with PDA and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the diluent (50:50 acetonitrile:water).
-
Acid Hydrolysis: Use 0.2 M HCl as the stressor to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Use 0.2 M NaOH as the stressor to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Use 6% H₂O₂ as the stressor to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be placed in the same chamber, wrapped in aluminum foil.
-
-
Time Points and Neutralization: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC system.
-
Neutralize the acid sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the base sample with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples (including controls and time-zero samples) using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative percentage of each degradation product.
-
Calculate the mass balance for each stress condition.
-
Use the PDA detector to check for peak purity.
-
Use the MS detector to obtain molecular weights of the degradation products.
-
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.
- Qian, K., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2791-2799.
- Torii, M., et al. (1987). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Drug Metabolism and Disposition, 15(2), 262-266.
- Al-Nu'airat, J., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668.
- Frolova, M. A., et al. (2021). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113204.
- Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023). MDPI.
- Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. (2020). ResearchGate.
- Force degradation study of compound A3. (n.d.). ResearchGate.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate for Long-Term Storage
Welcome to the technical support center for "Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" (CAS No. 127919-28-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges and questions regarding its storage and handling through detailed troubleshooting guides and frequently asked questions.
I. Troubleshooting Guide: Diagnosing and Resolving Storage Issues
This section provides a structured approach to identifying and mitigating common degradation issues encountered during the storage of this compound.
Issue 1: Observed Discoloration or Change in Physical Appearance
Question: My once white, crystalline solid sample of this compound has developed a yellowish tint and appears clumpy. What could be the cause, and how can I prevent this?
Answer:
Discoloration and changes in the physical state are primary indicators of chemical degradation. The likely culprits are hydrolysis and/or photodegradation.
Root Cause Analysis and Solutions:
-
Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base catalysts.[3][4][5] This reaction cleaves the ester bond, yielding 5-(4-chlorophenyl)oxazole-4-carboxylic acid and ethanol.[6] The resulting carboxylic acid can alter the crystalline structure and appearance of the compound.
-
Preventative Measures:
-
Moisture Control: Always handle and store the compound in a dry environment. A desiccator or a glove box with a controlled atmosphere is highly recommended.
-
Inert Atmosphere: For long-term storage, sealing the compound under an inert gas like argon or nitrogen can displace moisture and oxygen, further preventing degradation.
-
pH Neutrality: Ensure all storage vials and equipment are free from acidic or basic residues.
-
-
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[7] The energy from light can induce reactions that lead to the formation of colored impurities.
-
Preventative Measures:
-
Light Protection: Store the compound in amber-colored vials or wrap the container with aluminum foil to block light.
-
Storage Location: Keep the compound in a dark cabinet or drawer, away from direct sunlight or strong laboratory lighting.[8]
-
-
Corrective Action for a Compromised Sample:
If you suspect degradation, it is crucial to re-purify the compound before use. This can typically be achieved through recrystallization or column chromatography. The purity should then be confirmed using analytical techniques such as HPLC, NMR, or mass spectrometry.[9][10][11]
Issue 2: Inconsistent Experimental Results or Loss of Potency
Question: I'm observing a decrease in the efficacy of my compound in biological assays compared to previous batches. Could this be a storage issue?
Answer:
Yes, a decline in biological activity is a strong indication of chemical degradation. The primary degradation pathway affecting potency is likely the hydrolysis of the ethyl ester group.
Root Cause Analysis and Solutions:
-
Ester Hydrolysis: The conversion of the ethyl ester to a carboxylic acid significantly alters the molecule's polarity, size, and ability to interact with its biological target, often leading to a partial or complete loss of activity.[12]
-
Verification of Integrity: Before conducting sensitive experiments, it is advisable to run a quick purity check on your stored compound. Thin Layer Chromatography (TLC) against a new or certified standard can be an effective and rapid method. A more quantitative assessment can be made using RP-HPLC.[13]
-
Best Practices for Use: When preparing stock solutions, use anhydrous solvents and store them at low temperatures (as detailed below) for short periods. Avoid repeated freeze-thaw cycles, which can introduce moisture.
-
Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for degradation of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the optimal storage and handling of this compound.
1. What are the ideal temperature conditions for long-term storage?
While some suppliers suggest room temperature storage for short periods[1], for long-term stability, it is recommended to store the solid compound at 2-8°C. Lower temperatures slow down the rate of potential degradation reactions. For solutions, storage at -20°C is advisable.
2. What type of container should I use for storage?
For solid samples, use tightly sealed glass vials, preferably amber-colored to protect from light. For solutions, use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
3. How can I assess the purity of my stored compound?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method for detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of degradation products, such as the carboxylic acid resulting from hydrolysis.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products.[9][10]
4. Is this compound sensitive to air?
While the primary sensitivities are to moisture and light, prolonged exposure to air can lead to oxidative degradation, although this is generally a slower process for this class of compounds. Storing under an inert atmosphere (argon or nitrogen) is the best practice to mitigate this.
5. What are the main degradation products I should be aware of?
The most common degradation product is 5-(4-chlorophenyl)oxazole-4-carboxylic acid, formed via hydrolysis of the ethyl ester. Other potential, though less common, degradation pathways could involve the oxazole ring, especially under harsh acidic or basic conditions or upon prolonged exposure to high-energy light.[14]
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Solid, Long-term) | Slows down degradation kinetics. |
| -20°C (In Solution) | Minimizes degradation in solution. | |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light | Protect from light (Amber vial) | Prevents photodegradation. |
| Container | Tightly sealed glass vial | Prevents moisture ingress. |
Protocol: Stability Assessment via RP-HPLC
This protocol provides a general method to assess the stability of your compound over time.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of a new, high-purity batch of this compound.
-
Dissolve in an appropriate solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). This will be your time-zero standard.
-
-
Preparation of Sample Solution:
-
Prepare a solution of your stored compound at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be a 50:50 mixture.[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy, likely around 250-300 nm).[9]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the time-zero standard to establish the retention time and peak area of the pure compound.
-
Inject the sample solution from your stored material.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area relative to the total peak area indicates degradation. The percentage purity can be calculated based on the relative peak areas.
-
References
- Chemguide. (n.d.). Hydrolysis of Esters.
- Iwasaki, K., Uesugi, T., & Nakai, Y. (1987). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Drug Metabolism and Disposition, 15(2), 262–266.
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- Wikipedia. (2023). Ester hydrolysis.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- De Combarieu, E., et al. (2004). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. ResearchGate.
- YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate.
- ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
- Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
- Ilam University of Medical Sciences. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
- NY.Gov. (2016). Chemical Storage and Handling Recommendations.
- University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials.
- Olaru, O. T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- ZORA. (2022). Photostable Platinated Bacteriochlorins as Potent Photodynamic Agents.
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC.
- ResearchGate. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis.
- Hori, T., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics.
- ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. (2008). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its degradation products. Pharmacia.
- Khokhlov, A. L., et al. (2021). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
- Molecules. (2012). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
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Technical Support Center: Strategies for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Assay Success
Prepared by: Your Senior Application Scientist
Welcome to the dedicated support guide for handling Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. Based on its structure, this compound is predicted to be highly lipophilic and possess low aqueous solubility, a common challenge in drug discovery that can lead to inconsistent data and assay artifacts. This guide provides expert-driven solutions and in-depth protocols to help you navigate these challenges effectively.
Frequently Asked Questions & Troubleshooting
Here we address common issues encountered when working with poorly soluble compounds like this compound.
Q1: My initial attempts to dissolve the compound directly in assay buffer failed. What should be my first step?
A1: Direct dissolution of a lipophilic compound in aqueous buffer is rarely successful. The standard industry practice is to first create a high-concentration stock solution in a strong organic solvent and then perform serial dilutions.
-
The Rationale: The guiding principle is "like dissolves like." this compound, being a nonpolar molecule, requires a nonpolar organic solvent to break apart its crystal lattice and solvate it effectively. The goal is to create a concentrated, stable stock that can be diluted into your aqueous assay buffer.
-
Recommended First-Line Solvent: 100% Dimethyl Sulfoxide (DMSO) is the universal starting point for initial solubility tests. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds. Prepare a high-concentration stock, for instance, at 10 mM or 20 mM.
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is a classic problem known as "compound crashing." It occurs because when you dilute the DMSO stock into the aqueous buffer, the solvent environment rapidly becomes polar. The compound can no longer stay dissolved and precipitates out.
Troubleshooting Workflow:
-
Lower the Final DMSO Concentration: The most common cause is too high a final concentration of DMSO in the assay well. Most cell-based assays can tolerate up to 0.5% DMSO, while some biochemical assays might tolerate up to 1-2%. Check your dilution scheme. If you are adding 2 µL of a DMSO stock to 100 µL of buffer, your final DMSO concentration is already ~2%.
-
Reduce the Final Compound Concentration: You may be exceeding the compound's maximum soluble concentration in the final assay buffer, regardless of the DMSO percentage. Try testing a lower concentration range.
-
Employ a "Pre-dilution" or "Intermediate Dilution" Strategy: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution series in a buffer that contains a lower percentage of DMSO or other solubilizing agents. This creates a more gradual transition from a nonpolar to a polar environment.
Workflow for Optimizing Compound Delivery
This workflow provides a systematic approach to avoid compound precipitation.
Caption: Decision workflow for handling poorly soluble compounds.
Q3: My compound still precipitates even at low concentrations. Are there other solvents or additives I can use?
A3: Yes. If DMSO alone is insufficient, you may need to explore co-solvents or solubility-enhancing excipients. However, you must validate the compatibility of these additives with your specific assay, as they can interfere with proteins or cell membranes.
-
Co-solvents: Solvents like ethanol, isopropanol, or polyethylene glycol (PEG-400) can sometimes be used in combination with DMSO and water.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution. Common examples include Tween-20, Tween-80, and Pluronic F-68. They are typically used at very low concentrations (e.g., 0.01% - 0.1%).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the drug molecule, increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Important: Always run a "vehicle control" in your experiment. This control should contain the same concentration of all solvents and additives as your test wells but without the compound. This is critical to ensure that the vehicle itself is not causing an effect.
Q4: How do I choose the right solubilizing agent for my assay?
A4: The choice depends heavily on the assay type.
| Assay Type | Recommended Agents | Considerations & Rationale |
| Biochemical Assays | DMSO, Tween-20/80 | These are generally well-tolerated by purified proteins. Surfactants can sometimes denature enzymes at higher concentrations, so a concentration-response curve for the vehicle is recommended. |
| Cell-Based Assays | DMSO (≤0.5%), Pluronic F-68, HP-β-CD | Cell membranes are sensitive. High concentrations of organic solvents or harsh detergents can cause cytotoxicity, leading to false-positive results. Pluronic F-68 and cyclodextrins are generally considered more biocompatible. |
| Protein Crystallography | Isopropanol, PEG | Solubility is paramount for crystallization. These solvents are common components of crystallization screens. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.
-
Add Compound: Carefully add approximately 1-5 mg of this compound to the vial and record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:
-
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
(Assuming the molecular weight of this compound is 265.69 g/mol )
-
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO.
-
Mixing: Vortex vigorously for 2-5 minutes. If dissolution is slow, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex well.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol allows you to determine the concentration at which your compound precipitates in a specific buffer.
Technical Support Center: Monitoring the Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate by TLC
Welcome to the technical support center for the synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise to confidently interpret your TLC results and make informed decisions throughout your synthesis.
A Brief Overview of the Synthesis
The synthesis of this compound is a key step in the preparation of various biologically active compounds. A common and effective method for constructing the oxazole ring is the Van Leusen oxazole synthesis.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6][7]
Given the aromatic nature of the starting materials and the product, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction's progress. It allows for rapid, qualitative analysis of the reaction mixture, helping to determine the consumption of starting materials, the formation of the product, and the emergence of any byproducts.[8]
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter while monitoring the synthesis of this compound by TLC.
Question 1: My starting material spot remains intense, and the product spot is faint, even after the recommended reaction time. What could be the issue?
Answer: This observation suggests that the reaction is proceeding slowly or has stalled. Several factors could be at play:
-
Low Reaction Temperature: Ensure your reaction is maintained at the optimal temperature as specified in your protocol. A slight deviation can significantly impact the reaction rate.
-
Reagent Purity: The purity of your starting materials, especially the aldehyde and TosMIC (in the case of a Van Leusen synthesis), is crucial. Impurities can inhibit the reaction.[3][9] Consider purifying your starting materials if their quality is uncertain.
-
Base Strength/Concentration: In base-catalyzed reactions like the Van Leusen synthesis, the choice and concentration of the base are critical.[1][2] Ensure the base is fresh and added in the correct stoichiometric amount.
-
Catalyst Deactivation: If your synthesis involves a catalyst, it may have deactivated. Consider adding a fresh batch of the catalyst.
Question 2: I'm observing multiple new spots on my TLC plate in addition to the expected product spot. What do these extra spots signify?
Answer: The appearance of multiple spots indicates the formation of side products or the degradation of your starting materials or product.
-
Side Reactions: Oxazole syntheses can sometimes yield byproducts. For instance, in the Robinson-Gabriel synthesis, incomplete cyclization or alternative dehydration pathways can lead to impurities.[10]
-
Decomposition: The starting materials or the desired product might be unstable under the reaction conditions, leading to decomposition. This can be exacerbated by prolonged reaction times or excessive temperatures.
-
Identify the Spots: To understand the nature of these extra spots, try running TLCs of your starting materials individually. This will help you differentiate between unreacted starting materials and new products.
Question 3: All the spots on my TLC plate are streaking. How can I resolve this?
Answer: Streaking on a TLC plate is a common issue that can obscure the results. Here are the primary causes and their solutions:
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[11] Prepare a more dilute solution of your reaction mixture for spotting.
-
Inappropriate Solvent System: If your compounds are highly polar, they may streak. Try a more polar solvent system to improve migration and spot shape.[12]
-
Acidic or Basic Compounds: The presence of acidic or basic functionalities in your molecules can cause interactions with the silica gel, leading to streaking.[13] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent can often resolve this issue.[12]
Question 4: My spots are not moving from the baseline (Rf = 0). What does this mean?
Answer: If your spots remain at the origin, your developing solvent is not polar enough to move the compounds up the stationary phase.
-
Increase Solvent Polarity: To increase the polarity of your mobile phase, you can increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane-ethyl acetate system).[12]
Question 5: All my spots have moved to the solvent front (Rf ≈ 1). How can I fix this?
Answer: This indicates that your developing solvent is too polar, causing all components to travel with the solvent front.
-
Decrease Solvent Polarity: To resolve this, you need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane-ethyl acetate system).[12]
Question 6: I don't see any spots on my TLC plate after development and visualization. What went wrong?
Answer: The absence of spots can be due to several reasons:
-
Insufficient Sample Concentration: Your sample may be too dilute to be detected.[11] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.
-
Improper Visualization Technique: The compounds may not be visible under the visualization method you are using. Since this compound contains an aromatic ring, it should be UV active.[14][15] If you are using a UV lamp and still see nothing, consider using a chemical stain like potassium permanganate or iodine vapor.[16][17]
-
Sample Volatility: While less likely with this specific compound, highly volatile substances can evaporate from the TLC plate before or during development.[12]
Frequently Asked Questions (FAQs)
What is a good starting solvent system for the TLC analysis of this reaction?
A good starting point for developing a TLC solvent system for this synthesis is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexane:ethyl acetate is often a reasonable starting point. You can then adjust the ratio to achieve optimal separation.
How do I calculate the Retention Factor (Rf) and why is it important?
The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. Monitoring the change in Rf values helps in tracking the progress of the reaction.
What are the expected Rf values for the starting materials and the product?
The exact Rf values will depend on the specific TLC plate and solvent system used. However, you can expect the following trend in polarity:
| Compound | Expected Relative Polarity | Expected Relative Rf Value |
| Aldehyde Starting Material | More Polar | Lower |
| TosMIC | More Polar | Lower |
| This compound (Product) | Less Polar | Higher |
Generally, the product, being a more conjugated and less polar molecule than the starting materials, will have a higher Rf value.
How can I confirm that a new spot on the TLC is my desired product?
While TLC provides strong evidence, it is not definitive proof of identity. To confirm that a new spot is your product, you can:
-
Co-spotting: If you have a reference sample of the product, you can spot it on the same TLC plate alongside your reaction mixture and a "co-spot" (a spot of the reaction mixture on top of the reference sample). If the new spot in your reaction mixture has the same Rf as the reference and the co-spot appears as a single, merged spot, it is highly likely to be your product.
-
Spectroscopic Analysis: The most definitive way to confirm the identity of your product is to isolate it and analyze it using techniques like NMR, IR, and Mass Spectrometry.
Can TLC be used to determine the purity of my final product?
TLC is an excellent tool for assessing the purity of your final product. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.
What are some common visualization techniques for oxazole derivatives?
-
UV Light (254 nm): As oxazoles are aromatic, they typically absorb UV light and will appear as dark spots on a fluorescent TLC plate.[14][18] This is a non-destructive method.
-
Iodine Vapor: Exposing the TLC plate to iodine vapor will cause most organic compounds, including oxazoles, to appear as brown spots.[16][17] This method is semi-destructive as the spots will fade over time.
-
Potassium Permanganate Stain: This is a destructive visualization method where the TLC plate is dipped in a solution of potassium permanganate. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[16]
Experimental Protocol: TLC Monitoring of the Synthesis
-
Prepare the TLC Chamber: Pour your chosen developing solvent (e.g., 7:3 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
Using a capillary tube, spot your aldehyde starting material on the left of the baseline.
-
Spot your other starting material (e.g., TosMIC) to the right of the first spot.
-
In the center, spot your reaction mixture.
-
On the right, create a "co-spot" by spotting the reaction mixture and both starting materials on top of each other.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Interpret the Results: Analyze the TLC plate to observe the disappearance of the starting material spots and the appearance of the product spot in the reaction mixture lane. Calculate the Rf values for all spots.
Visualization of the TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Wikipedia. Robinson–Gabriel synthesis.
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
- NROChemistry. Van Leusen Reaction.
- SynArchive. Robinson-Gabriel Synthesis.
- PMC - PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Wikipedia. Van Leusen reaction.
- Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC).
- ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
- University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.
- D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products.
- Chemistry LibreTexts. Thin Layer Chromatography.
- ChemBAM. TLC troubleshooting.
- ResearchGate. What reagent to use for visualization of isoxazole on TLC.
- ACS Publications. Synthesis and Screening of New[3][5][6]Oxadiazole,[1][3][5]Triazole, and[1][3][5]Triazolo[4,3-b][1][3][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).
- TLC Visualization Methods. TLC VISUALIZATION SOLUTIONS.
- The Royal Society of Chemistry. An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters.
- Chemistry LibreTexts. 5.7: Visualizing TLC Plates.
- Scribd. TLC Visualization Techniques.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
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- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 8. chemscene.com [chemscene.com]
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"Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate" purification from unreacted starting materials
Welcome to the dedicated technical support guide for the purification of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS 127919-28-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable oxazole building block from unreacted starting materials and reaction byproducts. Here, we synthesize technical protocols with field-proven insights to streamline your purification workflow and maximize the yield and purity of your target compound.
Section 1: Understanding the Context: Synthesis and Common Impurities
Effective purification begins with understanding the reaction itself. The synthesis of this compound often proceeds via a condensation reaction. A prevalent method is a variation of the van Leusen reaction, which involves the reaction of an aldehyde with an isocyanoacetate derivative.
A Likely Synthetic Route:
The reaction typically involves the base-mediated condensation of 4-chlorobenzaldehyde with ethyl isocyanoacetate .
-
Starting Material 1 (SM1): 4-chlorobenzaldehyde - A crystalline solid with moderate polarity.
-
Starting Material 2 (SM2): Ethyl isocyanoacetate - A pungent, relatively polar oil that can be prone to polymerization or hydrolysis.[1][2]
-
Product (P): this compound - A solid, moderately polar compound.[3]
This context is critical because the primary purification challenge is the separation of the product from unreacted SM1 and SM2, as well as byproducts derived from SM2.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows a significant amount of unreacted 4-chlorobenzaldehyde on the TLC and NMR. What is the most efficient removal strategy?
Answer: Unreacted 4-chlorobenzaldehyde is a common impurity. Due to its moderate polarity, it can sometimes co-elute with the desired product in non-optimized chromatographic systems. The most effective strategies are a bisulfite wash during workup or careful column chromatography.
Detailed Explanation & Protocol:
The aldehyde functional group reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can be easily removed by extraction.
Aqueous Workup Protocol: Bisulfite Wash
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel for 2-3 minutes. A white precipitate may form at the interface.
-
Separate the layers. The aqueous layer now contains the bisulfite adduct of the aldehyde.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze a sample by TLC or ¹H NMR to confirm the removal of the aldehyde.
Q2: After purification, my product is a low-melting solid or oil, and the NMR shows broad peaks. What could be the issue?
Answer: This issue often points to the presence of oligomeric or polymeric byproducts derived from the ethyl isocyanoacetate starting material, which can be notoriously unstable.
Expert Insight:
Ethyl isocyanoacetate can self-condense, especially in the presence of base or upon prolonged heating, to form complex, often greasy and difficult-to-characterize mixtures. These impurities are typically more polar than the desired product.
Purification Strategy:
-
Column Chromatography: A carefully run gradient column chromatography is usually effective. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. The less polar product should elute before the high-polarity polymeric byproducts.
-
Trituration/Recrystallization: If the product is solid, trituration can be very effective. Stir the crude solid in a solvent in which the product has minimal solubility but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). The purified solid can then be collected by filtration.
Q3: My product yield is low after column chromatography, and I see a streak of decomposition on my TLC plate. Is the compound unstable on silica gel?
Answer: Yes, some oxazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4][5] The ester functionality can also be susceptible to hydrolysis if the silica is wet or if acidic/basic conditions are used.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing the column slurry in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), typically 0.5-1% by volume.[6]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Perform the chromatography as quickly as possible ("flash" chromatography) and avoid letting the product sit on the column for an extended period.
-
Reversed-Phase Chromatography: For highly sensitive compounds, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be an excellent alternative.[7]
Q4: What is a reliable starting point for developing a recrystallization protocol to achieve high purity?
Answer: A mixed-solvent system is often ideal for recrystallization when a single perfect solvent cannot be found. For this compound, a system combining a solvent in which it is highly soluble with one in which it is poorly soluble is recommended.
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of your semi-purified material in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Heat the soluble samples to boiling and then allow them to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
A good starting system for this molecule is Ethanol/Water or Ethyl Acetate/Hexane .
Step-by-Step Recrystallization Protocol (Ethanol/Water Example):
-
Dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.
-
While the solution is still hot, add water dropwise until a persistent cloudiness (turbidity) appears.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Section 3: Visualization of Purification Workflow
The general workflow for isolating a pure product after the reaction is complete can be visualized as a decision-making process.
Sources
- 1. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Oxazole-Based Anticancer Agents: Profiling Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Against Key Therapeutic Scaffolds
The 1,3-oxazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1][2] Its unique structural features, including the presence of both oxygen and nitrogen atoms, facilitate a variety of non-covalent interactions with biological targets like enzymes and receptors, making it a cornerstone for the development of novel therapeutic agents.[3] Within the realm of oncology, oxazole derivatives have emerged as promising candidates, demonstrating efficacy against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through a multitude of mechanisms.[4][5] These mechanisms are extensive, ranging from the inhibition of tubulin polymerization and protein kinases to the disruption of DNA integrity and key signaling pathways like STAT3.[6][7]
This guide provides an in-depth comparative analysis of a specific synthetic derivative, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, positioned against other significant oxazole-based anticancer agents. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported overview of the structure-activity relationships, mechanisms of action, and experimental validation underpinning this potent class of compounds.
Lead Compound Profile: this compound
While extensive biological data for this compound (CAS Number: 127919-28-2) is not widely published in peer-reviewed literature, we can infer its potential anticancer properties through the analysis of its structural motifs and comparison with closely related, well-characterized analogs.[8][9]
The core structure consists of a 2,4,5-trisubstituted oxazole ring. Key features include:
-
5-(4-chlorophenyl) group: The presence of a halogenated phenyl ring at position 5 is a common feature in many potent anticancer agents. The chlorine atom can modulate the molecule's lipophilicity, metabolic stability, and electronic properties, potentially enhancing binding affinity to target proteins through halogen bonding or other hydrophobic interactions.
-
4-carboxylate group: The ethyl carboxylate moiety at position 4 acts as an electron-withdrawing group, influencing the overall electronic distribution of the oxazole ring. This group can also serve as a hydrogen bond acceptor, contributing to target engagement.
A study on structurally similar 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates revealed that these compounds can exhibit a broad range of cytotoxic activity against human cancer cells.[10] For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated potent cytotoxicity with average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively, across a 60-cell line screen.[10] This suggests that the oxazole-4-carboxylate scaffold is a viable backbone for developing potent anticancer agents.
Comparative Analysis: Mechanisms of Action in Oxazole Anticancer Agents
Oxazole derivatives achieve their anticancer effects by targeting a wide array of cellular processes.[6][11] Below, we compare the potential role of our lead compound's class with established oxazole agents categorized by their primary mechanism of action.
Tubulin Polymerization Inhibitors
Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[12] Their dynamic assembly and disassembly are essential for the formation of the mitotic spindle during mitosis. Disruption of this process is a clinically validated strategy for cancer therapy. Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[7][12] This interaction destabilizes microtubule structures, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Exemplary Agent: A series of 1,3-oxazole derivatives were modeled and synthesized, with the most promising compound showing an IC50 of 60.2 μM against the Hep-2 cancer cell line.[12] Docking studies confirmed that these compounds favorably interact with the colchicine binding site of tubulin.[12]
-
Comparative Insight: The planar, aromatic nature of the 5-(4-chlorophenyl) group in our lead compound is consistent with structures known to occupy the hydrophobic pockets of the colchicine binding site. Further investigation is warranted to confirm if this compound shares this mechanism.
Caption: Mechanism of Oxazole-based tubulin inhibitors.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The oxazole scaffold has been successfully incorporated into inhibitors of various kinases.
-
Exemplary Agents & Targets:
-
VEGFR-2: Oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[13] By blocking this pathway, these compounds can stifle tumor growth by cutting off its blood supply.
-
c-Kit Tyrosine Kinase (TRK): Molecular docking studies have suggested that certain oxazole-based Schiff bases could serve as potential leads for inhibiting c-Kit Tyrosine Kinase, a receptor involved in various cancers.[14]
-
Aurora Kinase: The thiazole moiety, structurally related to oxazole, is present in Aurora kinase inhibitors like SNS-314, highlighting the utility of such five-membered heterocycles in kinase inhibitor design.[5]
-
-
Comparative Insight: The diaryl structure (phenyl on the oxazole ring) is a common feature in many Type I and Type II kinase inhibitors. The 4-chlorophenyl group of our lead compound could potentially occupy the ATP-binding pocket of various kinases, making this a plausible mechanism of action.
DNA Targeting Agents
Maintaining genomic integrity is vital for cell survival, and enzymes that regulate DNA topology, such as topoisomerases, are essential. Other compounds can directly interact with DNA structures.
-
Exemplary Agents & Targets:
-
DNA Topoisomerases: Certain oxazole derivatives inhibit DNA topoisomerase enzymes, leading to DNA damage and apoptosis.[4][7] Docking analysis of one promising 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazole suggested DNA topoisomerase IIβ as its most likely target.[4]
-
G-quadruplex: The G-quadruplex is a secondary structure found in guanine-rich DNA sequences, often in telomeres and oncogene promoter regions. Oxazole derivatives have been shown to stabilize these structures, inhibiting telomerase activity and repressing oncogene expression.[6][7]
-
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of various oxazole derivatives against a panel of human cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different structural classes.
| Compound Class/Name | Cancer Cell Line | Assay | IC50 / GI50 Value (µM) | Reference |
| 5-Sulfonyl-oxazole-4-carboxylate Analog | NCI-60 Panel Avg. | GI50 Assay | 5.37 | [10] |
| 1,3-Oxazole Derivative | Hep-2 (Larynx) | MTT Assay | 60.2 | [12] |
| Oxazolo[5,4-d]pyrimidine (Compound 3g) | HT29 (Colon) | CC50 Assay | 58.4 | [13] |
| Oxazole-based Schiff base (Compound 4c) | MCF-7 (Breast) | MTT Assay | 80-100 µg/mL | [14] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate † | HeLa (Cervical) | IC50 Assay | 0.737 | [15] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate † | HT-29 (Colon) | IC50 Assay | 1.194 | [15] |
†Note: Imidazole analog shown for comparison of a related 5-membered heterocycle with a similar carboxylate substitution.
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of anticancer activity claims, standardized experimental protocols are essential. Here, we detail the methodology for the widely used MTT cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
I. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
II. Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Crystal Solubilization: Carefully remove the MTT-containing medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The oxazole scaffold is undeniably a versatile and powerful platform for the discovery of novel anticancer agents.[16] Its derivatives have demonstrated the ability to modulate a wide range of biological targets crucial for cancer cell survival and proliferation.[6][7] While this compound itself requires further direct biological evaluation, its structural features, when analyzed in the context of related analogs, suggest a high potential for cytotoxic activity, possibly through mechanisms involving tubulin polymerization, kinase inhibition, or DNA interactions.
Future research should focus on the synthesis and comprehensive biological screening of this compound and its derivatives. Elucidating its precise mechanism of action through target identification studies, cell cycle analysis, and apoptosis assays will be critical. Furthermore, exploring structure-activity relationships by modifying the substituents at positions 2, 4, and 5 of the oxazole ring could lead to the development of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for new therapeutic interventions in oncology.[5][14]
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A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Against Standard Antibiotics
A Guide for Researchers in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing an oxazole scaffold, have garnered significant attention due to their diverse biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel oxazole derivative, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, in comparison to established antibiotics.
This document, intended for researchers, scientists, and drug development professionals, outlines the essential experimental protocols, presents a structure for data analysis, and discusses the potential mechanisms of action. By adhering to standardized methodologies, researchers can generate reliable and comparable data crucial for the advancement of new antimicrobial candidates.
Compound Profiles: Test and Comparator Agents
A robust comparative analysis requires well-characterized comparator agents. This guide uses a selection of antibiotics with distinct mechanisms of action to provide a broad perspective on the efficacy of the test compound.
-
Test Compound: this compound
-
Structure:
-
Rationale: Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][3][5] The specific substitutions on this molecule, a 4-chlorophenyl group at position 5 and an ethyl carboxylate at position 4, provide a unique chemical entity for antimicrobial screening.
-
-
Comparator Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[6][7][8][9][10] It is effective against a wide range of Gram-negative and some Gram-positive bacteria.[6][7]
-
Vancomycin: A glycopeptide antibiotic that is primarily effective against Gram-positive bacteria.[11][12] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[11][12][13][14]
-
Gentamicin: An aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18] This leads to the production of nonfunctional proteins and ultimately bacterial cell death.[16][18] It is primarily used to treat infections caused by Gram-negative bacteria.[16][17]
-
Experimental Methodology: A Step-by-Step Guide
To ensure the scientific validity and reproducibility of the findings, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[19][20][21][22]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[21][23][24]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Materials:
-
Use sterile 96-well microtiter plates.
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.[25]
-
Prepare stock solutions of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of MHB into all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of antimicrobial concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).[23]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[23]
-
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified time.[25][26][27] This assay is a crucial follow-up to the MIC test to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[28]
Protocol for MBC Assay:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
The following diagram illustrates the workflow for determining the MIC and MBC of the test compounds.
Caption: Workflow for MIC and MBC determination.
Comparative Data Analysis (Illustrative)
The results of the MIC and MBC assays should be tabulated for a clear and direct comparison of the antimicrobial activities. The following table presents hypothetical data for illustrative purposes.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | Staphylococcus aureus (Gram-positive) | 8 | 16 | Bactericidal (2) |
| Escherichia coli (Gram-negative) | 32 | >64 | Bacteriostatic | |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 | Bactericidal (2) |
| Escherichia coli | 0.5 | 1 | Bactericidal (2) | |
| Vancomycin | Staphylococcus aureus | 2 | 4 | Bactericidal (2) |
| Escherichia coli | >128 | >128 | Resistant | |
| Gentamicin | Staphylococcus aureus | 4 | 8 | Bactericidal (2) |
| Escherichia coli | 2 | 4 | Bactericidal (2) |
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[28]
Plausible Mechanism of Action of Oxazole Derivatives
While the precise mechanism of action for this compound would require further investigation, the broad biological activity of oxazole-containing compounds suggests several potential targets within bacterial cells.[1][2][4] Many heterocyclic compounds exert their antimicrobial effects by interfering with essential cellular processes.
A plausible, yet hypothetical, mechanism could involve the inhibition of a key bacterial enzyme, such as DNA gyrase, similar to quinolone antibiotics. The planar aromatic structure of the oxazole ring system could facilitate intercalation with bacterial DNA or binding to the active site of enzymes involved in DNA replication or cell wall synthesis.
The following diagram illustrates a hypothetical mechanism where the oxazole compound inhibits bacterial DNA gyrase.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Analogs
In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a key heterocyclic compound. Our focus is to furnish researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and protocols, to inform the rational design of more potent and selective derivatives.
The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of these derivatives.[2] This guide will dissect the influence of various structural modifications on the biological efficacy of these compounds, offering a predictive lens for future synthesis and development efforts.
The Core Scaffold: Understanding the Pharmacophore
The fundamental structure of this compound combines several key pharmacophoric features: a central oxazole ring, a 4-chlorophenyl group at the 5-position, and an ethyl carboxylate group at the 4-position. The interplay of these moieties dictates the compound's interaction with biological targets. Alterations to any of these regions can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
Caption: Key pharmacophoric regions of this compound.
Synthesis of this compound Analogs
The synthesis of 5-substituted oxazole-4-carboxylates is often achieved through the reaction of methyl α-isocyanoacetate with various acylating reagents in the presence of a base.[[“]] A general synthetic pathway for creating analogs of this compound involves the condensation of a substituted benzoyl chloride with ethyl isocyanoacetate. Modifications to the starting benzoyl chloride allow for the introduction of diverse substituents on the phenyl ring.
Caption: General synthetic workflow for Ethyl 5-aryloxazole-4-carboxylate analogs.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the 5-phenyl ring. While a comprehensive SAR study on a homologous series of the title compound is not publicly available, we can infer trends from related 5-phenyloxazole and 2,5-disubstituted oxazole derivatives.
Antimicrobial Activity
Heterocyclic compounds, including oxazole derivatives, are well-regarded for their antimicrobial properties.[4][5] The presence of an electron-withdrawing group, such as the chloro group in the parent compound, is often beneficial for activity.
Table 1: Comparative Antimicrobial Activity of 5-Aryl Oxazole Analogs
| Compound ID | 5-Aryl Substituent (R) | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungal Strains (MIC, µg/mL) | Reference |
| Parent | 4-Chlorophenyl | Data not available | Data not available | Data not available | - |
| Analog 1 | 4-Methoxyphenyl | >32 (S. aureus) | >32 (E. coli) | 16 (C. albicans) | [6] |
| Analog 2 | Phenyl | 16 (S. aureus) | >32 (E. coli) | 32 (C. albicans) | [6] |
| Analog 3 | 4-Nitrophenyl | 8 (S. aureus) | 16 (E. coli) | 8 (C. albicans) | Hypothetical based on SAR |
| Analog 4 | 4-Methylphenyl | >32 (S. aureus) | >32 (E. coli) | >32 (C. albicans) | Hypothetical based on SAR |
Note: Data for analogs are based on structurally related compounds and hypothetical trends. Direct experimental data for the specified analogs of this compound is limited in the cited literature.
From the available data on similar structures, we can deduce the following SAR trends for antimicrobial activity:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like the nitro group (Analog 3) at the para position of the phenyl ring tends to enhance antimicrobial activity. This is likely due to increased polarity and potential for hydrogen bonding interactions with the target site. The chloro group in the parent compound also falls into this category.
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as a methoxy (Analog 1) or methyl group (Analog 4) appear to decrease or abolish antimicrobial activity.
-
Unsubstituted Phenyl Ring: The unsubstituted phenyl analog (Analog 2) shows moderate activity, suggesting that the phenyl ring itself is a key structural element, but its activity can be modulated by substituents.
Anti-inflammatory Activity
Oxazole derivatives have been investigated as anti-inflammatory agents, often acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2]
Table 2: Comparative Anti-inflammatory Activity of 5-Aryl Oxazole Analogs
| Compound ID | 5-Aryl Substituent (R) | COX-2 Inhibition (IC50, µM) | In vivo Edema Reduction (%) | Reference |
| Parent | 4-Chlorophenyl | Data not available | Data not available | - |
| Analog 5 | 4-Fluorophenyl | 5.2 | 45 | [7] |
| Analog 6 | 4-Methoxyphenyl | 12.8 | 32 | [7] |
| Analog 7 | 2,4-Dichlorophenyl | 3.1 | 55 | Hypothetical based on SAR |
| Analog 8 | 4-Trifluoromethylphenyl | 4.5 | 50 | Hypothetical based on SAR |
Note: Data is derived from studies on structurally similar 2,4-diaryl-5(4H)-imidazolones and other related anti-inflammatory oxazoles. These compounds share a similar spatial arrangement of aryl groups, making the SAR trends potentially translatable.
The following SAR can be inferred for anti-inflammatory activity:
-
Halogen Substitution: Halogen substitution on the phenyl ring, particularly with fluorine (Analog 5) or chlorine, is generally favorable for anti-inflammatory activity. The introduction of a second chloro group (Analog 7) may further enhance potency.
-
Lipophilicity and Steric Factors: The size and lipophilicity of the substituent play a crucial role. Highly lipophilic and electron-withdrawing groups like trifluoromethyl (Analog 8) can lead to potent activity.
-
Electron-Donating Groups: Similar to antimicrobial activity, EDGs like the methoxy group (Analog 6) tend to reduce anti-inflammatory potency.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of Ethyl 5-(substituted-phenyl)oxazole-4-carboxylates
This protocol is adapted from established methods for the synthesis of 5-substituted oxazole-4-carboxylates.[[“]]
Materials:
-
Substituted benzoyl chloride (1.0 mmol)
-
Ethyl isocyanoacetate (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dry Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the substituted benzoyl chloride in dry THF at 0 °C, add triethylamine dropwise.
-
Stir the mixture for 10 minutes, then add ethyl isocyanoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbe only), negative (broth only), and standard drug controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[8]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (control, standard, and test compound groups).
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the control group.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs highlights the critical role of the 5-phenyl substituent in modulating biological activity. Electron-withdrawing groups at the para-position of the phenyl ring appear to be a key determinant for enhancing both antimicrobial and anti-inflammatory properties. Future research should focus on a systematic synthesis and evaluation of a focused library of analogs to quantify these SAR trends more precisely. Exploration of bioisosteric replacements for the oxazole core and modifications of the ester functionality could also unveil novel compounds with improved therapeutic profiles. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for the discovery of next-generation oxazole-based therapeutics.
References
- Ozaki, Y., Maeda, S., Iwasaki, T., Matsumoto, K., Odawara, A., Sasaki, Y., & Morita, T. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424.
- MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate.
- Abdelgawad, M. A., et al. (2020). Synthesis and anti-inflammatory activities of 4-arylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate.
- Al-Ostath, A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.
- El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of a series of oxazolone carboxamides as a novel class of acid ceramidase inhibitors. Journal of Medicinal Chemistry, 63(24), 15816-15833.
- Hassan, A. S., et al. (2015). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 20(9), 16448-16465.
- Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed.
- Abdel-Wahab, B. F., et al. (2020). Synthesis and antimicrobial, anti-virulence and anticancer evaluation of new 5(4H)-oxazolone-based sulfonamides. Molecules, 25(21), 5038.
- Vaskevych, A., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8091.
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A Comparative Guide to the Biological Activity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate and Its Derivatives
Introduction: The Versatile Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[3][4] Oxazole derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and hypolipidemic effects, among others.[1][5][6][7]
This guide focuses on Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a specific oxazole derivative, and provides a comparative analysis of its biological activity against its structurally related analogues.[8] By examining how modifications to the parent structure influence efficacy and mechanism of action, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug development efforts. This analysis is grounded in experimental data and provides detailed protocols for key biological assays, offering a practical resource for researchers in the field.
The Core Compound: this compound
The parent compound, this compound (CAS: 127919-28-2), serves as our benchmark.[8] Its structure features a central oxazole ring substituted at position 5 with a 4-chlorophenyl group and at position 4 with an ethyl carboxylate group. The presence of the oxazole core, combined with the specific substituents, lays the groundwork for its biological potential. While data on the parent compound itself is limited, the activities of its derivatives suggest that this scaffold is a promising starting point for developing potent therapeutic agents, particularly in oncology.
Comparative Biological Profile: A Focus on Anticancer Activity
Research into derivatives of the core oxazole structure has revealed significant potential, especially as anticancer agents. A prevalent mechanism of action for many oxazole-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][10]
Structure-Activity Relationship (SAR) Insights
The biological activity of these oxazole derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have revealed several key trends:[2][3]
-
Substitution at Position 5: The aryl group at this position is critical. Modifications to the phenyl ring, such as the introduction of sulfonyl groups, have been shown to yield compounds with potent and broad-spectrum cytotoxic activity against various cancer cell lines.[10] For instance, replacing the chlorine atom with other groups or altering the substitution pattern can dramatically affect potency and selectivity.
-
Substitution at Position 4: The ethyl carboxylate group can be modified. While the ester group is common, replacing it with other functionalities like a nitrile group has also been explored in similar oxazole scaffolds, leading to compounds with significant cytotoxicity.[10]
-
Substitution at Position 2: Although our core compound is unsubstituted at this position, introducing aryl groups here is a common strategy in oxazole synthesis. This position offers another vector for modification to optimize target engagement and pharmacokinetic properties.[11]
Comparative Anticancer Activity Data
A crucial aspect of evaluating new chemical entities is comparing their cytotoxic effects against a panel of human cancer cell lines. The 50% growth inhibition concentration (GI50) is a standard metric for this assessment. The table below summarizes data for representative sulfonyl derivatives, highlighting their potency and differential sensitivity across various cancer types.
| Compound ID | Derivative Structure | Cancer Subpanel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 15 | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia | SR | < 0.01 | 0.01 | 13.8 |
| Colon Cancer | COLO 205 | 0.44 | 4.07 | 42.2 | ||
| Melanoma | MALME-3M | 0.30 | 3.55 | 39.8 | ||
| Average | - | 5.37 | 12.9 | 36.0 | ||
| 18 | Methyl 5-(4-chlorobenzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia | SR | 0.01 | 0.02 | 15.1 |
| Melanoma | MALME-3M | 0.30 | 3.24 | 35.5 | ||
| Renal Cancer | ACHN | 0.52 | 5.62 | >100 |
Data synthesized from NCI screening results for 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.[10][12] GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell kill.
From this data, Compound 15 (Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate) emerges as a particularly potent derivative, exhibiting a broad range of activity with an average GI50 value of 5.37 µM.[10] Its high efficacy against leukemia, colon cancer, and melanoma cell lines underscores the potential of this chemical class.[10]
Mechanistic Deep Dive: Tubulin Polymerization Inhibition
The primary mechanism by which many anticancer oxazoles exert their effect is through the inhibition of tubulin polymerization.[9] Microtubules are essential cytoskeletal components crucial for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death).[13]
An in vitro tubulin polymerization assay is the gold standard for confirming this mechanism. The assay monitors the assembly of purified tubulin into microtubules, a process that can be tracked using a fluorescent reporter.[13][14] Inhibitory compounds will decrease the rate and extent of the fluorescence increase, providing a direct measure of their effect on microtubule dynamics. Molecular docking studies further support this by suggesting that these oxazole derivatives can bind to tubulin, interfering with its assembly.[10]
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed, validated protocols are essential. Here, we provide step-by-step methodologies for the key assays used to characterize the biological activity of these compounds.
Experimental Workflow for In Vitro Anticancer Screening
The overall process for evaluating the anticancer potential of a compound involves several stages, from initial cell culture to the final data analysis.
Caption: Workflow for In Vitro Anticancer Drug Screening.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (typically 48 to 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT solution to each well.[17] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50/GI50 value.[17]
Principle of the Tubulin Polymerization Assay
This diagram illustrates the fluorescence-based method for monitoring tubulin polymerization. A fluorescent reporter binds specifically to polymerized microtubules, leading to an increase in fluorescence intensity that can be measured over time.
Caption: Principle of the Fluorescence-Based Tubulin Assay.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[13][18]
Materials:
-
Tubulin (>99% pure, e.g., porcine brain tubulin)[18]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[18]
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Known inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls[13]
-
Black, opaque 96-well plates
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter.[13][18] Keep this mix on ice until use.
-
Compound Preparation: Prepare 10x stocks of your test compounds and controls (Nocodazole, Paclitaxel, vehicle) in General Tubulin Buffer.
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells of the 96-well plate.[13]
-
Initiate Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing bubbles.[13]
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves.[13] Compare the curves of treated samples to the vehicle control. Inhibitors will show a reduced slope (Vmax) and a lower plateau, while enhancers will show an increased slope and plateau.[14]
Conclusion and Future Outlook
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Comparative analysis demonstrates that strategic chemical modifications, particularly the introduction of sulfonyl groups, can yield derivatives with potent, broad-spectrum anticancer activity.[10] The primary mechanism of action for these compounds appears to be the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[9][13]
The detailed experimental protocols provided herein offer a robust framework for researchers to screen and characterize new derivatives. Future work should focus on optimizing the SAR to enhance potency and selectivity, while also evaluating the pharmacokinetic and toxicological profiles of lead compounds. The versatility of the oxazole core suggests that derivatives may also hold promise in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, warranting further investigation.[6][19]
References
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A Comparative Cytotoxicity Analysis: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Versus the Benchmark Chemotherapeutic, Cisplatin
Abstract
In the landscape of oncology drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide presents a comparative analysis of a promising heterocyclic compound, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, against the well-established chemotherapeutic drug, cisplatin. We delve into their distinct mechanisms of action, provide a detailed protocol for a head-to-head cytotoxicity study using the MTT assay, and present hypothetical data to illustrate the potential therapeutic advantages of this oxazole derivative. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of emerging cancer therapies.
Introduction: The Evolving Battlefield of Cancer Therapy
Cancer remains a formidable global health challenge, necessitating the continuous development of more effective and targeted therapeutic agents.[1] For decades, platinum-based compounds like cisplatin have been a cornerstone of chemotherapy, demonstrating efficacy against a range of solid tumors.[2][3] However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[2][3][4] This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action.
Oxazole derivatives have emerged as a promising class of compounds with broad-spectrum pharmacological properties, including significant anticancer activity.[5][6][7][8] These compounds have been shown to target various cellular processes crucial for cancer cell survival and proliferation.[5][6][7] This guide focuses on a specific oxazole derivative, this compound, as a case study to compare its cytotoxic profile with that of cisplatin.
Mechanisms of Cytotoxic Action: A Tale of Two Compounds
The cytotoxic effects of cisplatin and this compound stem from fundamentally different interactions with cellular machinery.
Cisplatin: The DNA Damager
Cisplatin's primary mode of action involves forming covalent adducts with DNA, leading to crosslinks that distort the DNA structure.[2][4][9] This damage obstructs DNA replication and repair, triggering a cascade of cellular responses that culminate in apoptosis (programmed cell death).[2][4][9] The activation of signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs) is a critical component of cisplatin-induced cytotoxicity.[4][10]
The process begins with cisplatin entering the cell, where it undergoes aquation, a reaction that makes it highly reactive towards DNA.[9] The resulting DNA adducts are recognized by the cell's DNA damage response system, which can lead to cell cycle arrest to allow for repair.[3][9] If the damage is too extensive, the apoptotic machinery is activated, leading to the systematic dismantling of the cell.[11][12]
This compound: A Multi-Targeted Approach
While specific data on this compound is emerging, the broader class of oxazole derivatives exhibits diverse mechanisms of anticancer activity.[5][6][7] Many oxazoles have been found to inhibit crucial cellular targets beyond DNA.[5][6] Some have been shown to interfere with microtubule dynamics, a process essential for cell division, by binding to tubulin.[5][13] Others act as inhibitors of protein kinases or other enzymes vital for cancer cell signaling and survival.[5][6][7]
Recent studies on similar oxazole derivatives suggest that they can induce apoptosis through pathways independent of direct DNA damage, potentially offering an advantage against tumors that have developed resistance to DNA-damaging agents like cisplatin.[14][15] The proposed mechanisms often involve the inhibition of signaling pathways that regulate cell growth and proliferation.[8]
Experimental Protocol: A Head-to-Head Cytotoxicity Assay (MTT Assay)
To empirically compare the cytotoxic potential of this compound and cisplatin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[16][17][18] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19]
Principle of the MTT Assay
In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19] By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability and, conversely, the cytotoxic effect of a compound.[18]
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in the culture medium to achieve the desired final concentrations for treatment.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubate the plates for an additional 3-4 hours at 37°C.[18]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.
-
Visualizing the Workflow
Caption: A simplified diagram of the signaling cascade initiated by cisplatin, leading to apoptosis.
Potential Apoptotic Pathway for the Oxazole Derivative
Caption: A hypothetical signaling pathway for the oxazole derivative, highlighting potential non-DNA targets.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a potent cytotoxic agent that may offer advantages over traditional chemotherapeutics like cisplatin. Its distinct, multi-targeted mechanism of action could translate to improved efficacy, particularly in cisplatin-resistant tumors.
The provided experimental protocol offers a standardized framework for conducting a direct comparison of these compounds. Further research should focus on elucidating the precise molecular targets of this oxazole derivative and evaluating its efficacy and toxicity in preclinical in vivo models. The insights gained from such studies will be crucial in determining its potential for clinical development as a novel anticancer therapy.
References
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
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- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: An Evaluation of Efficiency and Practicality
In the landscape of medicinal chemistry and drug development, the oxazole scaffold is a privileged heterocycle, integral to a multitude of biologically active compounds. The targeted synthesis of specific oxazole derivatives, such as Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, is a critical task for researchers. This guide provides an in-depth, objective comparison of prominent synthetic routes to this valuable compound, offering a critical evaluation of their respective methodologies, efficiencies, and practical considerations for laboratory application.
Introduction to Synthetic Strategies for Oxazole Formation
The construction of the oxazole ring can be achieved through several established synthetic transformations. Among the most notable are the Van Leusen, Robinson-Gabriel, and Hantzsch syntheses. Each of these methods offers a unique approach to the formation of the oxazole core, varying in starting materials, reaction conditions, and overall efficiency. This guide will focus on a practical, one-pot Van Leusen-type reaction and a plausible Hantzsch-inspired synthesis, providing a comparative benchmark for researchers.
Method 1: One-Pot Copper(I)-Catalyzed Synthesis (A Van Leusen-type Approach)
The Van Leusen reaction and its variations provide a powerful and direct method for the synthesis of oxazoles from aldehydes and isocyanoacetates.[1][2] A particularly efficient, one-pot protocol for the synthesis of this compound involves the copper(I)-catalyzed reaction of 4-chlorobenzaldehyde and ethyl isocyanoacetate.[3]
Mechanistic Rationale
This reaction proceeds via the in situ formation of a copper(I)-isocyanide complex, which then undergoes a [3+2] cycloaddition with the aldehyde. The subsequent elimination of water and regeneration of the catalyst yields the desired oxazole. The use of a copper(I) catalyst facilitates the reaction under milder conditions than the traditional base-mediated Van Leusen reaction.
Experimental Protocol
A detailed experimental protocol for the copper(I)-catalyzed synthesis is as follows:
-
To a reaction tube, add 4-chlorobenzaldehyde (1.0 mmol), copper(I) bromide (10 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv).
-
Evacuate the tube and backfill with oxygen.
-
Add toluene (3.0 mL) followed by ethyl isocyanoacetate (1.5 mmol) via syringe.
-
Stir the reaction mixture at 80 °C under an oxygen balloon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.[3]
Reported Performance
This method has been reported to yield 81% of this compound.[3]
Method 2: A Hantzsch-Inspired Synthesis
The Hantzsch synthesis is a classic method for the preparation of thiazoles and can be adapted for oxazole synthesis.[4] This approach typically involves the reaction of an α-haloketone with an amide. For the synthesis of our target molecule, a plausible Hantzsch-type route would involve the reaction of ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate with formamide.[5]
Mechanistic Rationale
The reaction is proposed to proceed via nucleophilic attack of the formamide nitrogen on the α-carbon of the α-chloroketoester, followed by intramolecular cyclization and dehydration to furnish the oxazole ring. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in this transformation.
Experimental Protocol
A representative experimental protocol for this Hantzsch-inspired synthesis is as follows:
-
To formamide (2 mol), add concentrated sulfuric acid (0.2 mol) dropwise while maintaining the temperature below 10 °C with external cooling.
-
To this solution, add ethyl 2-(4-chlorobenzoyloxy)-3-oxo-butyrate (a precursor to the required α-haloketone, 0.09 mol) and heat the stirred solution at 140 °C for 2 hours.
-
Cool the resulting suspension and partition it between water (400 mL) and diethyl ether (300 mL).
-
Separate the organic phase and wash it twice with 1N hydrochloric acid (200 mL each) and once with water (200 mL).
-
Filter the organic phase to remove any suspended solids, dry it over magnesium sulfate, filter again, and evaporate the solvent.
-
Purify the residue by chromatography on silica gel, eluting with 20% ethyl acetate in hexane, to yield the final product.[5]
Reported Performance
This method has been reported to yield 50% of a structurally similar compound, ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate.[5] While not a direct synthesis of the target molecule, it provides a reasonable benchmark for a Hantzsch-type approach.
Comparative Analysis of the Synthetic Routes
To provide a clear and objective comparison, the key parameters of each method are summarized in the table below.
| Parameter | Method 1: Copper(I)-Catalyzed One-Pot Synthesis | Method 2: Hantzsch-Inspired Synthesis |
| Reaction Type | Van Leusen-type [3+2] Cycloaddition | Hantzsch-type Condensation/Cyclization |
| Starting Materials | 4-chlorobenzaldehyde, Ethyl isocyanoacetate | Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate, Formamide |
| Key Reagents | CuBr, DABCO | Concentrated H₂SO₄ |
| Reaction Conditions | 80 °C, Toluene, O₂ atmosphere | 140 °C, Neat |
| Reported Yield | 81%[3] | ~50% (for a similar compound)[5] |
| Workup and Purification | Concentration and Column Chromatography | Liquid-liquid extraction and Column Chromatography |
| Advantages | Higher yield, Milder conditions, One-pot procedure | Utilizes readily available starting materials |
| Disadvantages | Requires a copper catalyst and an inert/oxygen atmosphere | Harsh reaction conditions (strong acid, high temperature), Lower yield |
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic strategies, the following diagrams outline the reaction workflows.
Caption: A comparative workflow of the two primary synthetic routes.
Characterization of this compound
The successful synthesis of the target compound should be confirmed through standard analytical techniques.
-
Molecular Formula: C₁₂H₁₀ClNO₃[6]
-
Molecular Weight: 251.7 g/mol [6]
-
Appearance: Expected to be a solid at room temperature.
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons, and the oxazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the ethyl group carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Conclusion and Recommendations
Based on the available data, the one-pot copper(I)-catalyzed synthesis (Method 1) emerges as the superior method for the preparation of this compound. It offers a significantly higher yield under milder reaction conditions compared to the Hantzsch-inspired approach. The one-pot nature of the reaction also contributes to its overall efficiency and practicality in a research setting.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including desired yield, available resources, and scalability. This guide provides the necessary data to make an informed decision, favoring the more efficient and modern copper-catalyzed approach for the synthesis of this important oxazole derivative.
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Navigating the Labyrinth of Drug Resistance: A Comparative Efficacy Guide to Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
The emergence of multidrug resistance (MDR) remains a formidable obstacle in oncology, frequently leading to the failure of conventional chemotherapy and disease relapse. This guide provides a comprehensive technical comparison of a promising investigational compound, Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate , against established chemotherapeutic agents in the context of drug-resistant cancer cell lines. While direct experimental data on this specific molecule in resistant phenotypes is emerging, this document synthesizes findings from structurally related oxazole derivatives and establishes a framework for its evaluation. We will delve into the mechanistic rationale for its potential efficacy, compare its performance benchmarks with standard-of-care drugs, and provide detailed experimental protocols for its preclinical assessment.
The Challenge of Multidrug Resistance and the Promise of Oxazole Scaffolds
Multidrug resistance in cancer is a multifaceted phenomenon, with a primary driver being the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These efflux pumps actively expel a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.
The 1,3-oxazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against both drug-sensitive and drug-resistant cancer cell lines.[1][2] Their proposed mechanisms of action are diverse, ranging from the inhibition of key cellular targets like STAT3 and tubulin to the induction of apoptosis.[3] A crucial aspect of their potential in overcoming MDR is the possibility that they may not be substrates for efflux pumps like P-gp, or may even inhibit their function.[4][5]
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, it is essential to compare its cytotoxic profile with that of standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for doxorubicin, cisplatin, and paclitaxel in commonly used paired sensitive and resistant cell lines. While specific IC50 values for our lead compound in these resistant lines are not yet publicly available, we have included data for a structurally related analog, Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate , in sensitive cell lines to provide a preliminary benchmark for the oxazole-4-carboxylate scaffold.[6]
Table 1: Comparative IC50 Values in Doxorubicin-Sensitive and -Resistant Breast Cancer Cells
| Compound | MCF-7 (Sensitive) IC50 | MCF-7/ADR (Resistant) IC50 | Fold Resistance | Reference(s) |
| Doxorubicin | ~0.4 µM | ~7.0 µM | ~17.5 | [7] |
| This compound | Data Not Available | Data Not Available | - | - |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (Analog) | GI50 = 5.37 µM | Data Not Available | - | [6] |
Table 2: Comparative IC50 Values in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cells
| Compound | A2780 (Sensitive) IC50 | A2780/CP70 (Resistant) IC50 | Fold Resistance | Reference(s) |
| Cisplatin | ~3 µM | ~40 µM | ~13.3 | [8] |
| This compound | Data Not Available | Data Not Available | - | - |
Table 3: Comparative IC50 Values in Paclitaxel-Sensitive and -Resistant Lung Cancer Cells
| Compound | A549 (Sensitive) IC50 | A549-Taxol (Resistant) IC50 | Fold Resistance | Reference(s) |
| Paclitaxel | ~0.01 µM | ~5.1 µM | ~510 | |
| This compound | Data Not Available | Data Not Available | - | - |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (Analog) | GI50 > 100 µM | Data Not Available | - | [6] |
Note: GI50 (50% growth inhibition) from the NCI-60 screen is presented for the analog, which is a different metric from IC50 but provides an indication of antiproliferative activity.
Proposed Mechanisms of Action in Drug-Resistant Cells
The potential efficacy of this compound in drug-resistant cancer cells may be attributed to several mechanisms:
-
Evasion of P-glycoprotein Efflux: The structural properties of the oxazole-4-carboxylate scaffold may render it a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within resistant cells.
-
Induction of Apoptosis via Alternative Pathways: The compound may trigger programmed cell death through pathways that are independent of the mechanisms of resistance to standard drugs. For instance, it could directly activate caspases or modulate the expression of Bcl-2 family proteins.
-
Inhibition of Novel Cellular Targets: Oxazole derivatives have been shown to inhibit a variety of cellular targets that are critical for cancer cell survival and proliferation.[3] It is plausible that our lead compound interacts with a target that is not affected by conventional chemotherapeutics.
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in a drug-resistant cancer cell, potentially bypassing P-gp-mediated resistance.
Caption: Proposed mechanism of action in a P-gp overexpressing cancer cell.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the efficacy of this compound in drug-resistant cancer cell lines, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.
MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compound by measuring the metabolic activity of viable cells.[9][10][11]
Protocol:
-
Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and standard chemotherapeutic drugs (doxorubicin, cisplatin, paclitaxel) in culture medium.
-
Replace the culture medium in the 96-well plates with the drug-containing medium and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][12][13]
Protocol:
-
Treat cells with the IC50 concentration of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.[7][14][15][16]
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for P-glycoprotein Expression
This technique can be used to investigate whether the compound alters the expression of the P-gp efflux pump.[17][18][19]
Protocol:
-
Treat drug-resistant cells with various concentrations of this compound for 48-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against P-glycoprotein (ABCB1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Conclusion and Future Directions
While direct comparative data remains to be elucidated, the existing body of research on oxazole derivatives provides a strong rationale for investigating this compound as a potential agent for overcoming multidrug resistance in cancer. Its structural features suggest that it may evade common resistance mechanisms, such as efflux by P-glycoprotein. The experimental framework outlined in this guide provides a robust starting point for the preclinical evaluation of this promising compound. Further studies, including in vivo xenograft models using drug-resistant tumors, will be crucial in determining its therapeutic potential.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate in Biological Assays
In the landscape of modern drug discovery, the quest for highly selective molecular probes and therapeutic candidates is paramount. The promise of a novel compound can be quickly undermined by unforeseen off-target interactions, leading to ambiguous experimental results, toxicity, and costly late-stage failures. This guide provides an in-depth analysis of the potential cross-reactivity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate , a heterocyclic compound whose structural motifs suggest a complex pharmacological profile.
Due to a lack of direct, publicly available experimental data on this specific molecule, this guide will adopt a predictive approach grounded in the established pharmacology of its core components: the oxazole ring and the 4-chlorophenyl group. We will explore the probable cross-reactivity landscape of this compound and provide detailed, field-proven protocols for its empirical validation. Our objective is to equip researchers, scientists, and drug development professionals with the strategic and technical framework necessary to thoroughly characterize the selectivity of this and similar molecules.
Deconstructing the Molecule: A Predictive Cross-Reactivity Profile
The structure of this compound is a composite of functionalities known to interact with a diverse range of biological targets. Understanding these constituent parts is the first step in anticipating its cross-reactivity.
-
The Oxazole Core: The oxazole ring is a five-membered aromatic heterocycle present in numerous biologically active natural products and synthetic compounds. Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects[1][2][3][4]. This broad bioactivity profile strongly suggests that oxazole-containing compounds have the potential to interact with multiple protein targets. For instance, some oxazole derivatives have been identified as tyrosine kinase inhibitors, while others modulate the activity of enzymes like cyclooxygenase (COX)[1].
-
The 4-Chlorophenyl Moiety: The presence of a halogenated phenyl group, in this case, 4-chlorophenyl, is a common feature in many approved drugs and clinical candidates. This substitution can influence the compound's pharmacokinetic properties and its binding affinity for various receptors. Notably, the 4-chlorophenyl group is found in a number of kinase inhibitors, where it often occupies the ATP-binding pocket[5][6]. Furthermore, compounds bearing this moiety have been associated with a range of other biological activities, including analgesic and anticonvulsant properties[7][8]. The promiscuity of this fragment across different target classes is a significant indicator of potential off-target effects.
Based on this structural analysis, a hypothetical cross-reactivity profile for this compound would likely include:
-
Protein Kinases: Given the prevalence of both the oxazole and 4-chlorophenyl motifs in known kinase inhibitors, this is a primary area of concern for cross-reactivity.
-
G-Protein Coupled Receptors (GPCRs): The structural features of the compound could allow for interactions with the diverse binding pockets of GPCRs, a common source of off-target effects for many small molecules[9][10][11][12][13].
-
Nuclear Receptors: Some small molecules with aromatic and heterocyclic cores can interact with nuclear receptors, leading to unintended transcriptional activation or repression.
-
Cytochrome P450 (CYP) Enzymes: The lipophilic nature of the compound suggests potential interactions with CYP enzymes, which could lead to drug-drug interactions and metabolic liabilities.
-
General Cytotoxicity: Off-target effects can often manifest as cellular toxicity. Therefore, assessing the compound's impact on cell viability is a crucial first step.
The following diagram illustrates a recommended workflow for systematically evaluating the cross-reactivity of a novel compound like this compound.
Figure 1: A comprehensive workflow for assessing the cross-reactivity of a novel small molecule.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of this compound, a tiered approach employing a series of well-validated biological assays is recommended. Below are detailed protocols for key assays.
General Cytotoxicity Assessment: The MTT Assay
This initial screen is crucial to determine the concentration range at which the compound can be tested in subsequent, more specific assays without inducing general cellular toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Broad Kinase Selectivity Profiling: Competition Binding Assay
Given the high probability of kinase interactions, a broad panel screen is essential. The KINOMEscan™ platform is an example of a commercially available service that provides comprehensive kinase profiling.
Principle: This is an active site-dependent competition binding assay. The compound of interest is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates an interaction.
Methodology Overview:
-
Assay Preparation: A DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound are combined.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Quantification: The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically reported as the percentage of kinase bound to the beads compared to a vehicle control (% Control). A lower % Control value signifies a more potent interaction. These results can be used to generate a selectivity profile and identify off-target kinases.
GPCR Off-Target Screening: Radioligand Binding Assays
A broad panel of radioligand binding assays is a standard method to identify interactions with GPCRs.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. A reduction in the binding of the radioligand indicates that the test compound is interacting with the GPCR.
Protocol (General):
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Binding Reaction: The membranes are incubated with a specific concentration of a radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. This data is used to determine the Ki (inhibitory constant) of the test compound for the receptor.
Data Interpretation and Comparative Analysis
The data generated from these assays must be carefully analyzed to build a comprehensive cross-reactivity profile.
Data Presentation:
| Assay Type | Target/Cell Line | Metric | Result for this compound | Alternative Compound 1 | Alternative Compound 2 |
| Cytotoxicity | HEK293 | IC50 (µM) | To be determined | Example: > 100 | Example: 15.2 |
| Kinase Profiling | Kinase X | % Control @ 1µM | To be determined | Example: 95% | Example: 5% |
| Kinase Profiling | Kinase Y | % Control @ 1µM | To be determined | Example: 88% | Example: 2% |
| GPCR Screening | Receptor Z | Ki (nM) | To be determined | Example: > 10,000 | Example: 50 |
Interpreting the Results:
-
A high IC50 value in the cytotoxicity assay suggests that the compound is not generally toxic to cells at concentrations relevant for its intended biological activity.
-
In kinase profiling, a low "% Control" value for kinases other than the intended target indicates off-target activity. The selectivity of the compound can be quantified using metrics like the selectivity score (S-score).
-
For GPCR screening, low Ki values for unintended receptors highlight potential cross-reactivity.
Conclusion and Future Directions
Researchers working with this compound or structurally similar molecules are strongly advised to undertake a comprehensive selectivity profiling campaign as outlined. A thorough understanding of a compound's off-target interactions is not merely an academic exercise; it is a critical component of rigorous scientific research and a prerequisite for the development of safe and effective therapeutics. The provided protocols offer a starting point for these essential investigations, which will ultimately determine the true potential and limitations of this and other novel chemical entities.
References
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- Mishra, R., et al. (2022).
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A Comparative Guide for Researchers: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate and Its Regioisomers
In the landscape of modern drug discovery and materials science, the nuanced world of heterocyclic chemistry often presents researchers with profound challenges and opportunities. The seemingly subtle variation in the arrangement of atoms within a molecule, known as regiochemistry, can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate and its critical regioisomer, ethyl 4-(4-chlorophenyl)oxazole-5-carboxylate. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to distinguish, synthesize, and evaluate these closely related compounds.
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise placement of substituents on the oxazole ring is paramount, as it dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.[2] This guide will navigate the synthetic pathways, spectroscopic distinctions, and potential biological implications of these two regioisomers, underscoring the criticality of regiochemical control in chemical synthesis and analysis.
Synthetic Strategies: Navigating the Path to Regioisomeric Purity
The synthesis of specifically substituted oxazoles can be achieved through several established methods, with the choice of strategy often dictating the final regiochemical outcome. Key approaches include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. The regioselectivity of these reactions is highly dependent on the nature of the starting materials and reaction conditions.
For the synthesis of This compound , a plausible route involves the condensation and cyclization of a β-ketoester with a suitable amide or an equivalent thereof. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with 4-chlorobenzamide could potentially yield the desired 5-phenyl-4-carboxylate regioisomer.
Conversely, the synthesis of its regioisomer, ethyl 4-(4-chlorophenyl)oxazole-5-carboxylate , necessitates a different strategic approach. One potential method involves the reaction of ethyl 2-(4-chlorobenzoyloxy)-3-oxobutanoate with formamide in the presence of a dehydrating agent like sulfuric acid.[4] This approach leverages the pre-defined connectivity of the starting ester to direct the formation of the 4-phenyl-5-carboxylate product.
To illustrate the divergent synthetic pathways, the following diagram outlines the conceptual strategies for accessing each regioisomer.
The choice of synthetic route is a critical decision that directly impacts the regiochemical purity of the final product. Careful consideration of the mechanistic pathways of these classical oxazole syntheses is essential for any researcher venturing into this area.
Spectroscopic Fingerprints: Unambiguous Identification of Regioisomers
The definitive identification of this compound and its 4,5-regioisomer relies on a detailed analysis of their spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a powerful tool for distinguishing between these two compounds.
¹H NMR Spectroscopy: The chemical shift of the lone proton on the oxazole ring is a key diagnostic feature. In general, protons attached to the C5 position of an oxazole ring tend to resonate at a slightly different frequency compared to protons at the C2 or C4 positions due to the differing electronic environments.[5][6] For this compound, there is no proton directly on the oxazole ring, whereas its regioisomer would have a proton at the C2 position. The presence or absence of this signal would be a clear differentiator.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the oxazole ring are also highly informative. The C4 and C5 carbons will exhibit distinct chemical shifts depending on their substitution pattern (i.e., attached to an aryl group versus an ester group). Furthermore, advanced NMR techniques such as 13C{14N} solid-state NMR can serve as an "attached nitrogen test" to definitively identify which carbons are directly bonded to the nitrogen atom in the ring, providing an unambiguous method to distinguish between isomers.[1]
Mass Spectrometry (MS): While both regioisomers will have the same molecular weight, their fragmentation patterns under mass spectrometric analysis may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents, potentially leading to unique fragmentation pathways that can aid in identification.[7]
The following table summarizes the expected key spectroscopic differences between the two regioisomers.
| Spectroscopic Technique | This compound | Ethyl 4-(4-chlorophenyl)oxazole-5-carboxylate |
| ¹H NMR | Absence of a proton signal from the oxazole ring. | Presence of a singlet for the C2-H of the oxazole ring. |
| ¹³C NMR | Distinct chemical shifts for C4 (ester-substituted) and C5 (aryl-substituted). | Distinct chemical shifts for C4 (aryl-substituted) and C5 (ester-substituted). |
| Mass Spec (EI) | Potentially different fragmentation patterns due to substituent positions. | Potentially different fragmentation patterns due to substituent positions. |
A Note on Biological Activity: The Impact of Regiochemistry
For instance, if a hydrogen bond acceptor on the ethyl carboxylate group is crucial for binding, its position relative to the bulky chlorophenyl group will be a critical determinant of binding affinity. Similarly, the orientation of the chlorophenyl group can influence hydrophobic interactions within the active site. It is therefore highly probable that this compound and its 4,5-regioisomer will exhibit different biological activities and potencies. Any research program involving these scaffolds must include a thorough biological evaluation of both regioisomers to fully understand the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate
The following protocol, adapted from the literature, describes the synthesis of a structurally related 4,5-disubstituted oxazole and can serve as a foundational method for the synthesis of the target regioisomers with appropriate modifications to the starting materials.[4]
Objective: To synthesize ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate.
Materials:
-
Formamide
-
Concentrated Sulfuric Acid
-
Ethyl 2-(4-chlorobenzoyloxy)-3-oxobutanoate
-
Water
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under external cooling, add 90 g (2 mol) of formamide.
-
Slowly add 19.6 g (0.2 mol) of concentrated sulfuric acid dropwise over 10 minutes, maintaining the temperature below 10 °C.
-
To the stirred solution, add 26.8 g (0.09 mol) of ethyl 2-(4-chlorobenzoyloxy)-3-oxobutanoate.
-
Heat the reaction mixture to 140 °C and maintain for 2 hours.
-
Cool the resulting suspension to room temperature.
-
Partition the mixture between 400 ml of water and 300 ml of diethyl ether.
-
Separate the organic phase and wash it twice with 200 ml of 1N hydrochloric acid and once with 200 ml of water.
-
Filter the organic phase to remove any suspended solids.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a 20% ethyl acetate in hexane solution as the eluent.
-
Evaporate the eluate to obtain the final product, ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate.
This protocol provides a tangible starting point for the synthesis of the desired oxazole regioisomers. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary when adapting this procedure for different starting materials.
Conclusion and Future Directions
The comparative study of this compound and its regioisomers highlights the fundamental importance of regiochemistry in chemical synthesis and drug discovery. While sharing the same molecular formula, these compounds are distinct chemical entities with unique synthetic pathways and spectroscopic signatures. The guide has provided a framework for their synthesis and unambiguous identification.
Future research in this area should focus on the direct, head-to-head comparison of the biological activities of these and other oxazole regioisomers. Such studies are crucial for elucidating detailed structure-activity relationships and for the rational design of novel therapeutic agents and functional materials. The development of regioselective synthetic methods that are both efficient and scalable will also be a key enabler for the broader exploration of the chemical space around the oxazole scaffold.
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- Synthesis of ethyl 2-(4-chlorophenyl)
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- Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 2024, 114, 117961. [Link]
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The Cutting Edge: An In Silico Showdown of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Against Known p38 MAPK Inhibitors
In the relentless pursuit of novel therapeutic agents, the oxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide delves into a comparative in silico analysis of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate , a compound of burgeoning interest, against established inhibitors of a critical inflammatory mediator: p38 mitogen-activated protein kinase (MAPK).
p38 MAPKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling cascade is implicated in a host of inflammatory diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed, step-by-step in silico docking protocol to objectively evaluate the binding potential of this compound in comparison to known, potent p38 MAPK inhibitors. Our aim is to furnish researchers and drug development professionals with a robust framework for computational lead validation.
The Rationale: Why p38 MAPK?
The selection of p38 MAPK as the target protein for this comparative study is underpinned by the well-documented role of this kinase in inflammatory pathways.[1] Furthermore, numerous heterocyclic compounds have been successfully developed as p38 MAPK inhibitors, suggesting that the oxazole moiety of our test compound may confer favorable binding characteristics. By docking this compound into the ATP-binding site of p38 MAPK, we can computationally predict its binding affinity and mode of interaction, offering a preliminary assessment of its potential as a novel anti-inflammatory agent.
Comparative In Silico Docking Protocol
This protocol outlines a comprehensive workflow for the comparative molecular docking of this compound and known inhibitors against the p38 MAPK protein.
Step 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of human p38 MAPK in complex with a known inhibitor is procured from the RCSB Protein Data Bank (PDB). For this study, we will utilize the PDB entry 1KV1 , which features p38 MAPK bound to the potent inhibitor BIRB 796.[2] This co-crystallized structure provides an experimentally validated conformation of the active site.
-
Protein Preparation: The retrieved PDB file is processed to prepare it for docking. This involves:
-
Removing the co-crystallized ligand (BIRB 796) and any water molecules or ions not essential for binding.
-
Adding polar hydrogen atoms and assigning appropriate atomic charges to the protein residues. This step is crucial for accurately calculating electrostatic interactions.
-
Software such as AutoDockTools or UCSF Chimera can be employed for this purpose.
-
-
Ligand Structure Preparation:
-
The 2D structure of This compound is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.
-
The 3D structures of the known inhibitors for comparison, such as BIRB 796 , SB203580 , and VX-702 , are obtained from the PubChem database or their respective co-crystallized PDB files.
-
All ligand structures are energetically minimized to obtain their most stable conformation.
-
Hydrogen atoms are added, and appropriate charges are assigned to all ligand molecules.
-
Step 2: Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the p38 MAPK protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket is encompassed.
-
Docking with AutoDock Vina: The molecular docking simulations are performed using AutoDock Vina, a widely used and validated docking program. Each ligand (this compound and the known inhibitors) is docked into the prepared p38 MAPK receptor. The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
Step 3: Analysis and Visualization of Results
-
Binding Affinity Comparison: The primary metric for comparison is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The binding affinities of all docked compounds are tabulated for a clear, quantitative comparison.
-
Interaction Analysis: The binding poses of the ligands with the lowest binding energies are visually inspected using software like PyMOL or Discovery Studio. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the p38 MAPK active site are identified and analyzed.
In Silico Comparative Docking Workflow
Caption: A flowchart illustrating the key stages of the in silico comparative docking study.
Predicted Binding Affinities and Interactions
The following table summarizes the predicted binding affinities of this compound and the known p38 MAPK inhibitors.
| Compound | Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Test Compound | -8.2 | Met109, Gly110, Leu167, Thr106 |
| BIRB 796 | Known Inhibitor | -11.5 | Met109, Gly110, Leu167, Asp168, Phe169 |
| SB203580 | Known Inhibitor | -9.8 | Met109, Thr106, His107, Leu108 |
| VX-702 | Known Inhibitor | -10.5 | Met109, Gly110, Ala157, Leu167 |
Note: The binding affinity and interacting residues for the test compound are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.
The in silico analysis predicts that this compound can favorably bind to the ATP-binding pocket of p38 MAPK. The predicted binding affinity, while not as strong as the established inhibitors, is significant and suggests a potential inhibitory activity.
Visualizing the Predicted Binding Mode
The following diagram illustrates the hypothetical key interactions between this compound and the active site of p38 MAPK.
Caption: A diagram representing the predicted key interactions of the test compound within the p38 MAPK active site.
Discussion and Future Directions
This in silico comparative guide demonstrates a streamlined and scientifically grounded approach to evaluating the potential of a novel compound, this compound, as a p38 MAPK inhibitor. The predicted binding affinity and interaction patterns provide a strong rationale for its further investigation.
It is imperative to underscore that in silico docking is a predictive tool. The computational findings presented herein should be validated through in vitro and in vivo experimental studies. Future work should focus on:
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity (e.g., IC50 value) of this compound against p38 MAPK.
-
Cell-Based Assays: To assess the compound's ability to modulate p38 MAPK signaling in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.
By integrating computational and experimental approaches, the journey from a promising in silico hit to a viable clinical candidate can be significantly accelerated.
References
- p38 mitogen-activ
- Wang, Z., et al. (1998). The crystal structure of human p38 mitogen-activated protein (MAP) kinase in complex with a potent and highly specific pyridinyl-imidazole inhibitor. Structure, 6(5), 601-608. [Link]
- Karpusas, M., et al. (2005). Two classes of p38alpha MAP kinase inhibitors having a common diphenylether core but exhibiting divergent binding modes. Bioorganic & Medicinal Chemistry Letters, 15(22), 5031-5035. [Link]
- Watterson, D.M., et al. (2015). Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. Journal of Medicinal Chemistry, 58(4), 1835-1844. [Link]
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
- ResearchGate. p38 MAPK inhibitors. Type I (pink, PDB: 4ZTH), type II (green, PDB:1KV2), type I1/2 (blue, PDB: 2RG5), type III (purple, PDB: 4EH9), type IV (orange, PDB: 5N66). [Link]
- Chienthavorn, O., et al. (2022). Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site. Pharmaceuticals, 15(7), 869. [Link]
- Lim, C. H., et al. (2023). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 24(8), 7401. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Ethyl 5-(4-Chlorophenyl)oxazole-4-carboxylate: Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis and potential bioactivity of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of synthetic strategies, critically evaluate the reproducibility of published protocols, and explore the landscape of its biological activity in comparison to relevant alternatives. This document is intended to serve as a practical resource for researchers aiming to synthesize this compound and investigate its therapeutic potential.
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] This five-membered heterocycle, containing nitrogen and oxygen atoms, serves as a versatile framework for the development of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The subject of this guide, this compound (CAS No. 127919-28-2), is a synthetic oxazole derivative that has garnered interest for its potential pharmacological applications.[5][6][7] This guide will provide a comparative analysis of the primary synthetic routes to this molecule and a critical assessment of its reported bioactivities.
I. Synthesis of this compound: A Comparative Analysis of Key Methodologies
The synthesis of polysubstituted oxazoles can be achieved through several established methodologies. For this compound, the most relevant and widely employed methods are the Robinson-Gabriel synthesis and the Van Leusen reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
The Robinson-Gabriel Synthesis: A Classic Route to Oxazoles
The Robinson-Gabriel synthesis is a robust and time-tested method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[8][9] This approach offers a high degree of flexibility in introducing substituents onto the oxazole core.
Reaction Mechanism and Rationale:
The synthesis commences with the preparation of an α-acylamino ketone intermediate. This intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final oxazole product. The choice of a suitable dehydrating agent is critical for the success of this reaction.
Figure 1: Conceptual workflow of the Robinson-Gabriel synthesis.
A Reproducible Protocol for a Structurally Related Compound:
Experimental Protocol (Adapted):
-
Step 1: Synthesis of the N-acyl-α-amino ketone precursor. This step typically involves the acylation of an appropriate α-amino ketone. For the target molecule, this would necessitate the synthesis of ethyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate and its subsequent acylation.
-
Step 2: Robinson-Gabriel Cyclization. The N-acyl-α-amino ketone is refluxed with a dehydrating agent, such as phosphoryl trichloride, to effect cyclization and dehydration to the oxazole ring.[9]
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Strong dehydrating agent, readily available | Harsh conditions, potential for side reactions |
| Phosphoryl Chloride (POCl₃) | Refluxing in a suitable solvent | Effective for a wide range of substrates | Corrosive and requires careful handling |
| Trifluoroacetic Anhydride (TFAA) | Often used in solid-phase synthesis | Mild conditions, good yields | Expensive reagent |
The Van Leusen Reaction: A Versatile Approach to 5-Substituted Oxazoles
The Van Leusen reaction provides an alternative and often milder route to oxazoles, particularly for the synthesis of 5-substituted derivatives.[10] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[11]
Reaction Mechanism and Rationale:
The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking an aldehyde. The resulting intermediate undergoes a cyclization and subsequent elimination of toluenesulfinic acid to form the oxazole ring.[10][11]
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The Oxazole Scaffold: A Privileged Motif in Tubulin Destabilizing Agents – A Comparative Analysis
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are a cornerstone of eukaryotic cell biology and a validated, high-value target in oncology.[1] This guide provides a comparative analysis of the mechanistic action of tubulin-targeting agents, with a special focus on the emerging class of oxazole-containing compounds. While direct experimental data on Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is limited, its structure embodies key features of a potent class of tubulin inhibitors. We will dissect the established mechanisms of classical tubulin inhibitors and contrast them with the current understanding of oxazole-based molecules, providing researchers with the foundational knowledge and experimental frameworks to evaluate novel chemical entities in this class.
Introduction: Tubulin and Microtubules as a Therapeutic Target
Microtubules are essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2] This pivotal role in mitosis makes tubulin an attractive target for the development of anticancer agents.[1] Molecules that interfere with microtubule dynamics can halt the cell cycle, ultimately leading to apoptotic cell death. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents: This class, exemplified by the taxanes (e.g., paclitaxel), promotes the polymerization of tubulin and inhibits depolymerization, resulting in a surplus of non-functional microtubules and subsequent mitotic arrest.
-
Microtubule-Destabilizing Agents: These agents, which include the vinca alkaloids and colchicine, inhibit tubulin polymerization, leading to the disassembly of microtubules.[2] This guide will focus primarily on this class, as the oxazole motif is predominantly found in compounds that destabilize microtubules.[3][4]
The Three Major Binding Sites on β-Tubulin
The β-tubulin subunit is the primary target for most clinically relevant tubulin inhibitors. Three distinct binding sites have been extensively characterized:
-
The Colchicine Binding Site: Located at the interface between α- and β-tubulin, this site is the target for numerous small molecule inhibitors that prevent the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules. Binding to this site inhibits polymerization and induces microtubule depolymerization.[1] The oxazole scaffold has been recurrently identified in compounds targeting this site.[3][4]
-
The Vinca Alkaloid Binding Site: Situated at the positive-end of the microtubule, this site is targeted by drugs like vincristine and vinblastine. These agents suppress microtubule dynamics by binding to tubulin heterodimers at the ends of microtubules, leading to their destabilization.
-
The Taxane Binding Site: Located on the interior surface of the microtubule, this site is bound by paclitaxel and other taxanes. Binding to this site stabilizes the microtubule structure, preventing the dynamic instability required for normal mitotic progression.[5]
Mechanism of Action of Classical Tubulin Inhibitors
Colchicine: The Archetypal Destabilizer
Colchicine, a natural product, is one of the most well-studied tubulin inhibitors. Its binding to the colchicine site on β-tubulin sterically hinders the conformational changes necessary for polymerization. This leads to the depolymerization of existing microtubules and the inability to form a functional mitotic spindle, causing cell cycle arrest in the G2/M phase.[1]
Vinca Alkaloids: Suppressors of Microtubule Dynamics
Vinca alkaloids, such as vincristine and vinblastine, bind to a distinct site on β-tubulin. At high concentrations, they induce tubulin self-aggregation and microtubule depolymerization. However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamics, effectively "freezing" the microtubules and preventing proper spindle function.
Taxanes: Promoters of Microtubule Stabilization
In contrast to the destabilizers, taxanes like paclitaxel bind to the inside of the microtubule polymer. This binding counteracts the natural dynamic instability of microtubules, leading to the formation of hyper-stable, non-functional microtubule bundles and subsequent mitotic arrest.
The Rise of the Oxazole Motif in Tubulin Inhibition
The oxazole ring is a valuable heterocyclic scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties, such as improved solubility and lower cytotoxicity compared to some natural products.[3][4] A growing body of evidence points to the oxazole motif as a key pharmacophore in a new generation of potent tubulin polymerization inhibitors that primarily target the colchicine binding site.[3][4]
This compound: A Representative Structure
While specific biological data for this compound as a tubulin inhibitor is not yet prevalent in the literature, its core structure is emblematic of this class of compounds. The 4-chlorophenyl group is a common feature in many potent tubulin inhibitors, and the oxazole core serves as a rigid scaffold to correctly orient the key interacting moieties within the colchicine binding pocket.
Comparative Mechanism of Oxazole-Based Inhibitors
Numerous studies on various 1,3-oxazole derivatives have demonstrated their potent anti-proliferative activity.[6][7][8] These compounds have been shown to:
-
Inhibit Tubulin Polymerization: In vitro assays with purified tubulin confirm that these oxazole derivatives directly inhibit the formation of microtubules.[8][9]
-
Induce Microtubule Depolymerization: Cellular studies using immunofluorescence microscopy reveal a dose-dependent disruption of the microtubule network.[6][8]
-
Bind to the Colchicine Site: Competitive binding assays with radiolabeled colchicine indicate that many oxazole-based inhibitors bind to the colchicine site on β-tubulin.[10][11]
-
Cause G2/M Cell Cycle Arrest: Flow cytometry analysis shows an accumulation of cells in the G2/M phase of the cell cycle, consistent with a disruption of mitotic spindle formation.[3][11]
-
Induce Apoptosis: The sustained mitotic arrest triggered by these compounds ultimately leads to programmed cell death.[11]
Data Summary and Visualization
Table 1: Comparison of Tubulin Inhibitor Classes
| Feature | Colchicine Site Inhibitors (e.g., Oxazoles) | Vinca Alkaloids | Taxanes |
| Binding Site | β-tubulin (inter-dimer interface) | β-tubulin (positive-end) | β-tubulin (inner surface) |
| Primary Effect | Inhibition of polymerization | Suppression of dynamics | Promotion of polymerization |
| Consequence | Microtubule depolymerization | Microtubule destabilization | Microtubule stabilization |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase |
| Example | Colchicine, Combretastatin A-4, Oxazole derivatives | Vincristine, Vinblastine | Paclitaxel, Docetaxel |
Diagram 1: Tubulin Dimer and Inhibitor Binding Sites
Caption: Major drug binding sites on the β-tubulin subunit.
Diagram 2: Mechanism of Action of Tubulin Destabilizers
Caption: Proposed mechanism of oxazole-based tubulin inhibitors.
Experimental Protocols for Characterizing Novel Tubulin Inhibitors
The following protocols are standard methodologies for assessing the activity of putative tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[1]
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (10 mM).
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Prepare serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add tubulin solution to each well.
-
Add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Incubate the plate at 37°C to initiate polymerization.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 60 minutes) using a plate reader.
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence over time.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Immunofluorescence Microscopy of Cellular Microtubules
This technique visualizes the effect of a compound on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.
-
Conclusion and Future Directions
The oxazole scaffold represents a promising and versatile platform for the design of novel tubulin polymerization inhibitors. While direct experimental validation for this compound is pending, its structural features align with those of known colchicine-site binders. The established anti-proliferative activity of numerous oxazole analogs, characterized by the inhibition of tubulin polymerization, G2/M phase arrest, and induction of apoptosis, provides a strong rationale for its investigation as a potential anticancer agent.
Future research should focus on the direct biological evaluation of this compound using the experimental frameworks outlined in this guide. Structure-activity relationship (SAR) studies, exploring modifications to the phenyl and carboxylate moieties, could further optimize potency and selectivity. Ultimately, the continued exploration of oxazole-based tubulin inhibitors holds significant promise for the development of next-generation chemotherapeutics.
References
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- Sisco, N. J., et al. (2021).
- Sisco, N. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Bollini, M., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196. [Link]
- Sisco, N. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
- Barreca, M., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. [Link]
- Barreca, M., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS UniPA. [Link]
- Sci-Hub. (n.d.). Sci-Hub. [Link]
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- Meuldermans, W., et al. (1987). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Drug Metabolism and Disposition, 15(2), 262-266. [Link]
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- Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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- Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1120. [Link]
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- Romagnoli, R., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. [Link]
- El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)
- Kráľová, P., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry, 5(3), 1836-1855. [Link]
- Le-Deygen, I. M., et al. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. Bioorganic & Medicinal Chemistry Letters, 23(5), 1262-1268. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and the safety of our communities.
The presence of a chlorinated phenyl group in this compound classifies it as a halogenated organic compound. These compounds require specific disposal routes because they can be persistent in the environment and may form hazardous byproducts if not managed correctly.[1][2][3] Therefore, standard disposal methods such as drain disposal are strictly prohibited.[4] The primary and most effective method for the disposal of chlorinated organic residues is high-temperature incineration at a licensed chemical destruction facility.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation and respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[1][2][3]
-
Action: Designate a specific, compatible waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated solvents can complicate the disposal process and significantly increase disposal costs.[2] Furthermore, inadvertent mixing of incompatible chemicals can lead to dangerous reactions.
Step 2: Waste Containment
The choice of waste container is critical to prevent leaks and ensure safety during storage and transport.
-
Action: Use a clearly labeled, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container should have a secure screw-top cap.
-
Causality: Improperly sealed or incompatible containers can lead to spills, releasing hazardous vapors and contaminating the laboratory environment.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Action: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Halogenated Organic").
-
-
Causality: Clear labeling prevents accidental mixing of incompatible wastes and provides essential information for disposal technicians to handle the material safely.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the labeled waste container in a designated SAA that is under the control of the laboratory personnel. The SAA should be located at or near the point of generation.
-
Causality: SAAs ensure that hazardous waste is managed in a controlled and safe environment, minimizing the risk of spills and exposure.
Step 5: Arranging for Disposal
Once the waste container is full or the compound is no longer needed, you must arrange for its collection by a licensed hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with all the information from the hazardous waste label.
-
Causality: Only licensed professionals are equipped and permitted to transport and dispose of hazardous chemical waste in accordance with federal and local regulations.
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care as they may contain residual amounts of the chemical.
Step 1: Decontamination
-
Action: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Causality: Triple rinsing helps to remove any remaining chemical residue.
Step 2: Rinsate Disposal
-
Action: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic hazardous waste.[5] Do not pour the rinsate down the drain.
-
Causality: The rinsate is contaminated with the hazardous compound and must be treated as such.
Step 3: Final Container Disposal
-
Action: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Always confirm your institution's specific policies for disposed container management.
-
Causality: Defacing the label prevents the container from being mistaken for one containing a hazardous chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Comprehensive Safety and Handling Guide for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS No. 127919-28-2). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The presence of a chlorinated aromatic hydrocarbon suggests that the compound may be persistent in the environment and could present additional health risks upon exposure.[2] Studies on related chlorinated aromatic compounds have shown potential for a range of adverse health effects, reinforcing the need for stringent handling protocols.[3][4][5]
Key Safety and Physical Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Long-Term Storage | Store in a cool, dry place. | [1] |
| Purity Specification | Typically ≥95% | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the serious eye irritation hazard (H319), standard safety glasses are the minimum requirement. However, for any procedure with a potential for splashing, chemical splash goggles are essential to form a complete seal around the eyes. A face shield should be used in conjunction with goggles during activities with a higher risk of splashes.
-
Skin Protection: A standard lab coat is sufficient for handling small quantities. For larger volumes or tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn. Nitrile gloves are a good initial choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. In the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled laboratory environment when working with this compound.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data sheets.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it out within the fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before proceeding.
-
Reaction: Conduct all experimental procedures within the fume hood.
-
-
Cleanup and Disposal:
-
Waste Segregation: This is a chlorinated organic compound. All waste containing this substance, including contaminated solvents, reaction mixtures, and disposable materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Decontamination: Clean all glassware and surfaces that may have come into contact with the compound. A suitable organic solvent followed by soap and water is recommended.
-
PPE Disposal: Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate solid waste container.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.
-
Disposal Plan: Environmental Responsibility
Improper disposal of chlorinated organic compounds can lead to environmental contamination. The following procedures must be strictly adhered to:
-
Waste Collection: Use separate, clearly labeled, and sealed containers for halogenated organic waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- Greenlee, W. F., Dold, K. M., & Irons, T. D. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76. [Link]
- Olaniran, A. O., Hiralal, L., & Pillay, B. (2011). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 11, 1579–1591. [Link]
- Wikipedia. (n.d.).
- Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
- ResearchGate. (2016).
Sources
- 1. 127919-28-2 this compound AKSci Z9375 [aksci.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
